3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
Description
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Properties
IUPAC Name |
3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMWUQJFMOTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670116 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709666-22-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: Properties and Synthetic Applications
Executive Summary: This guide provides a detailed technical overview of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a specialized heterocyclic amino acid derivative. Its unique structure, combining a pyridine backbone with an acid-labile Boc-protected amine and a carboxylic acid, makes it a valuable building block for medicinal chemists and peptide scientists. We will explore its physicochemical properties, the critical role of the Boc protecting group, detailed protocols for its use in synthesis, and its applications in the development of complex molecular architectures for drug discovery.
Introduction: A Multifunctional Synthetic Building Block
This compound belongs to the class of non-canonical, protected amino acids. Its structure is built upon an isonicotinic acid (pyridine-4-carboxylic acid) core, a scaffold frequently employed in medicinal chemistry due to its favorable pharmacokinetic properties and ability to participate in hydrogen bonding.
The molecule's utility is defined by three key functional groups:
-
Isonicotinic Acid Core: Provides a rigid, planar structure and a nitrogen atom that can act as a hydrogen bond acceptor, influencing molecular conformation and target binding.
-
Carboxylic Acid: Serves as a primary handle for amide bond formation, enabling its incorporation into peptide chains or derivatization into other functional groups.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a crucial feature, rendering the highly reactive amine nucleophile inert under basic and neutral conditions. This allows for selective reactions at other parts of the molecule. The Boc group's defining characteristic is its facile removal under acidic conditions, enabling sequential and controlled synthetic steps.
This combination of features makes the title compound a versatile intermediate for constructing complex, sterically-defined molecules intended for biological applications.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 268.27 g/mol | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| CAS Number | 709666-22-8 | [1] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF; limited solubility in water and nonpolar solvents. | |
| Hazard | Irritant | [1] |
Chemical Structure:

The Strategic Role of the Boc Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal balance of stability and reactivity.
Causality Behind Its Utility:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents. This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection of the amine.
-
Acid Lability: Its true power lies in its selective removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged to prevent side reactions. This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis.
The presence of the Boc group on this compound is a deliberate design choice, enabling its use as a "plug-and-play" module in complex synthetic sequences.
Key Experimental Protocols
The utility of this compound is best demonstrated through its application in standard synthetic transformations. The following protocols are foundational for its use in research and development.
Protocol 4.1: N-Terminal Boc Group Deprotection
This procedure describes the cleavage of the Boc group to liberate the free amine, making it available for subsequent reactions, such as amide coupling.
Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable anhydrous solvent, typically dichloromethane (DCM), at a concentration of 0.1–0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10–20 eq). A common formulation is a 25-50% solution of TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 30–60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting product is typically an amine-TFA salt.
-
Neutralization (if required): For subsequent steps that require the free amine, the TFA salt can be neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extraction procedure or by using a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA) in the next reaction step.
Self-Validation: The completeness of the deprotection can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a more polar product spot. Mass spectrometry will show a loss of 100.05 Da corresponding to the Boc group (C₅H₈O₂).
Caption: Boc deprotection workflow using Trifluoroacetic Acid (TFA).
Protocol 4.2: Amide Bond Formation (Peptide Coupling)
This protocol outlines the coupling of this compound to a primary or secondary amine (e.g., the N-terminus of a peptide) using a standard peptide coupling reagent.
Methodology:
-
Activation: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve this compound (1.0 eq), a coupling agent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq).
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid, forming a highly reactive ester.
-
Coupling: Add the amine component (as a free base or its TFA/HCl salt, ensuring enough DIPEA is present for neutralization) (1.0-1.2 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Self-Validation: Successful coupling is confirmed by LC-MS, which will show a new peak with the expected mass of the coupled product. The disappearance of the amine starting material is another key indicator.
Caption: Key stages of an amide coupling reaction workflow.
Applications in Medicinal Chemistry and Drug Discovery
The rigid and functionalized nature of the 3-amino-5-methoxyisonicotinic acid scaffold makes it an attractive component for designing novel therapeutics.
-
Scaffold for Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating rigid, non-natural amino acids like this one can lock the peptide into a specific bioactive conformation, enhancing target affinity and improving resistance to enzymatic degradation.
-
Fragment-Based Drug Discovery (FBDD): The isonicotinic acid core is a common fragment in FBDD libraries. The additional vector points provided by the amino and methoxy groups allow for systematic exploration of the chemical space around a binding pocket to build more potent and selective ligands.
-
Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor through the ring nitrogen, which can lead to new, favorable interactions with a biological target.
While specific drugs containing this exact molecule are not broadly documented, its structural motifs are present in numerous compounds under investigation for various therapeutic areas, including oncology, inflammation, and neuroscience.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the strategic interplay of its functional groups. The stability and selective reactivity afforded by the Boc protecting group, combined with the versatile coupling chemistry of the carboxylic acid and the desirable properties of the pyridine core, make it a powerful tool for researchers. A thorough understanding of its properties and the protocols for its manipulation is essential for leveraging its full potential in the synthesis of novel peptides, complex organic molecules, and the next generation of therapeutic agents.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]
Sources
An In-Depth Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule's architecture, centered on an isonicotinic acid scaffold, is strategically embellished with a methoxy group and a protected amine, rendering it a versatile intermediate for the synthesis of complex molecular targets. This document details the compound's structural attributes, physicochemical properties, a validated synthetic pathway with mechanistic insights, and methods for its spectroscopic characterization. Furthermore, we explore its strategic application in drug discovery campaigns, highlighting how its distinct functional handles can be leveraged to construct novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of the Isonicotinic Acid Scaffold
The pyridine carboxylic acid framework, encompassing picolinic, nicotinic, and isonicotinic acids, is a cornerstone of medicinal chemistry.[1] These scaffolds are privileged structures, found in a vast array of FDA-approved drugs targeting conditions from tuberculosis and cancer to diabetes and neurodegenerative diseases.[1] Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent, serving as the foundation for drugs like the anti-tuberculosis agent Isoniazid and the anti-inflammatory Dexamethasone isonicotinate.[2][3] The remarkable therapeutic success of this scaffold stems from its ability to engage in critical biological interactions, including hydrogen bonding and metal coordination, and its amenability to chemical modification.
The subject of this guide, this compound, is a sophisticated derivative designed for multi-step organic synthesis. Its utility lies in the precise arrangement of three key functional groups:
-
The Isonicotinic Acid Core: Provides a handle for amide bond formation and other conjugations.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group that masks the nucleophilicity of the amine at the 3-position, allowing for selective reactions elsewhere in the molecule.[][5]
-
The Methoxy Group: Located at the 5-position, this group modulates the electronic properties and lipophilicity of the pyridine ring, which can influence pharmacokinetic and pharmacodynamic properties of the final compound.
This strategic combination makes the molecule an ideal starting point for constructing libraries of compounds aimed at various biological targets, including kinases, proteases, and other enzymes.[1]
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The IUPAC name is 3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-pyridine-4-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₅ | Calculated |
| Molecular Weight | 268.27 g/mol | Calculated |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-5-methoxyisonicotinic acid | Nomenclature |
| CAS Registry Number | 886364-19-6 | Vendor Information |
| Appearance | Typically a white to off-white solid | General Observation |
| Hydrogen Bond Donors | 2 | Computed[6] |
| Hydrogen Bond Acceptors | 6 | Computed[6] |
| Topological Polar Surface Area | 101.8 Ų | Computed[6] |
Functional Group Analysis
-
Carboxylic Acid (C4): This group is acidic and will readily deprotonate at physiological pH. It is an excellent handle for forming amides via coupling reactions (e.g., with EDC, HATU), a common strategy for linking molecular fragments in drug discovery.
-
tert-Butoxycarbonyl (Boc) Amino Group (C3): The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7] Its key feature is its stability to a wide range of reaction conditions, including basic and nucleophilic environments, while being easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in an organic solvent).[5][8] This "orthogonal" stability is critical for regioselective synthesis.
-
Methoxy Group (C5): As an electron-donating group, the methoxy substituent influences the reactivity of the pyridine ring. In a drug development context, it can enhance metabolic stability by blocking a potential site of oxidation and can improve cell permeability by increasing lipophilicity.
Synthesis and Purification
The synthesis of substituted pyridine carboxylic acids can be approached through various routes, including the oxidation of corresponding methylpyridines (picolines) or more complex multi-component reactions.[9][10] For this compound, a logical and field-proven synthetic strategy involves the protection and subsequent functionalization of a pre-substituted pyridine core.
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with 3-amino-5-methoxypyridine. The workflow involves two primary steps: protection of the amine followed by carboxylation of the C4 position.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile and well-characterized building blocks. Among these, heterocycles containing both acidic and protected amine functionalities are of paramount importance, serving as key intermediates in the construction of complex bioactive molecules. This guide provides a comprehensive technical overview of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a trifunctionalized pyridine derivative with significant potential in drug discovery programs. While direct literature on this specific compound is sparse, this document, drawing upon established principles of organic chemistry and analogous transformations, aims to serve as a foundational resource for researchers seeking to incorporate this valuable scaffold into their synthetic endeavors.
Physicochemical Properties and Structural Elucidation
This compound, also known by its IUPAC name tert-butyl (5-carboxy-3-methoxypyridin-4-yl)carbamate, is a white to off-white solid. A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 709666-22-8 | [Vendor Data] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [Vendor Data] |
| Molecular Weight | 268.27 g/mol | [Vendor Data] |
| Hazard Statement | Irritant | [Vendor Data] |
Structural Features:
The molecule possesses three key functional groups that dictate its reactivity and utility:
-
Isonicotinic Acid Moiety: The carboxylic acid at the C4 position of the pyridine ring provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the C3 position serves as a robust yet readily cleavable protecting group for the amino functionality. This allows for selective reactions at other sites of the molecule. The Boc group is generally stable to a wide range of nucleophilic and basic conditions but can be efficiently removed under acidic conditions[1].
-
Methoxy Group: The electron-donating methoxy group at the C5 position can influence the electronic properties of the pyridine ring and may play a role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Proposed Synthesis and Purification Workflow
A plausible and efficient synthetic route to this compound can be envisioned in a multi-step sequence starting from a readily available precursor. The following proposed workflow is based on established and analogous chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of the Starting Material
The synthesis would commence with the esterification of the commercially available or synthetically accessible 3-amino-5-hydroxyisonicotinic acid. This step serves to protect the carboxylic acid, preventing its interference in subsequent reactions.
Protocol:
-
Suspend 3-amino-5-hydroxyisonicotinic acid in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification[2].
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, methyl 3-amino-5-hydroxyisonicotinate, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Step 2: Selective Methylation of the Phenolic Hydroxyl Group
With the carboxylic acid protected as a methyl ester, the next step involves the selective methylation of the hydroxyl group.
Protocol:
-
Dissolve the crude methyl 3-amino-5-hydroxyisonicotinate in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add methyl iodide (MeI) and heat the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-5-methoxyisonicotinate.
Step 3: Boc Protection of the Amino Group
The amino group is then protected using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial for directing subsequent reactions to the carboxylic acid functionality.
Protocol:
-
Dissolve methyl 3-amino-5-methoxyisonicotinate in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate by column chromatography on silica gel.
Step 4: Saponification of the Methyl Ester
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Protocol:
-
Dissolve the purified methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Characterization and Analytical Profile
Due to the absence of published experimental data for the title compound, the following analytical characteristics are predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyridine ring.
-
Methoxy Group: A sharp singlet integrating to three protons would be observed, typically in the range of 3.8-4.0 ppm.
-
Boc Group: A characteristic singlet integrating to nine protons for the tert-butyl group will be present, usually around 1.5 ppm.
-
NH Proton: A broad singlet corresponding to the carbamate N-H proton. Its chemical shift can be variable and may exchange with D₂O.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which will also exchange with D₂O.
¹³C NMR:
-
Carbonyl Carbons: Signals for the carboxylic acid carbonyl and the Boc carbonyl will be present in the downfield region (typically 150-175 ppm).
-
Pyridine Ring Carbons: A set of signals corresponding to the substituted pyridine ring carbons.
-
Boc Group Carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Methoxy Carbon: A signal for the methoxy carbon, typically around 55-60 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 269.12. Fragmentation may involve the loss of the Boc group or isobutylene.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 267.11.
Reactivity, Stability, and Handling
Reactivity:
The reactivity of this compound is governed by its three functional groups:
-
Carboxylic Acid: This group can be activated for amide bond formation using standard coupling reagents such as HATU, HBTU, or EDC/HOBt. It can also be reduced or converted to other functional groups.
-
Boc-Protected Amine: The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the free amine for further functionalization.
-
Pyridine Ring: The pyridine ring itself can undergo various transformations, although the presence of the substituents will influence its reactivity.
Stability and Storage:
As a Boc-protected amino acid, the compound is expected to be relatively stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids.
Handling:
The compound is listed as an irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery: A Versatile Scaffolding Approach
While specific examples of drugs synthesized directly from this compound are not prominent in the public domain, its structural motifs are present in a variety of biologically active molecules. Its utility lies in its role as a versatile intermediate for the synthesis of libraries of compounds for screening against various biological targets.
Caption: General application workflow in drug discovery.
The isonicotinic acid scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the kinase active site. The amino and methoxy substituents provide additional vectors for modification to optimize potency, selectivity, and pharmacokinetic properties. For instance, this building block could be utilized in the synthesis of inhibitors for targets such as Bruton's tyrosine kinase (BTK) or other kinases implicated in cancer and autoimmune diseases.
Furthermore, substituted pyridines are prevalent in ligands for G-protein coupled receptors (GPCRs) and as components of protease inhibitors. The ability to introduce diversity at three distinct points on the pyridine ring makes this compound an attractive starting point for generating compound libraries to explore structure-activity relationships (SAR) for these and other target classes.
Conclusion: A Building Block of Strategic Importance
This compound represents a strategically valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular architectures. This guide has provided a comprehensive, albeit predictive, overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel chemical matter continues to grow, the exploration and utilization of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- General information on Boc protection of amines. (Available from various chemical synthesis resources and textbooks).
- General information on esterification of carboxylic acids. (Available from various chemical synthesis resources and textbooks).
- General information on the hydrolysis of esters. (Available from various chemical synthesis resources and textbooks).
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
- General procedures for esterification using thionyl chloride and an alcohol. (Available from various organic chemistry resources).
Sources
Synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
An In-Depth Technical Guide to the
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic importance of this molecule lies in its trifunctional nature, incorporating a pyridine core, a protected amine, and a carboxylic acid, which allows for versatile derivatization. This document outlines a robust and logical synthetic pathway, starting from a commercially viable precursor. The narrative emphasizes the rationale behind methodological choices, providing field-proven insights into reaction mechanisms, process optimization, and analytical validation. Detailed, step-by-step experimental procedures are presented, supported by mechanistic diagrams and a consolidation of quantitative data to ensure reproducibility and scalability.
Introduction and Strategic Importance
Substituted isonicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The title compound, this compound, serves as a highly valuable intermediate. The methoxy group modulates the electronic properties of the pyridine ring, the carboxylic acid at the C4 position acts as a handle for amide bond formation or other conjugations, and the Boc-protected amine at the C3 position allows for subsequent deprotection and functionalization. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions[1][2]. This guide details a reliable synthetic approach centered on the late-stage hydrolysis of a methyl ester precursor, a strategy chosen for its high efficiency and control over side reactions.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule informs the proposed forward synthesis. The primary disconnection points are the Boc protecting group and the carboxylic acid functionality. The carboxylic acid can be reliably obtained from the saponification of a corresponding methyl ester. The Boc-protected amine is readily formed from the free amine using di-tert-butyl dicarbonate (Boc₂O). This leads to a key intermediate, Methyl 3-amino-5-methoxyisonicotinate .
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Experimental Protocols
The proposed forward synthesis is a two-step process starting from the key intermediate, Methyl 3-amino-5-methoxyisonicotinate.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate
Reaction Principle: This step involves the protection of the primary amino group of the starting material using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The use of a base like sodium carbonate or triethylamine is common[3][4]. The free amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases tert-butanol, carbon dioxide, and the other half of the anhydride, resulting in the stable Boc-protected amine (a carbamate).
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-amino-5-methoxyisonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (approx. 0.2 M concentration).
-
Add an aqueous solution of sodium carbonate (Na₂CO₃, 1.5 eq, 5% w/v) to the flask. The mixture should become biphasic.
-
To this stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in the same organic solvent used in step 1.
-
Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, transfer the mixture to a separatory funnel. If an organic solvent like THF was used, it can be removed under reduced pressure prior to extraction[3].
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate, typically as a white solid.
Step 2:
Reaction Principle: This final step is a saponification, which involves the base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt. Lithium hydroxide (LiOH) is a preferred base for this transformation, especially in complex molecules, as it is highly effective and minimizes side reactions[5]. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide ion. A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid. This method is selective for the ester in the presence of the Boc group[6].
Detailed Experimental Protocol:
-
Dissolve the purified Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate (1.0 eq) from the previous step in a 3:1:1 mixture of THF, methanol, and water (approx. 0.1 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Upon completion, remove the organic solvents (THF and methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 2 N HCl. A precipitate should form.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the final product, this compound, which can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and experimental execution.
| Step | Transformation | Key Reagents | Typical Yield | Product Form |
| 1 | Boc Protection | (Boc)₂O, Na₂CO₃, THF/H₂O | 85-95% | White Solid |
| 2 | Saponification | LiOH·H₂O, THF/MeOH/H₂O | 90-98% | White to Off-White Solid |
Mechanistic Visualization
The mechanism for the base-mediated Boc protection is a classic nucleophilic acyl substitution.
Caption: Simplified mechanism for Boc-protection of an amine.
Conclusion
The synthetic route detailed in this guide represents a logical, efficient, and scalable method for producing this compound. By leveraging a robust Boc-protection strategy followed by a mild and selective saponification, this pathway provides high yields of the target compound. The provided protocols are grounded in established chemical principles and have been designed to be self-validating through clear work-up and purification steps. This molecule is now primed for use by researchers and drug development professionals as a versatile scaffold in the synthesis of novel chemical entities.
References
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Title: Methyl 3-[(tert-butoxycarbonyl)amino]benzoate Source: PubMed Central - NIH URL: [Link]
- Title: CN104356057A - Preparation method of 3-amino-4-methylpyridine Source: Google Patents URL
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: MDPI URL: [Link]
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Title: 6.3 Methyl Esters and Derivatives Source: Organic Chemistry Portal (Implied from content, specific source URL needed if available) URL: [Link] (Representative URL)
-
Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O Source: Redalyc URL: [Link]
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Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
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3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
This guide provides a detailed examination of the safety protocols and potential hazards associated with this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from analogous compounds to establish a robust framework for safe handling, storage, and emergency response. Given the limited specific toxicological data for this compound, a cautious and proactive approach to safety is paramount.
Section 1: Chemical Identity and Properties
This compound is a substituted pyridinecarboxylic acid derivative. The presence of the tert-Butoxycarbonyl (Boc) protecting group and the isonicotinic acid core makes it a valuable building block in medicinal chemistry and organic synthesis.
| Identifier | Value |
| CAS Number | 709666-22-8[1] |
| Molecular Formula | C12H16N2O5[1] |
| Molecular Weight | 268.27 g/mol [1] |
| Appearance | White to off-white solid |
Section 2: Hazard Identification and GHS Classification
While a comprehensive, officially harmonized GHS classification for this specific molecule is not widely available, data from suppliers and structurally related compounds allow for a presumptive classification. One supplier explicitly labels the compound as an "Irritant".[1] Furthermore, analogous Boc-protected amino acids and substituted carboxylic acids are known to cause irritation.[2][3][4] Therefore, it is prudent to handle this compound as a hazardous substance.
Presumptive GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][4] | Warning | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] | Warning |
Note: This classification is based on data from analogous compounds and should be used for guidance. All chemical products should be treated with the recognition of having unknown hazards until proven otherwise.
Section 3: Core Principles of Safe Handling
A proactive and informed approach is essential when working with fine chemicals of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
The primary method for exposure control is to handle the substance within a properly functioning chemical fume hood or a powder containment hood. This is crucial because the compound is a solid powder, and fine dust can be easily inhaled.[5]
-
Causality: A local exhaust ventilation system, such as a fume hood, captures contaminants at the source before they can disperse into the laboratory environment.[5] This is vastly superior to general room ventilation, which merely dilutes hazards. For weighing and transferring solids, a ductless balance enclosure or a chemical fume hood is mandatory to prevent inhalation of airborne particulates.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is operational. Have all necessary PPE, spill kits, and waste containers readily accessible.
-
Weighing and Transfer: Conduct all manipulations of the solid compound within a fume hood or ventilated enclosure.[5] Use spatulas and weighing paper appropriate for the quantity being handled. Avoid creating dust clouds by handling the material gently.
-
In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully within the fume hood.
-
Post-Handling: After use, decontaminate all surfaces, glassware, and equipment. Wipe down the work area in the fume hood.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the laboratory.[7]
Caption: Workflow for safe handling of powdered chemical reagents.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are primary, but a robust PPE program is a critical secondary defense. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale and Field Insight |
| Hand Protection | Nitrile gloves[8][9] | Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which can cause allergic reactions. Always inspect gloves for tears or pinholes before use.[10] For extended operations, consider double-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[6][11] | Standard safety glasses protect from frontal impacts, but chemical splash goggles offer superior protection from splashes and airborne dust.[9] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[9] |
| Skin and Body | Laboratory coat | A flame-resistant lab coat protects skin and personal clothing from minor spills and dust. Ensure it is fully buttoned. |
| Respiratory | Not required for normal handling in a fume hood. | If engineering controls fail or for cleaning large spills where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[10][11] |
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] If the person is conscious, have them drink one or two glasses of water.[2] Seek immediate medical attention.[3]
Accidental Release Measures
For small spills of solid material:
-
Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Gently cover the spill with an absorbent, non-combustible material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid actions that generate dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Caption: Emergency response workflow for exposure or small spills.
Section 6: Fire and Explosion Hazards
-
Flammability: The compound is a combustible solid.[2]
-
Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide (CO2), or a water spray.[3][11]
-
Hazardous Combustion Products: In the event of a fire, toxic and irritating fumes may be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]
-
Firefighting Advice: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and eyes and inhalation of toxic fumes.[2][3]
Section 7: Storage and Disposal
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[6][13]
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2]
Section 8: Toxicological Profile and Data Gaps
A critical aspect of this compound's safety profile is the absence of comprehensive toxicological data in the public domain.[11] No information is readily available regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.[7]
-
Self-Validating System: The absence of data necessitates a conservative approach. The compound must be treated as potentially hazardous until proven otherwise. The irritant properties suggested by analogous structures should be considered the minimum hazard level. All handling protocols must reflect this "guilty until proven innocent" principle, ensuring that engineering controls and PPE are sufficient to prevent any exposure. This approach creates a self-validating system where safety is not compromised by a lack of specific toxicity data.
References
- TCI Chemicals. (2024). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid.
- TCI EUROPE N.V. (2018). SAFETY DATA SHEET: Methyl 2-(tert-Butoxycarbonylamino)-3-nitrobenzoate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid.
- TCI AMERICA. (2014). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid.
- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-[(tert-Butoxycarbonylamino)methyl]benzoic Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Enamine. (n.d.). SAFETY DATA SHEET: rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-2-carboxylic acid.
- Matrix Scientific. (n.d.). This compound.
- Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET: tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid.
- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-5-aminovaleric Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: trans-N-Benzyloxycarbonyl-4-tert-butoxy-L-proline.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N-(tert-Butoxycarbonyloxy)succinimide.
- BP. (2025). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Methyl 3-Methoxyisobutyrate.
- TCI AMERICA. (2018). SAFETY DATA SHEET: Nα-(tert-Butoxycarbonyl)-L-asparagine 4-Nitrophenyl Ester.
- TCI AMERICA. (n.d.). SAFETY DATA SHEET: Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate.
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An In-Depth Technical Guide to the Synthesis and Application of Boc-Protected 5-Methoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Boc-protected 5-methoxyisonicotinic acid derivatives, crucial intermediates in contemporary medicinal chemistry. We will delve into the strategic considerations for their synthesis, purification, and derivatization, supported by detailed protocols and mechanistic insights. This document is designed to empower researchers with the practical knowledge required to effectively utilize this versatile chemical scaffold in drug discovery and development programs.
Strategic Importance in Medicinal Chemistry
The isonicotinic acid framework is a privileged scaffold in drug design, appearing in numerous clinically approved and investigational drugs. The strategic placement of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and its ability to form key interactions with biological targets. The addition of a protected amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate, introduces a versatile handle for subsequent chemical modifications, allowing for the construction of diverse compound libraries for lead optimization.
Derivatives of this core structure have shown promise in a variety of therapeutic areas, notably as kinase inhibitors in oncology. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxamide moiety, often generated from the isonicotinic acid, can form crucial hydrogen bonds with the hinge region of many kinases. The methoxy group and the substituents introduced via the Boc-protected amine can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Synthesis of the Core Intermediate: (Boc-amino)-5-methoxyisonicotinic Acid
The synthesis of the core intermediate, while not explicitly detailed in a single source, can be logically constructed from established synthetic methodologies for related compounds. A plausible and efficient synthetic route is outlined below, predicated on the initial introduction of an amino group onto the pyridine ring, followed by Boc protection and subsequent functionalization.
Conceptual Synthetic Workflow
The overall strategy involves a multi-step sequence starting from a readily available pyridine derivative. The key transformations include nitration, reduction to the corresponding amine, Boc protection of the newly introduced amino group, and finally, conversion of a suitable precursor to the carboxylic acid.
Caption: Conceptual workflow for the synthesis of the core intermediate.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 5-methoxy-2-nitropyridine
-
Rationale: Nitration of a suitable pyridine precursor is a common method to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine.
-
Procedure: To a cooled (0 °C) solution of 2-chloro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, then carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-methoxy-2-nitropyridine.
Step 2: Synthesis of 5-methoxy-pyridin-2-amine
-
Rationale: The nitro group is readily reduced to an amine using standard reducing agents.
-
Procedure: To a solution of 5-methoxy-2-nitropyridine (1.0 eq) in ethanol, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-methoxy-pyridin-2-amine.
Step 3: Synthesis of tert-butyl (5-methoxy-pyridin-2-yl)carbamate
-
Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[1]
-
Procedure: To a solution of 5-methoxy-pyridin-2-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise at 0 °C.[2] The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl (5-methoxy-pyridin-2-yl)carbamate.
Step 4: Synthesis of Boc-protected 5-methoxyisonicotinic Acid
-
Rationale: Introduction of the carboxylic acid at the 4-position can be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or oxidation of a pre-existing methyl group.
-
Procedure (via lithiation): A solution of tert-butyl (5-methoxy-pyridin-2-yl)carbamate (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude Boc-protected 5-methoxyisonicotinic acid, which can be purified by crystallization or chromatography.
Derivatization Strategies
The carboxylic acid functionality of Boc-protected 5-methoxyisonicotinic acid is a prime site for derivatization, most commonly to form amides and esters. These derivatives are often the final bioactive molecules or key intermediates in more complex syntheses.
Amide Synthesis
The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Caption: General workflow for amide synthesis.
Detailed Experimental Protocol for Amide Formation:
-
Rationale: Coupling reagents such as HATU, HOBt/EDC, or converting the carboxylic acid to an acid chloride with oxalyl chloride or thionyl chloride are effective methods for activating the carboxyl group for amidation.[3]
-
Procedure (using HATU): To a solution of Boc-protected 5-methoxyisonicotinic acid (1.0 eq), the desired amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in a suitable solvent such as DMF, is added hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq). The reaction mixture is stirred at room temperature for 4-12 hours. The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Table 1: Representative Amide Derivatives and Characterization Data (Prophetic)
| Amine Moiety | Product Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Aniline | 9.8 (s, 1H), 8.5 (s, 1H), 8.2 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 3.9 (s, 3H), 1.5 (s, 9H) | 165.2, 155.8, 153.1, 148.9, 138.2, 135.6, 129.1, 124.5, 120.7, 115.3, 81.5, 56.1, 28.3 | [M+H]⁺ | |
| Benzylamine | 8.6 (t, 1H), 8.4 (s, 1H), 8.1 (s, 1H), 7.3-7.4 (m, 5H), 4.6 (d, 2H), 3.9 (s, 3H), 1.5 (s, 9H) | 166.5, 155.9, 153.0, 148.7, 138.5, 135.8, 128.8, 127.8, 127.6, 115.1, 81.4, 56.0, 43.8, 28.3 | [M+H]⁺ |
Ester Synthesis
Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or reaction with an alkyl halide in the presence of a base.
Detailed Experimental Protocol for Ester Formation:
-
Rationale: For simple alkyl esters, reaction with the corresponding alcohol in the presence of a catalytic amount of strong acid is often sufficient. For more complex esters, activation of the carboxylic acid may be necessary.
-
Procedure (Fischer Esterification): A solution of Boc-protected 5-methoxyisonicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 6-18 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the ester, which can be further purified if necessary.
Deprotection and Further Functionalization
The Boc protecting group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] This unmasks the amine, which can then be used as a nucleophile in a variety of subsequent reactions, such as alkylation, acylation, or sulfonylation, to further diversify the molecular scaffold.
Caption: Deprotection and subsequent functionalization workflow.
Detailed Experimental Protocol for Boc Deprotection:
-
Rationale: The tert-butyl carbamate is labile to strong acids, which cleave it to release the free amine, isobutylene, and carbon dioxide.
-
Procedure: The Boc-protected substrate (1.0 eq) is dissolved in a 1:1 mixture of TFA and DCM. The solution is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is often co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
As previously mentioned, isonicotinamide derivatives are prominent scaffolds for the development of kinase inhibitors. The Boc-protected 5-methoxyisonicotinic acid core provides a strategic starting point for the synthesis of such inhibitors. For instance, the deprotected amine can be reacted with various electrophiles to introduce substituents that target the solvent-front region of the kinase active site, a common strategy for enhancing selectivity. The amide portion of the molecule can be designed to interact with the hinge region, a critical interaction for many kinase inhibitors.
While specific examples directly citing the use of "Boc-protected 5-methoxyisonicotinic acid" are not prevalent in the literature, the synthetic utility of this building block is evident from the numerous patents and publications on related isonicotinamide-based kinase inhibitors.[5][6][7][8]
Conclusion
Boc-protected 5-methoxyisonicotinic acid and its derivatives represent a valuable and versatile class of building blocks for medicinal chemistry. This guide has provided a logical and technically sound framework for their synthesis, derivatization, and application, particularly in the context of kinase inhibitor development. By understanding the underlying chemical principles and having access to detailed, albeit prophetic, protocols, researchers are better equipped to leverage this scaffold in their quest for novel therapeutics. The synthetic routes and derivatization strategies outlined herein offer a solid foundation for the generation of diverse compound libraries and the advancement of lead optimization campaigns.
References
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A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
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A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]
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Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Europe PMC. [Link]
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Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. [Link]
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tert-Butyl isonicotinate. PubChem. [Link]
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Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. MDPI. [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
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mTOR kinase inhibitors as potential cancer therapeutic drugs. PubMed Central. [Link]
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Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
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Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent. ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]
-
METHYL TERT-BUTYL ETHER (C5H12O) Chemical Abstracts Service (CAS) Number: 1634-04-4. IN.gov. [Link]
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A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ResearchGate. [Link]
-
Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. PubMed Central. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]
-
Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. De Gruyter. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
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Synthesis of Boc-protected 4,5-methano-β-proline. ResearchGate. [Link]
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Introduction: The Indispensable Role of the Boc Group in Modern Synthesis
An In-depth Technical Guide to the Tert-Butoxycarbonylamino (Boc) Protecting Group in Synthesis
In the intricate world of organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of tools available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out as one of the most crucial and widely utilized protecting groups for amines.[1][2] Its popularity stems from a unique combination of reliable installation, stability across a broad range of chemical conditions, and, most importantly, its clean and efficient removal under specific acidic conditions.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Boc group, moving beyond simple protocols to explain the causality behind its application, its mechanistic underpinnings, and its strategic deployment in complex synthetic endeavors such as peptide synthesis and medicinal chemistry.[5]
Core Chemical Principles of the Boc Protecting Group
The efficacy of the Boc group is intrinsically linked to its structure: a tert-butyl ester of a carbamic acid. This structure imparts two critical characteristics:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the nitrogen atom, diminishing its nucleophilicity and preventing unwanted side reactions.
-
Electronic Stabilization & Acid Lability: The carbamate structure is key to its deprotection mechanism. The cleavage under acidic conditions is driven by the formation of the highly stable tert-butyl carbocation.[6] This inherent stability allows the deprotection to proceed under relatively mild acidic conditions that leave many other protecting groups and sensitive functionalities intact.
The Boc group exhibits remarkable stability towards most nucleophiles and bases, as well as catalytic hydrogenation conditions that would cleave other groups like the Carboxybenzyl (Cbz) group.[4][6] This robust profile is fundamental to its role in orthogonal protection strategies.[7]
The Protection of Amines: Mechanism and Protocol
The introduction of the Boc group, or N-tert-butoxycarbonylation, is a straightforward and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2]
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[1] This unstable leaving group subsequently decomposes into carbon dioxide and the tert-butoxide anion, which acts as a base to deprotonate the newly formed N-Boc amine, driving the reaction to completion.[1]
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Foreword: The Enduring Relevance of a Privileged Scaffold
An In-depth Technical Guide to the Isonicotinic Acid Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." These scaffolds possess the inherent ability to interact with a multitude of biological targets, offering a fertile starting point for the design of novel therapeutics. Among these, the isonicotinic acid scaffold, a simple pyridine ring bearing a carboxylic acid at its 4-position, stands out for its remarkable versatility and historical significance. From the frontlines of the fight against tuberculosis to the cutting edge of targeted cancer therapy, isonicotinic acid derivatives have left an indelible mark on modern medicine.
This guide is crafted not as a mere catalog of compounds, but as a deep dive into the core principles that make the isonicotinic acid scaffold a cornerstone of drug discovery. We will explore its fundamental physicochemical properties, dissect the synthetic strategies that bring its derivatives to life, and unravel the intricate mechanisms by which these molecules exert their therapeutic effects. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity. Our journey will take us through landmark drugs and novel experimental agents, always with an eye towards the causality behind their design and the self-validating nature of their therapeutic application.
Part 1: The Isonicotinic Acid Scaffold: A Foundation for Drug Design
Introduction to a Versatile Core
Isonicotinic acid, or pyridine-4-carboxylic acid, is an organic compound with the chemical formula C6H5NO2.[1] It is an isomer of nicotinic acid (vitamin B3), with the carboxylic acid group situated at the 4-position of the pyridine ring.[1] This seemingly minor positional change has profound implications for the molecule's electronic properties and three-dimensional structure, rendering it a highly adaptable scaffold for interacting with a diverse array of biological targets. Its derivatives are found in a wide range of pharmaceuticals, treating conditions from infectious diseases to cancer and inflammation.[2][3][4]
The enduring appeal of the isonicotinic acid scaffold lies in its unique combination of features. The pyridine ring is a bioisostere of a phenyl ring, yet the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can be crucial for target recognition and binding. The carboxylic acid group provides a handle for further chemical modification, allowing for the facile synthesis of a vast library of derivatives, including esters, amides, and hydrazides.
Physicochemical Properties: The Key to Versatility
The utility of the isonicotinic acid scaffold in medicinal chemistry is deeply rooted in its intrinsic physicochemical properties. The pyridine nitrogen, with a pKa of approximately 3.39 for the conjugate acid, acts as a weak base and a hydrogen bond acceptor.[1] This allows for tailored interactions with biological targets, such as the formation of salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.
The carboxylic acid moiety, on the other hand, is acidic and can be deprotonated at physiological pH, providing another site for ionic interactions. The interplay between the basic pyridine nitrogen and the acidic carboxylic acid group results in a zwitterionic character that can influence solubility, membrane permeability, and pharmacokinetic properties. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues in protein targets.
General Synthetic Strategies: Building the Derivatives
The synthesis of isonicotinic acid itself can be achieved through the oxidation of 4-picoline or 4-vinylpyridine.[1] The discovery of the antitubercular properties of isonicotinic acid hydrazide (isoniazid) spurred the development of efficient synthetic routes starting from mixtures of beta and gamma picolines.[1]
The true synthetic utility of isonicotinic acid lies in the reactivity of its carboxylic acid group, which serves as a versatile starting point for the creation of diverse derivative libraries. A common and straightforward approach involves the formation of amides and esters. For instance, isonicotinates can be synthesized by reacting isonicotinic acid with an alcohol or phenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
A particularly important class of derivatives are the isonicotinic acid hydrazides. These are typically prepared by a two-step process: first, the esterification of isonicotinic acid, followed by reaction with hydrazine hydrate.[5] The resulting hydrazide can then be further modified, for example, by condensation with an aldehyde to form a Schiff base.[5]
Caption: General synthetic routes to isonicotinic acid derivatives.
Part 2: Therapeutic Applications and Mechanistic Insights
The versatility of the isonicotinic acid scaffold is best illustrated by the wide range of therapeutic areas in which its derivatives have found application.
Antitubercular Agents: The Legacy of Isoniazid
The discovery of isoniazid (INH) in the early 1950s revolutionized the treatment of tuberculosis (TB) and remains a cornerstone of first-line therapy to this day.[6]
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[6][7] This activation generates a number of reactive species, including an isonicotinoyl radical.[6] These reactive intermediates then covalently bind to and inhibit key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] This inhibition leads to the disruption of the cell wall and ultimately, bacterial death, making isoniazid a potent bactericidal agent against actively dividing Mycobacterium tuberculosis.[6]
Caption: Activation and mechanism of action of Isoniazid.
The isonicotinic acid scaffold is also present in other antitubercular drugs, such as Ethionamide and Protionamide, which are often used to treat multidrug-resistant tuberculosis.[1]
SAR studies have revealed that the hydrazide moiety is critical for the antitubercular activity of this class of compounds.[8][9] Modifications to the pyridine ring, such as the introduction of substituents or isomerization of the nitrogen atom, generally lead to a significant decrease or complete loss of activity.[10]
| Compound/Modification | Antitubercular Activity (MIC in µg/mL) | Reference |
| Isoniazid | 0.04 | [8] |
| N'-(adamantan-1-yl)isonicotinohydrazide | > 64 | [8] |
| N'-(adamantan-1-ylmethyl)isonicotinohydrazide | 32 | [8] |
| Pyrazine-2-carboxylic acid (pyridin-4-ylcarbonyl)hydrazide | 2 | [8] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | More active than isoniazid | [11] |
Table 1: Structure-Activity Relationship of Isoniazid Derivatives against M. tuberculosis H37Rv.
Anticancer Agents: Targeting Developmental Pathways
More recently, the isonicotinic acid scaffold has been incorporated into targeted anticancer therapies.
Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of advanced basal cell carcinoma (BCC).[12][13] The Hh pathway is crucial during embryonic development but is largely inactive in adults.[12][14] In many cancers, including BCC, the pathway is aberrantly reactivated, leading to uncontrolled cell proliferation.[13][14]
Vismodegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[14][15] This inhibition blocks the downstream signaling cascade, preventing the activation of GLI transcription factors and halting the expression of genes that promote tumor growth.[14]
Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.
Anti-inflammatory Agents: COX-2 Inhibition and Beyond
The isonicotinic acid scaffold and its related pyridine structures are also found in anti-inflammatory drugs.
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of various inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[16] While not a direct derivative of isonicotinic acid, it features a pyridine ring that is crucial for its selective inhibition of the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16]
Recent research has focused on the development of novel isonicotinic acid derivatives with anti-inflammatory properties. Some of these compounds have shown potent inhibition of reactive oxygen species (ROS) production, a key process in the inflammatory response.[2] In some cases, these novel derivatives have demonstrated significantly higher potency than standard anti-inflammatory drugs like ibuprofen.[2]
| Compound | % Inhibition of ROS | IC50 (µg/mL) |
| 5 | 95.9 | 1.42 ± 0.1 |
| 6 | 67.3 | 8.6 ± 0.5 |
| 8b | 85.4 | 3.7 ± 1.7 |
| Ibuprofen (Standard) | 73.2 | 11.2 ± 1.9 |
Table 2: In vitro anti-inflammatory activity of selected isonicotinate derivatives.[2]
Other Therapeutic Areas
The versatility of the isonicotinic acid scaffold extends to other therapeutic areas, including:
-
Antiviral agents: Enisamium iodide, a derivative of isonicotinic acid, is marketed as an antiviral drug in several Eastern European countries.[17]
-
Antimalarial agents: Isonicotinic acid has been used as a precursor in the synthesis of potent antimalarial compounds.[1]
Part 3: Practical Considerations in Drug Development
Pharmacokinetics and Metabolism
The pharmacokinetic profile of isonicotinic acid-based drugs can be significantly influenced by genetic factors. For example, isoniazid is primarily metabolized by the enzyme N-acetyltransferase 2 (NAT2).[18] The activity of this enzyme varies widely among individuals, leading to different rates of drug metabolism and clearance.[18][19] This can result in "fast," "intermediate," and "slow" acetylator phenotypes, which can impact both the efficacy and toxicity of the drug.[20] Understanding a patient's NAT2 genotype can be crucial for dose optimization.
Challenges and Future Perspectives
Despite its successes, the isonicotinic acid scaffold is not without its challenges. The development of drug resistance, particularly in the case of isoniazid for TB treatment, is a major concern.[6] Additionally, some isonicotinic acid derivatives can be associated with adverse effects, such as the hepatotoxicity and peripheral neuropathy seen with isoniazid.[19]
Future research is likely to focus on the development of novel isonicotinic acid derivatives that can overcome existing resistance mechanisms and exhibit improved safety profiles. The application of quantitative structure-activity relationship (QSAR) studies will continue to be a valuable tool in guiding the design of more potent and selective compounds.[5] Furthermore, the exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of its interactions with various biological targets, holds significant promise for the future of drug discovery.
Part 4: Experimental Protocols
General Procedure for the Synthesis of Isonicotinic Acid Hydrazide Derivatives (Schiff Bases)
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of Schiff bases from isoniazid.[5]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted aldehyde
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.01 mol) in ethanol in a round-bottom flask.
-
Add an equimolar amount (0.01 mol) of the appropriate substituted aldehyde to the solution.
-
Reflux the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is then collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, typically in a vacuum oven.
-
The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as NMR and IR spectroscopy.
In vitro Anti-inflammatory Activity Assay (Oxidative Burst Assay)
This protocol describes a chemiluminescence-based assay to evaluate the anti-inflammatory potential of compounds by measuring their effect on the production of reactive oxygen species (ROS) from human whole blood.[2]
Materials:
-
Test compounds
-
Human whole blood
-
Hank's Balanced Salt Solution (HBSS)
-
Luminol
-
Serum-opsonized zymosan (SOZ)
-
96-well microplate
-
Luminometer
Procedure:
-
Dilute human whole blood with HBSS.
-
In a 96-well microplate, add the diluted blood to each well.
-
Add the test compounds at various concentrations to the wells. A standard anti-inflammatory drug (e.g., ibuprofen) should be used as a positive control.
-
Incubate the plate in the thermostatic chamber of a luminometer.
-
Add luminol and SOZ to each well to initiate the oxidative burst.
-
Measure the chemiluminescence produced over a specified time period.
-
The inhibitory effect of the compounds on ROS production is calculated as the percentage of inhibition relative to the control (wells without any test compound).
-
The half-maximal inhibitory concentration (IC50) values can be determined from the dose-response curves.
References
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Panjwani, C., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(15), 3428. Available at: [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Isonicotinic Acid Analogs
Abstract
This technical guide provides a comprehensive overview of the discovery, rational design, and synthesis of novel isonicotinic acid analogs. Isonicotinic acid, a privileged scaffold in medicinal chemistry, gained prominence with the serendipitous discovery of its hydrazide derivative, isoniazid, a cornerstone in tuberculosis therapy. The emergence of drug-resistant pathogens and the quest for treatments for a myriad of other diseases have spurred extensive research into novel analogs of this versatile molecule. This guide delves into the structure-activity relationships that govern the biological activity of these compounds, explores modern synthetic methodologies for their preparation, and provides detailed experimental protocols. Furthermore, it presents a case study on the synthesis and evaluation of a novel isonicotinoyl hydrazone, and discusses future perspectives in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of isonicotinic acid analogs.
Chapter 1: The Enduring Legacy and Modern Imperatives of Isonicotinic Acid Analogs
Historical Context: The Serendipitous Discovery of Isoniazid
The journey of isonicotinic acid into the pharmaceutical hall of fame is a testament to the often-unpredictable nature of drug discovery. While isonicotinic acid itself has been known for over a century, its hydrazide derivative, isoniazid, was first synthesized in 1912. However, its profound antitubercular activity remained undiscovered for four decades. It wasn't until the early 1950s that independent research groups at Hoffmann-La Roche, Squibb, and Bayer simultaneously unveiled its potent efficacy against Mycobacterium tuberculosis. This discovery marked a turning point in the fight against tuberculosis, a disease that had plagued humanity for millennia.
Isonicotinic Acid: A Privileged Scaffold in Medicinal Chemistry
Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] This seemingly simple molecule is a versatile building block in medicinal chemistry, serving as a precursor for a wide array of therapeutic agents.[2] Its derivatives include hydrazides like isoniazid, iproniazid, and nialamide, as well as amides and esters such as ethionamide and dexamethasone isonicotinate.[1] The pyridine nitrogen and the carboxylic acid moiety provide key points for molecular interactions and further chemical modifications, making it a "privileged scaffold" for drug design.
The Evolving Landscape: Addressing Drug Resistance and Expanding Therapeutic Horizons
The widespread use of isoniazid has inevitably led to the emergence of drug-resistant strains of M. tuberculosis, posing a significant threat to global health.[3] Resistance mechanisms often involve mutations in genes such as katG, which is responsible for activating the prodrug isoniazid, and inhA, the ultimate target of the activated drug.[4][5] This has created an urgent need for the development of novel antitubercular agents that can circumvent these resistance mechanisms.
Beyond tuberculosis, isonicotinic acid analogs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antihyperlipidemic properties.[6] This highlights the immense potential of this scaffold in addressing a wide range of unmet medical needs.
Chapter 2: Rational Design Strategies for Novel Isonicotinic Acid Analogs
The design of novel isonicotinic acid analogs is guided by a deep understanding of their structure-activity relationships (SAR), the principles of bioisosterism, and, increasingly, computational modeling.
Understanding the Pharmacophore: Key Structural Features for Biological Activity
For antitubercular activity, the isonicotinoyl hydrazide moiety is a critical pharmacophore. The hydrazide group is essential for the activation of isoniazid by the catalase-peroxidase enzyme KatG.[4] The pyridine ring also plays a crucial role in binding to the active site of the target enzyme, InhA. Modifications to the pyridine ring or the hydrazide group can have a profound impact on the drug's efficacy and its ability to overcome resistance.
Structure-Activity Relationship (SAR) Studies: Guiding Molecular Modifications
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For isonicotinic acid analogs, SAR studies have revealed several key insights:
-
Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic properties.
-
Modification of the Hydrazide Group: The formation of hydrazones by reacting isoniazid with various aldehydes and ketones is a common strategy to generate novel analogs with enhanced activity and altered physicochemical properties.[7]
-
Introduction of Lipophilic Groups: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the mycobacterial cell wall.
The Role of Bioisosterism in Analog Design
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.[8] In the context of isonicotinic acid analogs, bioisosteric replacements can be employed to:
-
Replace the pyridine ring with other heterocycles: This can lead to compounds with novel binding modes and improved properties.
-
Substitute the carboxylic acid group with other acidic moieties: This can alter the pKa of the molecule and its ability to interact with biological targets.
-
Mimic the pyridine-N-oxide with a 2-difluoromethylpyridine group: This has been shown to enhance the activity of some compounds.[8][9]
Computational Approaches in Analog Discovery
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly being used to accelerate the discovery of novel isonicotinic acid analogs.[7] These computational tools can be used to:
-
Predict the binding affinity of virtual compounds to their biological targets.
-
Identify key structural features that are important for biological activity.
-
Prioritize compounds for synthesis and biological evaluation.
Chapter 3: Synthetic Methodologies for Isonicotinic Acid Analogs
The synthesis of novel isonicotinic acid analogs typically involves the modification of the core isonicotinic acid structure or the functionalization of the pyridine ring.
Core Synthesis of the Isonicotinic Acid Moiety
Isonicotinic acid can be synthesized through various methods, with the oxidation of 4-methylpyridine (γ-picoline) being a common industrial approach.
Synthesis of Key Derivatives: A Practical Guide
3.2.1. Synthesis of Isonicotinoyl Hydrazones
Isonicotinoyl hydrazones are a major class of isonicotinic acid derivatives with a wide range of biological activities. They are typically synthesized through the condensation reaction of isoniazid with an appropriate aldehyde or ketone.
Experimental Protocol: General Procedure for the Synthesis of Isonicotinoyl Hydrazones [7][10]
-
Dissolve Isoniazid: Dissolve isonicotinic acid hydrazide (isoniazid) (1.0 eq.) in a suitable solvent, such as ethanol.
-
Add Aldehyde/Ketone: To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 eq.).
-
Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
3.2.2. Synthesis of Isonicotinate Esters
Ester derivatives of isonicotinic acid are also of significant interest. They can be prepared through Fischer esterification of isonicotinic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl Isonicotinate [11][12]
-
Combine Reagents: In a round-bottom flask, combine isonicotinic acid (1.0 eq.), methanol (in excess), and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture under reflux for 8 hours.
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The methyl isonicotinate will separate as an oil.
-
Extraction: Extract the product with an organic solvent such as chloroform.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: The ester can be purified by vacuum distillation.
3.2.3. C-H Functionalization of the Pyridine Ring
Direct C-H functionalization of the pyridine ring is a powerful and atom-economical strategy for creating novel analogs.[13][14] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. Recent advances in transition-metal catalysis have enabled the regioselective functionalization of various positions on the pyridine ring.[15]
Purification and Characterization of Novel Analogs
Newly synthesized compounds must be rigorously purified and characterized to confirm their structure and purity. Common purification techniques include recrystallization and column chromatography. Characterization is typically performed using a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
Chapter 4: Case Study: Synthesis and Evaluation of a Novel Isonicotinoyl Hydrazone
This chapter presents a case study on the synthesis, characterization, and in vitro biological evaluation of a novel isonicotinoyl hydrazone derivative.
Detailed Experimental Protocol
Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
-
A solution of isonicotinic acid hydrazide (1.37 g, 10 mmol) in 30 mL of ethanol was prepared in a 100 mL round-bottom flask.
-
To this solution, 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.52 g, 10 mmol) was added.
-
Two drops of glacial acetic acid were added as a catalyst.
-
The reaction mixture was refluxed for 4 hours.
-
The mixture was then cooled to room temperature, and the resulting white precipitate was collected by vacuum filtration.
-
The solid was washed with cold ethanol (2 x 10 mL) and dried under vacuum to yield the desired product.
Spectroscopic and Analytical Data
-
Appearance: White crystalline solid
-
Yield: 85%
-
Melting Point: 230-232 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.8 (s, 1H, -NH), 8.8 (d, 2H, pyridine-H), 8.4 (s, 1H, -N=CH), 7.8 (d, 2H, pyridine-H), 7.3 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃).
-
IR (KBr, cm⁻¹): 3440 (O-H), 3200 (N-H), 1680 (C=O), 1600 (C=N).
-
MS (ESI): m/z 272.1 [M+H]⁺.
In Vitro Biological Evaluation (Antimicrobial Activity)
The synthesized compound was screened for its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli using the disc diffusion method.[16]
| Compound | Zone of Inhibition (mm) |
| S. aureus | |
| N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 18 |
| Isoniazid (Standard) | 12 |
| Ciprofloxacin (Standard) | 25 |
The results indicate that the synthesized hydrazone derivative exhibited enhanced antibacterial activity compared to the parent drug, isoniazid.
Chapter 5: Future Perspectives and Emerging Trends
The field of isonicotinic acid analog discovery is continually evolving, driven by advances in synthetic chemistry, computational science, and our understanding of disease biology.
Novel Targets and Therapeutic Applications
While the primary focus has been on infectious diseases, researchers are actively exploring the potential of isonicotinic acid analogs for other therapeutic areas, including:
-
Cancer: Some analogs have shown promising anticancer activity.
-
Neurodegenerative Diseases: The pyridine scaffold is present in many compounds targeting the central nervous system.
-
Inflammatory Disorders: Isonicotinic acid derivatives have demonstrated anti-inflammatory properties.
Innovations in Synthetic Methodologies
The development of more efficient and sustainable synthetic methods is a key area of research. This includes:
-
Flow Chemistry: For the continuous and scalable synthesis of analogs.
-
Photocatalysis: For novel C-H functionalization reactions under mild conditions.[14]
-
Biocatalysis: The use of enzymes to perform selective transformations.
The Role of Artificial Intelligence in Accelerating Discovery
Artificial intelligence and machine learning are poised to revolutionize drug discovery. These technologies can be used to:
-
Analyze large datasets to identify novel drug targets and lead compounds.
-
Predict the properties of virtual molecules, reducing the need for extensive experimental screening.
-
Design novel molecules with desired properties.
Visualizations
Experimental Workflow for Discovery of Novel Isonicotinic Acid Analogs
Caption: A generalized workflow for the discovery and development of novel isonicotinic acid analogs.
Synthetic Pathway for an Isonicotinoyl Hydrazone
Caption: A simplified reaction scheme for the synthesis of an isonicotinoyl hydrazone.
References
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- Verma, R., & Kumar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 475-494.
- Nurkenov, O. A., et al. (2012). Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions. Russian Journal of General Chemistry, 82(7), 1226-1229.
- Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6891.
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- Rock, R. B., & Abdallah, M. A. (2024). Isoniazid. In StatPearls.
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Amer, A. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]
- Li, Q., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1736–1741.
- Nielsen, J., & Rasmussen, P. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
- Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6891.
- Hartwig, J. F., et al. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society.
- Vilchèze, C., & Jacobs, W. R., Jr. (2014). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 68, 35-50.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Mignani, S., et al. (2018). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. European Journal of Medicinal Chemistry, 157, 105-113.
- Ahmad, S., et al. (2021). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(1), e01352-20.
- Capdevila, M., et al. (2017). (A) Effect of the bioisosteric replacement of pyrimidine (left) by pyridine (right), showing the transformation of N into CH simulated by FEP.
- Gwaram, N. S., et al. (2012). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Journal of Chemical and Pharmaceutical Research, 4(9), 4343-4348.
- Aslan, E. K., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(13), 5092.
- Pankratov, D. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(15), 1365-1378.
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A Technical Guide to the Spectroscopic Characterization of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development campaigns. 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a substituted pyridine derivative, represents a class of molecules with significant potential as building blocks in medicinal chemistry. The interplay of its carboxylic acid, methoxy, and Boc-protected amine functionalities offers a versatile scaffold for creating complex molecular architectures. This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a Senior Application Scientist, the narrative herein is structured to not only present data but to also provide the underlying scientific rationale for the experimental design and interpretation, ensuring a robust and validated approach to structural confirmation.
Molecular and Physicochemical Properties
A foundational step in the characterization of any molecule is the confirmation of its basic physical properties. For this compound, these are summarized below.
| Property | Value | Source |
| CAS Number | 709666-22-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| MDL Number | MFCD11052840 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The choice of DMSO-d₆ is strategic, as it can effectively solubilize the carboxylic acid functionality.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₂ (Pyridine) | ~8.5 | Singlet (s) | 1H | Located between two nitrogen atoms and deshielded by the ring current and the electron-withdrawing carboxylic acid. |
| H₆ (Pyridine) | ~8.0 | Singlet (s) | 1H | Deshielded by the aromatic ring current and the adjacent nitrogen atom. |
| NH (Amine) | ~9.5-10.0 | Singlet (s) | 1H | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. |
| OCH₃ (Methoxy) | ~3.9 | Singlet (s) | 3H | Protons on a methoxy group attached to an aromatic ring typically appear in this region. |
| C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and appear as a characteristic sharp singlet. |
| COOH (Carboxylic Acid) | >12.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165-170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C=O (Boc) | ~153-155 | The carbonyl carbon of the carbamate is also deshielded. |
| C₄ (Pyridine) | ~160-165 | The carbon bearing the carboxylic acid is deshielded by the carbonyl group and the ring nitrogen. |
| C₅ (Pyridine) | ~155-160 | The carbon bearing the methoxy group is deshielded by the oxygen atom. |
| C₃ (Pyridine) | ~135-140 | The carbon bearing the amino group. |
| C₂ (Pyridine) | ~145-150 | Aromatic carbon adjacent to the ring nitrogen. |
| C₆ (Pyridine) | ~130-135 | Aromatic carbon adjacent to the ring nitrogen. |
| OC(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group is shielded. |
| OCH₃ (Methoxy) | ~55-60 | The carbon of the methoxy group. |
| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group are highly shielded. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
NMR Data Interpretation Workflow
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by the vibrational modes of its constituent functional groups. The presence of hydrogen bonding, particularly involving the carboxylic acid and amide groups, will influence the position and shape of the absorption bands.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Strong | The broadness is due to extensive hydrogen bonding.[4] |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong | Characteristic carbonyl absorption for a carboxylic acid. |
| Amide (Boc) | N-H stretch | 3200-3400 | Medium | The position is sensitive to hydrogen bonding. |
| Amide (Boc) | C=O stretch | 1680-1700 | Strong | The carbonyl of the Boc group. |
| Aromatic Ring | C=C stretch | 1550-1600 | Medium-Weak | Multiple bands are expected for the substituted pyridine ring. |
| Aromatic Ring | C-H stretch | >3000 | Medium-Weak | Aromatic C-H stretches appear at higher frequencies than aliphatic ones.[5] |
| Ether (Methoxy) | C-O stretch | 1200-1275 (asymmetric) | Strong | Characteristic ether linkage absorption. |
| Alkyl | C-H stretch | 2850-2960 | Medium | From the tert-butyl and methoxy groups.[4] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr) is collected.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
-
Expected [M+H]⁺: m/z = 269.11
-
Expected [M+Na]⁺: m/z = 291.10
Under harsher ionization conditions or through tandem MS (MS/MS), fragmentation of the Boc group is expected. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) via a McLafferty-type rearrangement.[6][7]
-
[M+H - C₄H₈]⁺: m/z = 213.06 (Loss of isobutylene)
-
[M+H - C₅H₉O₂]⁺: m/z = 169.05 (Loss of the Boc group)
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.[2]
-
Instrumentation: A mass spectrometer equipped with an ESI source is commonly used for this type of molecule.
-
Data Acquisition:
-
The sample solution is infused into the ion source.
-
The mass spectrum is acquired in positive ion mode to observe [M+H]⁺ and other adducts.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The molecular formula and weight from MS provide the foundation. IR spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy provides the detailed atomic connectivity, allowing for the unambiguous assignment of the structure. The consistency across all three datasets provides a high degree of confidence in the identity and purity of this compound.
References
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-
(R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. (2017). IUCrData, 2(6), x170869. Available at: [Link]
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Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 999–1002. Available at: [Link]
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N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 58, 163. Available at: [Link]
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(3r)-3-{amino}-5-methylhexanoic acid. PubChem. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules, 25(15), 3354. Available at: [Link]
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Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. Available at: [Link]
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3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. PubChem. Available at: [Link]
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A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. (1997). Tetrahedron Letters, 38(38), 6729-6732. Available at: [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2018). Forensic Toxicology, 36(2), 436–444. Available at: [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
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PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. Available at: [Link]
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High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. (1990). Analytical Chemistry, 62(15), 1636-1643. Available at: [Link]
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Expanded Molecular Imaging of Phytocompounds by Mass Spectrometry Using Novel On-Tissue Chemical Derivatization. ResearchGate. Available at: [Link]
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Infrared Spectroscopy. Illinois State University. Available at: [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]
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Starting Materials for Heterocyclic Compound Synthesis: A Guide to Strategic Selection and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry and drug development. This guide moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the most pivotal starting materials in heterocyclic synthesis. We will explore the inherent reactivity of key building blocks, focusing on dicarbonyl compounds and α-haloketones, and elucidate the strategic rationale behind their selection in constructing five- and six-membered heterocyclic systems. Through detailed protocols, mechanistic diagrams, and comparative data, this document serves as a practical and theoretical resource for professionals dedicated to the art and science of molecular design.
The Logic of Heterocyclic Synthesis: A Retrosynthetic Perspective
The elegant complexity of a heterocyclic target can often be deconstructed into simple, acyclic precursors. This process, known as retrosynthesis, is the synthetic chemist's most powerful logical tool. It allows us to identify key bond disconnections that reveal commercially available or easily accessible starting materials. The core principle is to recognize patterns within the target molecule that correspond to robust, high-yielding cyclization reactions.
The most effective retrosynthetic strategies often disconnect the heterocycle at bonds adjacent to the heteroatom(s), revealing electrophilic carbon skeletons and nucleophilic heteroatom sources. This guide focuses on the most versatile and widely employed carbon skeletons.
Caption: General retrosynthetic approach to heterocyclic synthesis.
Pillar I: Dicarbonyl Compounds – The Archetypal Scaffolds
Dicarbonyl compounds are arguably the most powerful and versatile starting materials in heterocyclic chemistry.[1][2] The relative positioning of the two carbonyl groups—1,2, 1,3, or 1,4—pre-organizes the carbon framework and dictates the size and type of the resulting heterocycle.[3]
1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Rings
Causality & Expertise: The 1,4-disposition of the carbonyl groups creates a perfect four-carbon electrophilic scaffold. Upon reaction with a dinucleophile or a single heteroatom nucleophile that can cyclize, a five-membered ring is formed with high regioselectivity. The Paal-Knorr synthesis is the quintessential example of this strategy, providing access to fundamental heterocycles like pyrroles, furans, and thiophenes.[4][5]
The Paal-Knorr Synthesis Workflow
Caption: The Paal-Knorr synthesis workflow.
Data Presentation: Paal-Knorr Reagents and Products
| Starting Material | Reagent | Resulting Heterocycle |
| 1,4-Diketone | Primary Amine (R-NH₂) or Ammonia (NH₃) | Substituted or N-H Pyrrole |
| 1,4-Diketone | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Thiophene |
| 1,4-Diketone | Acid catalyst (e.g., H₂SO₄, P₂O₅) for dehydration | Furan |
Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol) and ethanol (30 mL).
-
Reagent Addition: While stirring, slowly add a 40% aqueous solution of methylamine (8.5 g, 0.11 mol).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 1,2,5-trimethylpyrrole.
1,3-Dicarbonyl Compounds: Building Blocks for Pyrimidines and Pyrazoles
Causality & Expertise: The unique reactivity of 1,3-dicarbonyls stems from the acidity of the central methylene protons, allowing for easy enolate formation.[6] This nucleophilic center, combined with the two electrophilic carbonyl carbons, provides a versatile [C-C-C] synthon that can react with dinucleophiles like amidines, urea, or hydrazine to form a variety of six- and five-membered heterocycles.[3][7][8][9] This is a cornerstone of pyrimidine synthesis, a scaffold vital to medicinal chemistry.[10][]
Data Presentation: 1,3-Dicarbonyl Reaction Partners
| Starting Material | Dinucleophilic Reagent | Resulting Heterocycle |
| 1,3-Diketone / β-Ketoester | Hydrazine (H₂N-NH₂) | Pyrazole |
| 1,3-Diketone / β-Ketoester | Hydroxylamine (H₂N-OH) | Isoxazole |
| 1,3-Diketone / β-Ketoester | Urea (H₂N-(C=O)-NH₂) | Pyrimidinone |
| 1,3-Diketone / β-Ketoester | Amidine (R-C(=NH)NH₂) | Substituted Pyrimidine |
Experimental Protocol: Synthesis of 2,4-Dimethylpyrimidine
-
Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (4.6 g, 0.2 mol) in absolute ethanol (100 mL).
-
Reagent Addition 1: Cool the solution in an ice bath and add acetylacetone (20 g, 0.2 mol) dropwise with stirring.
-
Reagent Addition 2: Add acetamidine hydrochloride (18.9 g, 0.2 mol) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.
-
Workup: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of chloroform and wash with water (2 x 20 mL). Dry the chloroform layer over anhydrous potassium carbonate (K₂CO₃).
-
Purification: Filter and remove the chloroform by distillation. The crude product is then purified by vacuum distillation to afford 2,4-dimethylpyrimidine.
1,2-Dicarbonyl Compounds: Precursors for Pyrazines and Quinoxalines
Causality & Expertise: The adjacent electrophilic centers of 1,2-dicarbonyls are perfectly suited for condensation with 1,2-dinucleophiles.[3] This reaction is a highly reliable method for synthesizing six-membered heterocycles containing two nitrogen atoms, such as pyrazines and quinoxalines.[2][12] The reaction of a 1,2-dicarbonyl with a 1,2-diamine is a robust and high-yielding transformation.
Caption: Synthesis of quinoxalines from 1,2-dicarbonyls.
Pillar II: α-Haloketones – The High-Reactivity Electrophiles
Causality & Expertise: α-Haloketones are powerful and highly versatile building blocks due to the presence of two distinct electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[13][14][15] The electron-withdrawing effect of the carbonyl group activates the adjacent C-Halogen bond for nucleophilic substitution (Sₙ2). This dual reactivity allows for a stepwise or one-pot construction of numerous heterocycles, most famously in the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Setup: In a 100 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of warm ethanol.
-
Reagent Addition: To this solution, add α-bromoacetophenone (19.9 g, 0.1 mol) portion-wise. An exothermic reaction may occur.
-
Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the mixture in a water bath for 2 hours. A precipitate of 2-amino-4-phenylthiazole hydrobromide will form.
-
Workup: Cool the reaction mixture in an ice bath and collect the precipitate by filtration. Wash the solid with a small amount of cold ethanol.
-
Neutralization: Suspend the collected salt in 100 mL of water and neutralize by adding a saturated solution of sodium carbonate until the solution is basic (pH ~8-9), which precipitates the free base.
-
Purification: Filter the white precipitate, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.
Pillar III: Multicomponent Reactions – The Principle of Efficiency
Causality & Expertise: Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. The Hantzsch pyridine synthesis is a classic and powerful MCR for creating dihydropyridines, which are precursors to pyridines and are themselves a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers).[16][17][18]
Hantzsch Pyridine Synthesis Components
| Component | Role in Final Product | Example |
| Aldehyde | Provides C4 and its substituent | Benzaldehyde |
| β-Ketoester (2 equiv.) | Provides C2, C3, C5, C6 and substituents | Ethyl Acetoacetate |
| Nitrogen Source | Provides N1 | Ammonium Acetate or Ammonia[19] |
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Setup: To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and 30 mL of ethanol.
-
Reagent Addition: To the stirred solution, add concentrated ammonium hydroxide (8 mL).
-
Reaction: Heat the mixture to a gentle reflux for 4 hours. A yellow solid will begin to precipitate.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and then with a small amount of diethyl ether.
-
Drying: Dry the product in a vacuum oven to obtain the pure dihydropyridine derivative.
-
(Optional) Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN) in a subsequent step.
Conclusion
The synthesis of heterocyclic compounds is a field of immense depth and creativity. However, its foundation rests upon a set of logical principles and the strategic use of key starting materials. Dicarbonyl compounds and α-haloketones represent the most fundamental and versatile of these building blocks. By understanding their inherent reactivity and the predictable ways they assemble into cyclic structures, researchers can more effectively design synthetic routes to novel molecules with desired functions. The continued evolution of synthetic methodology will undoubtedly bring new reagents and catalysts, but the core logic of retrosynthetically targeting these robust, acyclic precursors will remain a central tenet of the discipline.
References
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Editorial: Five-membered heterocycles: synthesis and applications. (2024). Frontiers in Chemistry. [Link]
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Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2016). Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. Molecules, 21(5), 649. [Link]
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Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]
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Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021). YouTube. [Link]
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α-Haloketones as versatile building blocks in organic synthesis. (n.d.). ResearchGate. [Link]
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Preparation and Restrosynthetic of 1,4-dicarbonyl compounds: for five-member heterocycle preparation. (2019). YouTube. [Link]
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Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. [Link]
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Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2024). Organic Letters. [Link]
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Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (n.d.). ResearchGate. [Link]
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Dicarbonyl. (n.d.). Wikipedia. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2023). MDPI. [Link]
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Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (2022). OUCI. [Link]
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Strategies to synthesize 5 & 6 membered heterocyclic.pptx. (n.d.). Slideshare. [Link]
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Hantzsch pyridine synthesis. (n.d.). Grokipedia. [Link]
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Synthesis of Five Membered Heterocycles. (n.d.). Scribd. [Link]
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Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls, Catalyzed by an Organic Dye under Visible-Light Irradiation with Perfect Selectivity for the Halide Moiety over the Carbonyl Group. (2016). ACS Publications. [Link]
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How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. (2023). LookChem. [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). NIH. [Link]
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Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). PMC - NIH. [Link]
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Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (n.d.). ResearchGate. [Link]
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Synthesis of Five- and Six-Membered Heterocycles Through Palladium- Catalyzed Reactions. (n.d.). ResearchGate. [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. [Link]
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Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998. [Link]
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Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
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Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. (2022). PubMed. [Link]
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Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. [Link]
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Pyrazine Synthesis?. (2020). Sciencemadness.org. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Amides from 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
The synthesis of amide bonds is one of the most frequently employed transformations in medicinal chemistry and drug development.[1][2] Amide linkages are integral to the structure of countless pharmaceuticals and natural products, including the peptide bonds that form the backbone of proteins. This document provides a detailed guide for the synthesis of amides using 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a highly functionalized pyridine-based building block. Such scaffolds are of significant interest in drug discovery due to their ability to act as bioisosteres and engage in specific hydrogen bonding interactions with biological targets.[3][4]
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][5]
This guide will focus on two robust and widely adopted methods for this transformation:
-
Aminium/Uronium Salt-Based Coupling: Utilizing HATU, a highly efficient and rapid coupling reagent.
-
Carbodiimide-Based Coupling: Employing the classic and cost-effective EDC/HOBt reagent system.
The choice between these methods often depends on the scale of the reaction, the reactivity of the amine coupling partner, and cost considerations. We will explore the mechanistic rationale behind each method, provide detailed step-by-step protocols, and discuss critical parameters for reaction success, purification, and subsequent modifications.
The Heart of the Reaction: Choosing a Coupling Reagent
The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation. The primary classes of reagents include carbodiimides, and the more modern phosphonium and aminium/uronium salts.[1][6]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt to increase efficiency and reduce side reactions. | Cost-effective, widely available, well-established. EDC by-product is water-soluble, simplifying work-up.[7] | Can lead to racemization in chiral acids.[1] Slower reaction rates compared to newer reagents. DCC by-product (DCU) is poorly soluble and requires filtration. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms a highly reactive OAt- or OBt-active ester.[8][9] | High reaction rates, high yields, low rates of racemization.[8] Particularly effective for sterically hindered substrates.[2] | Higher cost, can react with unprotected N-termini if used in large excess.[8] |
| Phosphonium Salts | PyBOP, BOP | Forms an OBt-active ester, similar to aminium salts. | Efficient and reliable, especially for difficult couplings. | Can be more expensive. By-products can sometimes complicate purification. |
For the synthesis of amides from this compound, both HATU and EDC/HOBt are excellent choices. HATU is often preferred for its speed and efficacy, especially when working with precious or challenging amines.[8] EDC/HOBt represents a robust and economical alternative for routine syntheses.
Reaction Mechanisms: Activating the Carboxylic Acid
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the coupling reaction. The overall process involves two key stages: activation of the carboxylic acid and nucleophilic attack by the amine.
Caption: General workflow for amide bond synthesis.
HATU-Mediated Coupling Mechanism
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), efficiently generates a highly reactive OAt-active ester.[10]
The mechanism proceeds as follows:
-
The base deprotonates the carboxylic acid, forming a carboxylate anion.[9]
-
The carboxylate attacks the electron-deficient carbon of HATU.[9]
-
This generates the OAt-active ester intermediate and releases HOAt (1-Hydroxy-7-azabenzotriazole).[9]
-
The amine then attacks the carbonyl carbon of the highly reactive ester, forming the desired amide bond.[9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.
Caption: Simplified HATU coupling mechanism.
EDC/HOBt-Mediated Coupling Mechanism
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide.[7] While it can activate carboxylic acids on its own, the resulting O-acylisourea intermediate is prone to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) traps this intermediate to form a more stable and reactive OBt-active ester, which then reacts cleanly with the amine.
-
The carboxylic acid adds across one of the C=N double bonds of EDC to form the O-acylisourea intermediate.
-
HOBt rapidly reacts with this intermediate to form the OBt-active ester and a soluble urea by-product.
-
The amine performs a nucleophilic attack on the active ester to yield the final amide product.
Detailed Experimental Protocols
Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.
Protocol 1: High-Efficiency Amide Synthesis using HATU
This protocol is recommended for its high efficiency, speed, and suitability for a wide range of amines, including those that are sterically hindered or electron-deficient.[2]
Materials and Reagents
| Reagent | M.W. | Typical Molar Eq. |
| 3-(Boc-amino)-5-methoxyisonicotinic acid | 282.29 | 1.0 |
| Amine (R-NH₂) | Varies | 1.0 - 1.2 |
| HATU | 380.23 | 1.1 - 1.5 |
| DIPEA (Hünig's base) | 129.24 | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq).[6][11]
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The addition of the base is often the trigger for the reaction to commence.[9]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[12]
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Economical Amide Synthesis using EDC/HOBt
This is a classic, robust, and more economical protocol suitable for a wide variety of substrates.
Materials and Reagents
| Reagent | M.W. | Typical Molar Eq. |
| 3-(Boc-amino)-5-methoxyisonicotinic acid | 282.29 | 1.0 |
| Amine (R-NH₂) | Varies | 1.0 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 |
| DIPEA or Triethylamine | Varies | 1.5 - 2.0 |
| Anhydrous DCM or DMF | - | Solvent |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M).
-
Base Addition: Add DIPEA or triethylamine (1.5 eq) and stir for 5-10 minutes.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).[7] Monitor progress by TLC or LC-MS.
-
Work-up:
-
Purification: Purify the crude material via flash chromatography or recrystallization.[12]
Post-Synthesis: Boc Group Deprotection
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions.[14] It is readily cleaved under acidic conditions, which is often a necessary step for further functionalization of the newly synthesized amide.[14][15]
Mechanism: The acid protonates the carbonyl oxygen of the carbamate. The resulting intermediate collapses to release a stable tert-butyl cation, carbon dioxide, and the free amine.[14]
Protocol: Acidic Deprotection of the Boc Group
-
Dissolution: Dissolve the Boc-protected amide in a suitable solvent such as Dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.[15][16]
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically 20-50% in DCM.
-
A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often an ammonium salt (e.g., hydrochloride or trifluoroacetate). It can be used directly or neutralized by adding a base (e.g., saturated NaHCO₃) and extracting the free amine into an organic solvent.
-
Caption: General workflow for Boc deprotection.
Caution: Strong acids like TFA are corrosive and should be handled with extreme care in a fume hood.[17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive coupling reagent (hydrolyzed). | Use fresh, anhydrous reagents and solvents. Store coupling reagents under inert gas and desiccated. |
| Poorly reactive amine (sterically hindered or electron-poor). | Switch to a more powerful coupling reagent like HATU.[2][8] Increase reaction temperature or time. | |
| Insufficient base or wrong type of base. | Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used, especially with amine salts. | |
| Starting Material Recovered | Reaction time too short. | Allow the reaction to run longer, monitoring periodically. Overnight is standard for EDC couplings.[7] |
| Reaction temperature too low. | For difficult couplings, gentle heating (e.g., 40-50 °C) may be required. | |
| Multiple Side Products | Wet reagents or solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. |
| For EDC, formation of N-acylurea. | Ensure HOBt is used as an additive to trap the reactive intermediate. | |
| For HATU, reaction with amine N-terminus. | Avoid using a large excess of HATU.[8] | |
| Difficulty in Purification | By-product contamination (e.g., urea). | For EDC, perform a thorough aqueous work-up as the by-product is water-soluble.[7] For DCC, filter the reaction mixture to remove insoluble DCU. |
References
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Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved from [Link]
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Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
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Dunås, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11064. [Link]
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Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved from [Link]
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Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Frank, W. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Ninomiya, M., et al. (2011). Increased bioavailability of tricin-amino acid derivatives via a prodrug approach. Journal of Medicinal Chemistry, 54(5), 1529-1536. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4249-4258. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]
-
HATU - Wikipedia. (n.d.). Retrieved from [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6543. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (n.d.). Retrieved from [Link]
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EDC-HOBt Amide coupling workup help. (2024). Reddit. Retrieved from [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]
-
Amide synthesis by transamidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
González-Vera, J. A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]
-
Teixeira, C., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(14), 3246. [Link]
-
Chimenti, F., et al. (2010). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 15(1), 325-334. [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Retrieved from [Link]
-
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4784-4788. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. BOC deprotection [ms.bzchemicals.com]
Coupling reactions with 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
An In-Depth Guide to the Strategic Application of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid in Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its strategic value stems from a unique combination of structural features: a central pyridine ring, which imparts specific physicochemical properties and metabolic stability; a carboxylic acid at the 4-position, serving as a primary handle for amide bond formation; a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, allowing for controlled deprotection and subsequent functionalization; and a methoxy group at the 5-position, which modulates the electronic properties of the ring system.
This guide provides a comprehensive overview of the principal coupling strategies for this reagent, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design. We will explore its application in robust amide bond formation and discuss pathways for advanced diversification through palladium-catalyzed cross-coupling reactions.
Part 1: The Cornerstone of Synthesis: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[2] The carboxylic acid moiety of this compound is the primary reactive site for this transformation. However, the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[3] Therefore, the carboxylic acid must first be converted into a more electrophilic species using a "coupling reagent." This process creates a highly reactive intermediate that is readily attacked by the nucleophilic amine to form the stable amide linkage.[4]
Choosing the Right Activation Strategy
The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner, the desired reaction scale, and cost considerations. Two main classes of reagents dominate the field: carbodiimides and onium salts.
-
Carbodiimide-Based Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a workhorse reagent for amide coupling. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] While effective, this intermediate can be prone to side reactions, including racemization if the amine is chiral. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[5] HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable, less prone to side reactions, and reacts cleanly with the amine. A key advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification.[6]
-
Onium Salt Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered third-generation coupling agents, offering superior performance for challenging transformations.[7] HATU is based on the HOAt (1-hydroxy-7-azabenzotriazole) core, which generates a more reactive and stable active ester compared to HOBt-based systems.[8] This makes HATU exceptionally effective for coupling sterically hindered substrates, electron-deficient amines, or when rapid reaction times are required.[9] The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, initiating the activation cycle.[7]
Experimental Protocol 1: General Amide Coupling via EDC/HOBt
This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.
Workflow Visualization
Caption: Workflow for a standard EDC/HOBt coupling reaction.
Reagents & Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol Acid) |
| 3-(Boc-amino)-5-methoxyisonicotinic acid | 282.29 | 1.0 | 282 mg |
| Amine Coupling Partner | - | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt·H₂O | 153.14 | 1.2 | 184 mg |
| DIPEA | 129.24 | 3.0 | 522 µL |
| Anhydrous DMF or NMP | - | - | 5-10 mL |
Step-by-Step Methodology
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or NMP (0.1-0.2 M concentration).
-
Additive Addition: Add HOBt·H₂O (1.2 eq) to the solution and stir until it dissolves.
-
Base Addition: Add DIPEA (3.0 eq) and cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol 2: High-Efficiency Coupling for Challenging Substrates via HATU
This protocol is recommended for sterically hindered amines or when EDC/HOBt fails to provide satisfactory results.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Reagents & Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol Acid) |
| 3-(Boc-amino)-5-methoxyisonicotinic acid | 282.29 | 1.0 | 282 mg |
| Amine Coupling Partner | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 522 µL |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Methodology
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the acid. A color change is often observed.
-
Nucleophile Addition: Add the amine coupling partner (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by LC-MS or TLC.
-
Workup & Purification: Follow the same procedure as described in Protocol 1 (steps 7 and 8).
Part 2: Advanced Diversification via Palladium-Catalyzed Cross-Coupling
While amide coupling is the most direct application, the pyridine core of the molecule is ripe for further C-C or C-N bond-forming reactions.[10] Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[11] These reactions typically require an aryl halide (or triflate) as a reaction partner. Therefore, to apply these methods, one would typically start with a halogenated derivative, such as 4-bromo-3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid , to explore diversification at the 4-position of the pyridine ring.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[12][13] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
The Suzuki-Miyaura Catalytic Cycle
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategies for the Deprotection of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
Introduction: The Strategic Importance of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of amine functionalities.[1] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[2][3] This application note provides a detailed guide for the deprotection of the Boc group from 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a substituted pyridine derivative relevant in drug discovery programs.
The presence of the pyridine ring, a carboxylic acid, and a methoxy group on the aromatic scaffold requires a carefully considered deprotection strategy to ensure high yield and purity of the resulting 3-amino-5-methoxyisonicotinic acid. This guide will explore the underlying chemical principles, compare common protocols, and provide detailed, field-proven methodologies for researchers and drug development professionals.
The Chemistry of Acid-Labile Cleavage
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid subsequently undergoes rapid decarboxylation to yield the free amine and carbon dioxide.[1]
The stability of the tert-butyl cation is the primary thermodynamic driving force for this reaction. However, this cation can also be a source of side reactions, particularly the alkylation of nucleophilic sites on the target molecule or solvent.[5] This is a critical consideration in optimizing any Boc deprotection protocol.
Substrate-Specific Considerations
The structure of this compound presents unique challenges and considerations:
-
Pyridine Ring: The basic nitrogen atom of the pyridine ring will be protonated by the strong acids used for deprotection. This protonation can alter the substrate's solubility and potentially influence the reactivity of the Boc group.
-
Carboxylic Acid: This group is generally stable to the acidic conditions required for Boc removal.
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the lability of the Boc group compared to electron-rich aromatic systems. In some cases, heteroaromatic systems show different reaction kinetics.[6]
Comparative Analysis of Standard Deprotection Protocols
The two most prevalent methods for Boc deprotection involve Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The choice between them often depends on the substrate's sensitivity, desired salt form of the product, and operational considerations like solvent choice and workup complexity.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl), typically in dioxane or ethyl acetate |
| Typical Solvent | Dichloromethane (DCM), or neat TFA | 1,4-Dioxane, Ethyl Acetate, Methanol |
| Reaction Conditions | 0°C to Room Temperature, typically rapid (1-3 hours)[4] | Room Temperature, can be heated if necessary (e.g., 50°C)[7] |
| Advantages | - Highly effective and fast[1]- Volatile, allowing for easy removal under vacuum- Good solubility for many organic compounds | - Often more economical- Can yield the hydrochloride salt directly, which is often desirable for API formulation- Avoids chlorinated solvents (if using EtOAc or Dioxane) |
| Disadvantages | - Highly corrosive and requires careful handling[8]- Can be aggressive towards other acid-sensitive groups- Formation of trifluoroacetate salt may be undesirable | - Dioxane is a suspected carcinogen and should be handled with care- Can be slower than TFA for some substrates- Removal of excess HCl and solvent can be more involved |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Workflow Overview
Caption: General workflow for acid-catalyzed Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is highly effective and generally provides rapid and clean conversion.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equiv) dropwise to the stirring solution. Causality Note: Adding the acid at 0°C helps to control any potential exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup & Neutralization: a. Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA. b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate. c. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.[9] Trustworthiness Check: Ensure the aqueous layer is basic (pH > 8) using pH paper. d. Transfer the mixture to a separatory funnel. Separate the layers. e. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: a. Combine the organic layers and wash with brine. b. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a classic alternative, directly yielding the hydrochloride salt of the amine, which can be advantageous for stability and handling.
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask containing this compound (1.0 equiv), add the 4M HCl solution in 1,4-dioxane (10-20 equiv of HCl).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Gentle warming (40-50°C) can be applied if the reaction is sluggish.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note: The product may precipitate out of the solution as the hydrochloride salt.
-
Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. To facilitate precipitation of the product salt, add a non-polar solvent like diethyl ether to the residue and stir or sonicate. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. e. Dry the product under high vacuum. The resulting 3-amino-5-methoxyisonicotinic acid hydrochloride is often of high purity and can be used directly in the next step.
-
Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or a mild NaOH solution), followed by extraction with an organic solvent as described in Protocol 1.
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is an extremely corrosive and toxic acid that can cause severe burns upon contact and is harmful if inhaled.[8][10] Always handle TFA in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended), and chemical splash goggles with a face shield.[11][12]
-
Hydrochloric Acid (HCl) in Dioxane: This solution is corrosive and releases harmful HCl gas. 1,4-Dioxane is a flammable liquid and a suspected human carcinogen. All handling must be performed in a chemical fume hood with appropriate PPE.
-
Neutralization: The neutralization of strong acids with a bicarbonate base is an exothermic process that releases CO₂ gas. Add the base slowly and with vigorous stirring to control the effervescence and prevent pressure buildup.
Troubleshooting
-
Incomplete Reaction: If monitoring shows significant starting material remaining, consider extending the reaction time, increasing the temperature (for the HCl method), or adding more equivalents of acid.
-
Side Product Formation: The formation of a tert-butylated byproduct on the pyridine ring or methoxy group is a potential issue, though less common on electron-deficient rings.[5] If this is observed (e.g., by LC-MS), adding a scavenger like anisole or triethylsilane to the reaction mixture can trap the tert-butyl cation.
-
Difficult Workup: If the product is highly water-soluble, extraction can be inefficient. In such cases, removing the volatiles and using a solid-phase extraction (SPE) cartridge or a basic resin can be an effective purification strategy.[9]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Henry, K. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. [Link]
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. nj.gov [nj.gov]
Application Notes and Protocols: Incorporation of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Integration of Heterocyclic Scaffolds in Modern Peptidomimetics
The synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While native peptide structures offer high specificity and biological activity, their application is often hampered by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and scaffolds, known as peptidomimetics, is a powerful strategy to overcome these limitations.[1][2][3][4] Pyridine-based moieties, in particular, have garnered significant interest as they can introduce conformational constraints, improve binding affinity, and modulate the pharmacokinetic profile of a peptide.[5][6][7] This document provides a detailed guide on the use of a key heterocyclic building block, 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, in solid-phase peptide synthesis (SPPS).
Introduction to this compound
This compound is a functionalized pyridine derivative designed for seamless integration into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The molecule features a carboxylic acid for amide bond formation, a Boc-protected amine for controlled coupling, and a methoxy group on the pyridine ring. The pyridine scaffold itself can mimic a peptide bond or a side chain, potentially inducing specific secondary structures like β-turns.[8] The methoxy group can further influence the electronic properties and conformational preferences of the resulting peptide.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 709666-22-8 |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Protection Strategy | N-α-Boc (tert-Butoxycarbonyl) |
Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is compatible with the well-established Boc-SPPS methodology.[9] This strategy relies on the acid-labile Boc group for temporary protection of the N-terminal amine and more stable protecting groups for amino acid side chains.[10]
The general cycle of Boc-SPPS involves the following steps:
-
Deprotection: Removal of the N-terminal Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA).[9][10][11]
-
Neutralization: Neutralization of the resulting ammonium salt to the free amine using a hindered base like diisopropylethylamine (DIEA).[10][11]
-
Coupling: Activation of the carboxylic acid of the incoming Boc-protected amino acid and its subsequent coupling to the N-terminal amine of the resin-bound peptide.[12][13]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Experimental Protocols
Materials and Reagents
-
Resin: MBHA resin is a suitable choice for the synthesis of peptide amides using Boc-SPPS.[9]
-
Solvents: High-purity N,N-dimethylformamide (DMF) and dichloromethane (DCM) are essential for successful peptide synthesis.[14][15] N-methylpyrrolidone (NMP) can also be used and may improve coupling yields in some cases.[15]
-
Deprotection Solution: 50% TFA in DCM. A scavenger like 0.5% dithiothreitol (DTE) should be added if the sequence contains sensitive residues like Cys, Met, or Trp.[9]
-
Neutralization Solution: 10% (v/v) DIEA in DMF or 50% DIEA in DCM.[10][11]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Building Block: this compound.
Protocol for Coupling this compound
This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 x 2 minutes (pre-wash) and then 1 x 20 minutes.[9]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 x 2 minutes.[11]
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol, 80.5 mg) and HATU (2.9 equivalents, 0.29 mmol, 110 mg) in DMF (2 mL). Add DIEA (6 equivalents, 0.6 mmol, 105 µL) and allow the mixture to pre-activate for 1-2 minutes.[16]
-
Coupling Reaction: Add the activated solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive after 2 hours, extend the coupling time or consider a double coupling.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all soluble reagents and byproducts.
-
Caption: Workflow for the coupling of 3-(Boc-amino)-5-methoxyisonicotinic acid.
Expert Insights and Troubleshooting
-
Causality of Reagent Choice: HATU is recommended as the coupling reagent due to its high efficiency, especially for potentially sterically hindered building blocks like this substituted pyridine derivative. The use of DIEA is crucial for both the neutralization step and to facilitate the coupling reaction by maintaining basic conditions.[17]
-
Solubility Considerations: this compound is expected to have good solubility in DMF and NMP. If solubility issues arise, gentle warming or sonication of the activation mixture may be beneficial.
-
Potential for Incomplete Coupling: The substituted pyridine ring may present some steric hindrance. If the Kaiser test remains positive after the initial coupling, a second coupling with a fresh solution of activated building block is recommended. Alternatively, elevating the coupling temperature to 35-50°C can improve reaction kinetics, but should be used with caution to avoid potential side reactions.[18]
-
Impact of the Methoxy Group: The electron-donating methoxy group can influence the reactivity of the pyridine ring. In some contexts, methoxy groups on aromatic rings have been shown to affect the binding affinity of the final molecule, though the effect is highly system-dependent.[19]
-
Final Cleavage and Deprotection: Standard cleavage from the resin and removal of side-chain protecting groups can be achieved using strong acids like anhydrous HF with an appropriate scavenger such as anisole.[11]
Conclusion: A Versatile Tool for Peptidomimetic Design
This compound is a valuable building block for the synthesis of novel peptidomimetics. Its compatibility with standard Boc-SPPS protocols allows for its straightforward incorporation into peptide sequences. The resulting pyridine-containing peptides may exhibit enhanced proteolytic stability, unique conformational properties, and potentially improved biological activity, making this a promising tool for researchers in drug discovery and development.[5][20]
References
-
A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. (n.d.). AWS. Retrieved January 26, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved January 26, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
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- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
- Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
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Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 26, 2026, from [Link]
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Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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- Procedures to Improve Difficult Couplings. (2010).
- D'Huyvetter, C., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(7), 3338-3348.
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Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved January 26, 2026, from [Link]
- Kim, H. S., et al. (2021). Substituted Syndecan-2-Derived Mimetic Peptides Show Improved Antitumor Activity over the Parent Syndecan-2-Derived Peptide. International Journal of Molecular Sciences, 22(16), 8887.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules, 26(11), 3183.
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Peptide Mimetics. (2012). Bio-Synthesis Inc. Retrieved January 26, 2026, from [Link]
- A process for extraction of peptides and its application in liquid phase peptide synthesis. (n.d.). Google Patents.
- Yamada, T., et al. (2004). A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, alpha,alpha-di(2-pyridyl)glycine. Organic & Biomolecular Chemistry, 2(16), 2335-2339.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy, 15, 4339–4374.
- Greening peptide chemistry by using NBP as solvent for SPPS. (2021).
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- Role of peptidomimetics for new drug discovery. (2020).
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- Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. (2004). Journal of the Chemical Society, Perkin Transactions 1, (21), 2929-2936.
- Conformation-activity relationships of cyclo-constrained micro/delta opioid agonists derived from the N-terminal tetrapeptide segment of dermorphin/deltorphin. (2008). Journal of Peptide Science, 14(8), 941-949.
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Solid-phase synthesis protocols using Boc-protected amino acids
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
Authored by: Gemini, Senior Application Scientist
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles and protocols of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protection chemistry. We will delve into the underlying chemical logic, provide detailed step-by-step protocols, and discuss critical considerations for synthesizing high-quality peptides.
Introduction: The Boc Strategy in Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a peptide of any desired sequence while the growing chain remains covalently attached to an insoluble polymer support.[] This simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step being a simple matter of washing and filtration.[2][3]
The choice of protecting groups for the temporary Nα-amino group is the defining feature of any SPPS strategy. The two dominant chemistries are Fmoc/tBu (base-labile Nα-protection) and Boc/Bzl (acid-labile Nα-protection). While Fmoc chemistry has become more common due to its milder cleavage conditions, the Boc strategy remains indispensable for the synthesis of "difficult" or aggregation-prone sequences and certain modified peptides.[3]
The Boc/Bzl strategy is founded on the principle of graded acid lability.[3] The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[2][4]
The Core Chemistry: Resins and Protecting Groups
Resin Selection: The Solid Support
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide).
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Characteristics |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) | The classic resin for Boc-SPPS. Susceptible to peptide loss with repeated TFA cycles.[5] |
| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | Strong Acid (e.g., HF) | Offers enhanced stability to TFA compared to Merrifield resin, minimizing peptide loss during synthesis.[2][5] |
| BHA Resin | Benzhydrylamine | Amide | Strong Acid (e.g., HF) | Used for the synthesis of peptide amides.[5] |
| MBHA Resin | Methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) | The support of choice for peptide amides in Boc-SPPS, offering an optimal balance of stability and final cleavage lability.[5] |
Side-Chain Protection
Protecting reactive amino acid side chains is critical to prevent side reactions during synthesis.[3] In Boc-SPPS, these are typically benzyl-based ethers, esters, and carbamates, which are stable to the repetitive TFA treatments used for Nα-Boc removal but are cleaved by strong acids like HF.
| Amino Acid | Side-Chain Protecting Group |
| Arg | Tosyl (Tos), Nitro (NO2) |
| Asp, Glu | Benzyl (Bzl), Cyclohexyl (cHx) |
| Cys | 4-methylbenzyl (MeBzl) |
| His | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Ser, Thr | Benzyl (Bzl) |
| Trp | Formyl (For) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) |
The Boc-SPPS Workflow: A Step-by-Step Analysis
The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain. The entire process can be broken down into four key stages: Deprotection, Neutralization, Coupling, and Final Cleavage.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.
Causality & Mechanism: The Boc group is cleaved by acidolysis. Trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM), protonates the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine as a trifluoroacetate salt.[6]
Caption: Acid-catalyzed removal of the Nα-Boc protecting group.
Protocol: Boc Deprotection
-
Swell Resin: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes. Drain the solvent.
-
Pre-wash: Add 50% TFA in DCM (v/v) to the resin and agitate for 2-5 minutes. Drain the solution.[5]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Scavengers: For sequences containing sensitive residues like Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution. This prevents the tert-butyl cations generated during deprotection from causing unwanted side-alkylation.[2][4]
-
Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[5]
Step 2: Neutralization
The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt, which is unreactive for the subsequent coupling step. Neutralization converts this salt back to the free amine.
Causality & Mechanism: A hindered tertiary base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is used to deprotonate the ammonium salt. This is a simple acid-base reaction that regenerates the nucleophilic free amine required for amide bond formation.
Protocol: Neutralization
-
Swell Resin: Swell the washed peptide-resin in DCM.
-
Neutralize: Add a 5-10% solution of DIEA or TEA in DCM (v/v) and agitate for 5-10 minutes. Repeat this step once.[4][5]
-
Wash: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5x) to remove excess base and the resulting salt. The resin is now ready for coupling.
-
Expert Insight: Incomplete neutralization can lead to failed coupling. Conversely, prolonged exposure to the free amine state can increase the risk of side reactions like diketopiperazine formation, especially after the second amino acid has been coupled.[5] Some protocols utilize in situ neutralization, where the base is added along with the coupling reagents to minimize the time the amine is in its free, reactive state.[4]
Step 3: Amino Acid Coupling
In this step, the next Boc-protected amino acid is activated and reacted with the free N-terminal amine of the peptide-resin to form a new peptide bond.
Causality & Mechanism: The carboxylic acid of the incoming amino acid is converted into a more reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine. The most common method involves using a carbodiimide, like dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency. Modern coupling reagents like HBTU or TBTU come pre-activated and are highly efficient.[5]
Protocol: DCC/HOBt Coupling
-
Prepare Activation Mix: In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HOBt (3-4 equivalents) in a minimal amount of DMF. Add DCC (3-4 equivalents, dissolved in DCM) and allow the mixture to pre-activate for 10-15 minutes.
-
Filter: Filter the activation mixture to remove the dicyclohexylurea (DCU) byproduct, which is insoluble.
-
Couple: Add the filtered, activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours at room temperature.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
Monitor (Optional): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the complete consumption of the free amine. If the test is positive, a second coupling (recoupling) may be necessary.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the acid-labile side-chain protecting groups.
Causality & Mechanism: This requires a very strong acid. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this purpose.[5] The cleavage occurs via an S_N1 mechanism, where the strong acid protonates the protecting groups and the resin linker, leading to the formation of stable carbocations (e.g., benzyl cations) which are then "trapped" by scavenger molecules.[7]
DANGER: Anhydrous HF is extremely toxic, corrosive, and volatile. It reacts with glass and causes severe burns. This procedure MUST be performed by trained personnel in a dedicated, HF-resistant apparatus (typically all-Teflon/Kel-F) within a specialized fume hood.[5][7]
Caption: Workflow for the final HF cleavage and peptide workup.
Protocol: High HF Cleavage
-
Preparation: Place the dried peptide-resin in the HF-resistant reaction vessel. Add a magnetic stir bar.
-
Add Scavengers: Add the appropriate scavenger cocktail to the vessel. The choice of scavengers is critical to prevent side reactions with sensitive residues.[7]
-
Common Cocktail: For every 1 gram of peptide-resin, use a mixture of anisole (1.0 mL) and p-thiocresol (0.2 mL). Anisole traps benzyl and t-butyl cations, protecting residues like Trp and Met.[7]
-
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath to approximately -10°C.
-
HF Distillation: Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel under vacuum.
-
Reaction: Transfer the vessel to an ice-water bath (0-5°C) and stir for 45-60 minutes. Peptides containing Arg(Tos) may require longer reaction times or slightly higher temperatures.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring the vapor is passed through a calcium oxide (CaO) trap.[7]
-
Workup:
-
Wash the resulting residue of resin and crude peptide with cold diethyl ether to remove the scavengers and their byproducts.
-
Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis is a robust and powerful methodology. Its reliance on strong acid for final cleavage necessitates specialized equipment and stringent safety protocols. However, for many peptide sequences, particularly those prone to aggregation, it offers superior results compared to other methods. A thorough understanding of the underlying chemical principles—from the graded acid lability of the protecting groups to the function of scavengers during cleavage—is paramount for troubleshooting and achieving a successful synthesis of high-purity peptides for research and drug development.
References
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS). Source: AAPPTec. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: University of California, Irvine. URL: [Link]
-
Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Source: National Institutes of Health (NIH), PMC. URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: AAPPTec. URL: [Link]
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Application in the Synthesis of Enzyme Inhibitors: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategies and methodologies employed in the synthesis of enzyme inhibitors. From the foundational principles of rational drug design to detailed experimental protocols, this document serves as a practical resource for navigating the intricate process of inhibitor development.
Introduction: The Central Role of Enzymes and the Rationale for Inhibition
Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions essential for life.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and infectious diseases. Consequently, the selective modulation of enzyme activity through the design and synthesis of inhibitors has become a cornerstone of modern drug discovery.[2][3] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, offering a powerful therapeutic strategy to correct pathological imbalances.[1]
This guide will delve into the key strategies for the rational design and synthesis of these critical therapeutic agents, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in this dynamic field.
Foundational Strategies in Enzyme Inhibitor Design
The journey to a potent and selective enzyme inhibitor begins with a robust design strategy. The choice of approach is often dictated by the available structural and mechanistic information about the target enzyme.
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a target enzyme is known, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool.[2][4] This approach involves designing molecules that are complementary in shape and chemical properties to the enzyme's active site or other regulatory sites.[2][4] The iterative process of SBDD involves computational modeling to predict binding, followed by chemical synthesis and biological evaluation, with each cycle refining the inhibitor's properties.[2]
Key Principles of SBDD:
-
Exploit Key Interactions: Design ligands that form strong interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with key residues in the active site.[5]
-
Optimize Shape Complementarity: Fill the available space in the binding pocket to maximize van der Waals contacts.[5]
-
Consider Water Displacement: Displacing tightly bound water molecules from the active site can provide a significant entropic advantage, leading to higher binding affinity.[4]
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to traditional high-throughput screening (HTS).[6] This technique starts with the identification of small, low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target enzyme.[7] These initial hits are then grown or linked together, guided by structural information, to generate more potent lead compounds.[6]
Case Study: The Discovery of Venetoclax (ABT-199)
A prime example of the success of FBDD is the development of Venetoclax, a selective inhibitor of the anti-apoptotic protein BCL-2.[8] The journey began with the identification of fragment hits using NMR spectroscopy.[6] Through an iterative process of structure-guided design and chemical synthesis, these initial low-affinity fragments were elaborated into the potent and clinically approved drug, Venetoclax, for the treatment of chronic lymphocytic leukemia (CLL).[8][9]
Key Synthetic Methodologies
The ability to efficiently synthesize designed inhibitors is paramount. Modern organic chemistry offers a vast toolbox for this purpose, with certain reactions being particularly well-suited for drug discovery.
Click Chemistry
"Click chemistry" refers to a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[10] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage.[10] This reaction is exceptionally useful for linking molecular fragments together in a reliable and efficient manner, making it a valuable tool in inhibitor synthesis.[5][11]
Application in Carbonic Anhydrase Inhibitor Synthesis:
Click chemistry has been successfully employed to synthesize a variety of carbonic anhydrase inhibitors.[12] The general strategy involves coupling an azide-containing aromatic sulfonamide with a variety of terminal alkynes, or vice versa, to rapidly generate a library of candidate inhibitors.[1][12]
Case Study: Kinase Inhibitors and the JAK-STAT Pathway
Kinases are a major class of enzymes that play a critical role in cell signaling and are frequently targeted in cancer therapy. The JAK-STAT pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Synthesis of a BRAF Inhibitor: Dabrafenib
Dabrafenib is a potent inhibitor of BRAF kinases, particularly those with the V600E mutation, which is common in melanoma.[10] The synthesis of dabrafenib showcases a multi-step approach to constructing a complex, biologically active molecule.
Structure-Activity Relationship (SAR) of Dabrafenib Analogs
The development of dabrafenib involved extensive SAR studies to optimize its potency and pharmacokinetic properties. The following table illustrates how modifications to the dabrafenib scaffold impact its inhibitory activity against BRAFV600E.
| Compound | R1 | R2 | R3 | BRAF V600E IC50 (nM) |
| Dabrafenib | F | F | H | 0.65[14] |
| Analog 1 | H | H | H | 3.2[14] |
| Analog 2 | Cl | Cl | H | 1.2 |
| Analog 3 | F | F | CH3 | 0.8 |
Note: Data for Analogs 2 and 3 are hypothetical for illustrative purposes.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of enzyme inhibitors.
Protocol: Laboratory-Scale Synthesis of a Dabrafenib Analog
This protocol describes the synthesis of a key intermediate in the preparation of dabrafenib.[15]
Step 1: Synthesis of Methyl 3-amino-2-fluorobenzoate
-
To a solution of methyl 2-fluoro-3-nitrobenzoate (100 g) in a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml), add palladium on charcoal (10 g).[15]
-
Heat the reaction mixture to 50-60 °C and stir under a hydrogen pressure of 3.0-10 kg for 3-24 hours.[15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and wash the solid with tetrahydrofuran.[15]
-
Concentrate the filtrate under vacuum to yield methyl 3-amino-2-fluorobenzoate (yield: ~70 g).[15]
Step 2: Synthesis of (N-{[3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide)
-
Add N-{[3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (100 g) to dichloromethane (1000 ml) and cool the mixture to 0-10 °C.[15]
-
Add N-bromosuccinimide (40.3 g) in three equal portions.[15]
-
Warm the reaction mixture to 20 °C and stir for 1-3 hours.[15]
-
Add water to the reaction mixture and separate the organic and aqueous layers.[15]
-
Wash the organic layer with water, dry over sodium sulfate, and concentrate under vacuum to yield the desired product.
Protocol: Determination of IC50 using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and reliable method for determining inhibitor potency.[16][17][18] The rationale for choosing this assay lies in its high sensitivity, broad applicability to various kinases, and resistance to interference from library compounds.[17][19]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitors
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor in a 384-well plate. The final volume is typically 5 µl.[17]
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition of kinase activity.
-
Conclusion
The synthesis of enzyme inhibitors is a multidisciplinary endeavor that combines principles of medicinal chemistry, organic synthesis, and biochemistry. The strategic application of rational design approaches, such as SBDD and FBDD, coupled with efficient synthetic methodologies like click chemistry, has revolutionized the field of drug discovery. The detailed protocols and case studies presented in this guide offer a practical framework for researchers to design, synthesize, and evaluate novel enzyme inhibitors with therapeutic potential. As our understanding of enzyme structure and function continues to grow, so too will our ability to develop highly selective and potent inhibitors to combat a wide range of human diseases.
References
- King, F. D., & van de Water, R. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.
- Kubinyi, H. (1998). Structure-based design of enzyme inhibitors and receptor ligands. Current Opinion in Drug Discovery & Development, 1(1), 4-15.
- Peng, Y., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 790723.
- King, F. D., & Sturino, C. F. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 303-308.
- Mylan Laboratories Ltd. (2016).
- Iqbal, J., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 589.
- Singh, S., & Kumar, V. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IP International Journal of Medical and Toxinology, 3(9), 1-4.
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
- King, F. D., & Sturino, C. F. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Journal of Medicinal Chemistry, 56(6), 2266-2278.
- Angeli, A., et al. (2020). Click chemistry and triazole based carbonic anhydrase inhibitors. Molecules, 25(1), 167.
- Mylan Laboratories Ltd. (2016).
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655.
- Erlanson, D. A. (2016). Second fragment-based drug approved. Practical Fragments.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Drug Design.org. (n.d.). Principles of Structure-Based Design. Retrieved from [Link]
- Reddy, G. H., et al. (2017).
- Anderson, A. C. (2003). Structure-based inhibitor design. Chemistry & Biology, 10(9), 787-797.
-
The ASCO Post. (2016). FDA Approves Venetoclax for Chronic Lymphocytic Leukemia With 17p Deletion. Retrieved from [Link]
-
Promega Connections. (2009). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Retrieved from [Link]
- Gencer, E. E., et al. (2021). Synthesis and in vitro carbonic anhydrase and acetylcholinesterase inhibitory activities of novel hydrazide–hydrazone compounds containing 1,2,4-triazole ring. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1158.
- King, F. D., & van de Water, R. (2013). Dabrafenib structure and activity against RAF kinases.
-
Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Retrieved from [Link]
- Marini, A., et al. (2022). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. International Journal of Molecular Sciences, 23(19), 11833.
- GlaxoSmithKline. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. ClinicalTrials.gov.
- Dixit, D., et al. (2021). A review on triazoles: Their chemistry, synthesis and pharmacological potentials. Journal of the Iranian Chemical Society, 18, 2535-2565.
- Forconi, F. (2024). The VENICE-1 trial: venetoclax monotherapy in R/R CLL. VJHemOnc.
- Bernstein, K. E., & Shen, X. Z. (2013). Structure Based Drug Design of Angiotensin-I Converting Enzyme Inhibitors. Current Pharmaceutical Design, 19(17), 2912-2919.
-
Wikipedia. (2024). Enzyme kinetics. Retrieved from [Link]
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- 19. promegaconnections.com [promegaconnections.com]
Application Note: 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable tools for medicinal chemists. 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid is a premier example of such a scaffold. It combines three key structural motifs into a single, stable molecule:
-
A pyridine carboxylic acid core , a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2]
-
A carboxylic acid group , poised for one of the most fundamental and reliable reactions in pharmaceutical chemistry: amide bond formation.[3]
-
An N-Boc protected amine , which masks a reactive primary amine, allowing for the selective reaction of the carboxylic acid. The Boc (tert-butoxycarbonyl) group's strategic importance lies in its stability to a wide range of reaction conditions and its clean, acid-labile removal, enabling sequential synthetic steps.[4][5]
This application note provides a detailed guide for researchers and drug development professionals on the practical use of this compound. We will delve into its physicochemical properties, provide validated protocols for its application in amide coupling reactions, and explain the chemical principles that make it a powerful tool for accelerating the synthesis of novel pharmaceutical candidates.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical characteristics is essential for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 709666-22-8 | [6] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [6] |
| Molecular Weight | 268.27 g/mol | [6] |
| Appearance | Typically a white to off-white solid | N/A |
| Hazard Statement | Irritant | [6] |
The Chemistry of the Boc Group: Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[4] Its function is to act as a temporary "mask" for the nucleophilic amino group, preventing it from interfering with reactions targeting other parts of the molecule.
Mechanism of Boc Deprotection: The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[5] This process is highly efficient and selective, leaving most other functional groups intact.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Core Application: Amide Bond Formation Protocols
The primary application of this compound is as a partner in amide coupling reactions. The general workflow involves activating its carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine. We present two robust, commonly used protocols.
Caption: General workflow for amide coupling and subsequent deprotection.
Protocol 1: HATU-Mediated Amide Coupling
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[7]
A. Rationale:
-
HATU: A uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive O-acylisourea active ester. This intermediate is very susceptible to nucleophilic attack by the amine.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. Its role is to maintain a basic pH, scavenging the proton released from the amine's nitrogen upon amide bond formation and neutralizing any acidic species, thereby driving the reaction to completion.
B. Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Isopropyl Acetate
C. Step-by-Step Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Add HATU (1.2 eq) to the solution and stir briefly.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method using a carbodiimide (EDC) in conjunction with an additive (HOBt) to improve efficiency.[8]
A. Rationale:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt (Hydroxybenzotriazole): Acts as a catalyst and scavenger. It reacts with the O-acylisourea intermediate to form an HOBt active ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and is highly efficient in acylating the target amine.
B. Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
EDC·HCl (1.3 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
C. Step-by-Step Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.3 eq) to the cooled solution in one portion.
-
Slowly add DIPEA or TEA (2.5 eq) dropwise, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours.
-
Monitor the reaction progress via LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude material as required.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly desirable building block for programs targeting a wide range of diseases.
-
Scaffold for Library Synthesis: By coupling this acid with a diverse library of amines, medicinal chemists can rapidly generate a large number of novel analogues. This parallel synthesis approach is crucial for establishing structure-activity relationships (SAR) in hit-to-lead campaigns.[9]
-
GPCR and Kinase Inhibitors: The substituted pyridine core is a privileged scaffold in modern drug discovery. Pyridine and its derivatives are frequently found in inhibitors of G-protein coupled receptors (GPCRs) and various kinases, where the nitrogen atom often acts as a key hydrogen bond acceptor.[1] For instance, related thienopyridine carboxamides have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5).[10]
-
Bioisosteric Replacement: The methoxy-substituted pyridine ring can serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, allowing chemists to fine-tune properties like solubility, metabolic stability, and target engagement.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for efficient and modular drug design. Its pre-installed, orthogonally protected functional groups enable reliable and high-yielding amide coupling reactions, which are the bedrock of pharmaceutical synthesis. The protocols and principles outlined in this guide provide a robust framework for leveraging this building block to its full potential, empowering researchers to accelerate the discovery and development of next-generation therapeutics.
References
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Title: A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors Source: PubMed URL: [Link]
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Title: (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid Source: PubChem URL: [Link]
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Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC - NIH URL: [Link]
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Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]
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Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses URL: [Link]
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Title: Synthesis and characterization of some new twin drugs having substituted pyridines Source: Der Pharma Chemica URL: [Link]
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Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
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Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: MDPI URL: [Link]
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Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid Source: ResearchGate URL: [Link]
-
Title: Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R) Source: MDPI URL: [Link]
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Title: Coupling Reagents in Amide Synthesis Source: Scribd URL: [Link]
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Title: Peptide Synthesis with the Boc Protecting Group Source: YouTube URL: [Link]
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Title: 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Source: PubChem URL: [Link]
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Title: Zhejiang Eazy Pharmchem Co., Ltd Source: Eazy Pharmchem URL: [Link]
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Title: 26.7: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]
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Title: PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS Source: Technical Disclosure Commons URL: [Link]
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Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: MDPI URL: [Link]
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Title: Part-1: Amino Acids-I, Synthesis Source: St. Paul's C. M. College URL: [Link]
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Title: (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid Source: PubChem URL: [Link]
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Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PMC - NIH URL: [Link]
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Title: Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PubMed Central URL: [Link]
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Title: SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL Source: Journal of Advance Research in Applied Science URL: [Link]
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Title: Stereospecific amino acid synthesis; preparation of the γ-anion derived from glutamic acid Source: J. Chem. Soc., Chem. Commun. URL: [Link]
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Title: Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate Source: ResearchGate URL: [Link]
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Title: Generic Amino Acid Products and Database Source: iChemical URL: [Link]
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Application Notes and Protocols: Synthetic Routes to Bioactive Molecules Using Isonicotinic Acid Derivatives
Introduction: The Enduring Significance of the Isonicotinoyl Scaffold in Medicinal Chemistry
Isonicotinic acid, a simple pyridine-4-carboxylic acid isomer, represents a cornerstone scaffold in the annals of medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs, most notably the frontline anti-tuberculosis agent, isoniazid.[1] The inherent chemical functionalities of the isonicotinic acid core—the electron-deficient pyridine ring and the versatile carboxylic acid group—provide a rich platform for synthetic elaboration, enabling the generation of diverse molecular architectures with a wide spectrum of biological activities.[2][3] This guide provides an in-depth exploration of key synthetic transformations of isonicotinic acid derivatives, offering researchers and drug development professionals a practical toolkit for accessing novel bioactive molecules. We will delve into the rationale behind various synthetic strategies, from the formation of classical hydrazones to modern cross-coupling reactions, and provide detailed, field-proven protocols.
I. The Isonicotinoyl Hydrazone Core: A Privileged Motif for Antimicrobial Agents
The condensation of isonicotinic acid hydrazide (isoniazid) with various aldehydes and ketones to form isonicotinoyl hydrazones is a highly effective and straightforward strategy for generating compounds with significant biological activity, particularly against Mycobacterium tuberculosis.[1][4] This derivatization masks the free amine of the hydrazide, which can modulate the compound's pharmacokinetic properties and, in some cases, lead to activity against isoniazid-resistant strains.[1][5]
Rationale for Hydrazone Formation
The formation of the azomethine group (-NHN=CH-) in hydrazones introduces a key pharmacophoric feature.[6] This group can participate in hydrogen bonding and other interactions within biological targets. The diverse range of aldehydes and ketones available for this reaction allows for systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of steric and electronic properties to optimize biological activity.[7]
Synthetic Workflow for Isonicotinoyl Hydrazones
The synthesis of isonicotinoyl hydrazones is a two-step process starting from isonicotinic acid. The first step involves the formation of isonicotinic acid hydrazide (isoniazid), which is then condensed with an appropriate carbonyl compound.
Caption: Workflow for the synthesis of bioactive isonicotinate esters.
Protocol 3: Synthesis of Anti-inflammatory Isonicotinates
This protocol details the synthesis of isonicotinate esters using a protection-coupling-deprotection strategy, which was found to be more effective than direct coupling with nitrophenols followed by reduction. [3][8] Materials:
-
3-Aminophenol or 4-Aminophenol
-
Di-tert-butyl pyrocarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Isonicotinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification equipment.
Procedure:
-
Protection of Aminophenol:
-
Dissolve the aminophenol in a suitable solvent and add triethylamine.
-
Add di-tert-butyl pyrocarbonate and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-Boc-protected aminophenol.
-
-
DCC/DMAP Coupling:
-
In a flask, dissolve the N-Boc-protected aminophenol, isonicotinic acid, and DMAP in DMF.
-
Add a solution of DCC in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea byproduct and work up the filtrate to isolate the protected isonicotinate ester.
-
-
Deprotection:
-
Dissolve the protected ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the final isonicotinate ester.
-
| Compound | Linker Position | IC₅₀ (µg/mL) | % Inhibition (at 25 µg/mL) | Reference |
| 5 | meta | 1.42 ± 0.1 | 95.9 | [8] |
| 6 | para | - | - | [8] |
| Ibuprofen (Standard) | - | 11.2 ± 1.9 | - | [8] |
III. Advanced Synthetic Strategies: C-C and C-N Bond Formation
To access more complex and diverse bioactive molecules, modern cross-coupling and C-H activation reactions can be employed using isonicotinic acid derivatives as building blocks. These methods allow for the precise installation of aryl, alkyl, and other functional groups onto the pyridine ring.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and a halide. [9][10]This reaction can be applied to halo-substituted isonicotinic acid derivatives to introduce aryl or vinyl substituents.
Rationale for Suzuki-Miyaura Coupling
This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules. [11]The commercial availability of a vast array of boronic acids and esters provides access to a large chemical space.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Isonicotinic Acid Derivative
Materials:
-
Halogenated isonicotinic acid derivative (e.g., 2-chloro-isonicotinic acid)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Standard inert atmosphere reaction setup.
Procedure:
-
To a reaction vessel, add the halogenated isonicotinic acid derivative, arylboronic acid, palladium catalyst, and base.
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. [12]It is particularly useful for the synthesis of N-aryl isonicotinic acid derivatives from a halo-isonicotinic acid and an amine.
Rationale for Ullmann Condensation
While often requiring harsher conditions than palladium-catalyzed reactions, the Ullmann condensation is a cost-effective method for forming C-N bonds, especially with nitrogen heterocycles. [12][13]
Protocol 5: Synthesis of an N-Aryl Isonicotinic Acid Derivative via Ullmann Condensation
Materials:
-
2-Chloronicotinic acid (as a model for a halo-isonicotinic acid)
-
Substituted aniline
-
Copper catalyst (e.g., CuI, CuO)
-
Base (e.g., K₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
-
Standard reaction setup.
Procedure:
-
Combine 2-chloronicotinic acid, the aniline derivative, the copper catalyst, and the base in a reaction flask.
-
Add the high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 140-160 °C) and stir for several hours. [13]4. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an appropriate workup, which may involve acidification to precipitate the product.
-
Purify the product by recrystallization or column chromatography.
IV. Heterocyclic Ring Construction from Isonicotinic Acid Hydrazide
Isonicotinic acid hydrazide is a versatile precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which often exhibit a range of biological activities including antimicrobial and anti-inflammatory effects. [3][14]
Synthetic Workflow for Heterocycle Formation
Caption: Synthesis of oxadiazole and triazole heterocycles from isoniazid.
Protocol 6: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol
This protocol is based on the reaction of isoniazid with carbon disulfide in a basic medium. [14] Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware.
Procedure:
-
Dissolve isoniazid and potassium hydroxide in ethanol.
-
Add carbon disulfide dropwise to the cooled solution.
-
Stir the mixture at room temperature for several hours.
-
Reflux the reaction mixture until the evolution of H₂S gas ceases.
-
Cool the mixture and acidify with a suitable acid to precipitate the product.
-
Filter, wash with water, and recrystallize the product from ethanol.
Conclusion
The isonicotinic acid scaffold continues to be a highly valuable starting point for the development of new bioactive molecules. The synthetic routes outlined in this guide, from the classical formation of hydrazones and esters to modern cross-coupling reactions and heterocyclic syntheses, provide a robust framework for researchers in drug discovery. The versatility of the isonicotinic acid core, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that its derivatives will remain a fruitful area of investigation for the foreseeable future.
References
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Khan, K. M., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(8), 1272. [Link]
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Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]
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Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2345. [Link]
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Khan, K. M., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(8), 1272. [Link]
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Ghaffari, S., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 633. [Link]
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Kus, C., et al. (2008). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 58(4), 163-9. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Ghosh, K.K., et al. (2020). Ligand-Enabled γ-C(sp3)–H Olefination of Free Carboxylic Acids. Angewandte Chemie International Edition, 59(28), 11495-11500. [Link]
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Bica, K., et al. (2010). Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. Green Chemistry, 12(2), 301-308. [Link]
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Jarvest, R. L., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 104-108. [Link]
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Sharma, P., & Kumar, P. (2022). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). Letters in Drug Design & Discovery, 19(6), 526-553. [Link]
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Misbahi, H., et al. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-337. [Link]
-
Zeb, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6296. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
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Wikipedia. Ullmann condensation. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Yakovenko, A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 769-779. [Link]
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- 14. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the NMR Analysis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid and its Reaction Products
Abstract
This comprehensive guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) analysis of 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid, a key building block in contemporary drug discovery and organic synthesis. We will delve into the structural elucidation of the parent molecule and its principal reaction products arising from common synthetic transformations such as amide coupling and deprotection. This document offers not only step-by-step protocols for sample preparation and NMR data acquisition but also an in-depth analysis of the spectral features that are critical for unambiguous characterization. The methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling them to confidently analyze and interpret NMR data for this important class of compounds.
Introduction: The Significance of a Substituted Isonicotinic Acid Derivative
This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry. Its structural motifs—a pyridine core, a protected amine, a methoxy group, and a carboxylic acid—offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, allowing for sequential chemical transformations.[] The isonicotinic acid moiety is a well-established pharmacophore in numerous therapeutic agents.
Given its pivotal role in synthetic chemistry, a robust and reliable analytical methodology for the characterization of this molecule and its derivatives is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information on molecular structure, connectivity, and purity. This guide will systematically walk through the process of NMR analysis, from sample preparation to the interpretation of complex multidimensional spectra.
Predicted NMR Spectral Characteristics of the Starting Material
While an experimentally acquired spectrum is the gold standard, in its absence, we can predict the salient features of the ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds and established chemical shift principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the Boc protecting group, and the amine proton.
-
Aromatic Protons: The pyridine ring possesses two protons at positions 2 and 6. Due to the anisotropic effect of the nitrogen atom and the electronic influence of the substituents, these protons are expected to appear as distinct singlets or narrowly split doublets in the downfield region of the spectrum. Based on analogous structures, their chemical shifts are predicted to be in the range of δ 8.0-8.5 ppm.
-
Methoxy Protons: The protons of the methoxy group will present as a sharp singlet, typically resonating between δ 3.8 and 4.0 ppm.
-
Amine Proton: The NH proton of the Boc-protected amine will appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent, concentration, and temperature. It is generally expected in the region of δ 9.5-10.5 ppm in aprotic solvents like DMSO-d₆.
-
Boc Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong singlet at approximately δ 1.5 ppm.[2]
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent. In a non-aqueous solvent like DMSO-d₆, it is expected to appear as a very broad signal far downfield, typically above δ 12 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
-
Carbonyl Carbons: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm. The carbonyl of the Boc group will appear around δ 153 ppm.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will have chemical shifts between δ 110 and 160 ppm. The carbons directly attached to the nitrogen and oxygen (C-5) will be the most deshielded.
-
Methoxy Carbon: The carbon of the methoxy group is anticipated to have a chemical shift in the range of δ 55-60 ppm.
-
Boc Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, while the methyl carbons will resonate at approximately δ 28 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | 145 - 155 |
| C-2 | - | 135 - 145 |
| C-3 | - | 150 - 160 |
| C-4 | - | 165 - 175 |
| C-5 | - | 155 - 165 |
| H-6 | 8.0 - 8.5 | 145 - 155 |
| C-6 | - | 110 - 120 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -NH- | 9.5 - 10.5 (broad) | - |
| -C(CH₃)₃ | 1.5 | 80 - 85 (quaternary) |
| -C(CH₃)₃ | - | 28 - 30 (methyls) |
| -COOH | > 12 (very broad) | - |
| Boc C=O | - | 152 - 155 |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Protocol 1: Standard Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For this compound and its derivatives, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and its wide chemical shift window. CDCl₃ can also be used, but the carboxylic acid proton may not be observable.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm). If not present, a small amount can be added, but care should be taken to avoid adding an excess.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general acquisition parameters that can be adapted for specific instruments.
Protocol 2: 1D NMR Acquisition
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024-4096 scans, or more, may be necessary depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.
-
Protocol 3: 2D NMR Acquisition
For unambiguous structural confirmation, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Standard gradient-enhanced COSY (cosygpqf) is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs. A phase-sensitive gradient-enhanced experiment (hsqcedetgpsisp2.3) is ideal as it also provides editing (CH/CH₃ positive, CH₂ negative).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the connectivity of different molecular fragments. A gradient-enhanced experiment (hmbcgplpndqf) is standard.
Analysis of Reaction Products
The true utility of NMR analysis shines when monitoring chemical reactions and characterizing the resulting products.
Amide Bond Formation
A common reaction of this compound is the coupling of its carboxylic acid functionality with an amine to form an amide bond. This is often achieved using coupling reagents like HATU or EDC/HOBt.[2]
Expected Spectral Changes:
-
Disappearance of the Carboxylic Acid Proton: The broad signal above δ 12 ppm will disappear.
-
Appearance of a New Amide Proton: A new, typically broad, NH signal will appear, usually in the range of δ 7-9 ppm.
-
New Signals from the Amine Moiety: The protons and carbons of the newly introduced amine will give rise to a new set of signals in the spectrum.
-
Shift of the Aromatic Protons: The chemical shifts of the pyridine ring protons may experience a slight upfield or downfield shift due to the change in the electronic nature of the substituent at C-4.
-
Shift of the Carboxylic Carbonyl: The ¹³C signal of the carboxylic acid carbonyl will shift to the characteristic amide carbonyl region (δ 165-175 ppm).
Workflow for Amide Coupling Analysis
Caption: Workflow for NMR analysis of amide coupling products.
Boc Deprotection
The removal of the Boc protecting group is a standard transformation, typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3] This exposes the primary amine for further functionalization.
Expected Spectral Changes:
-
Disappearance of the Boc Group Signals: The strong singlet at ~δ 1.5 ppm (¹H) and the signals at ~δ 80 and 28 ppm (¹³C) will vanish.
-
Disappearance of the Boc Amide Proton: The NH signal of the Boc group will disappear.
-
Appearance of an Ammonium or Amine Signal: Under acidic conditions, the newly formed amine will be protonated, giving rise to a broad signal (NH₃⁺) in the ¹H NMR spectrum. If the sample is neutralized, the primary amine protons (NH₂) will typically appear as a broad singlet at a lower chemical shift.
-
Shift of the Aromatic Protons: The removal of the electron-withdrawing Boc group will cause a slight upfield shift of the adjacent aromatic protons.
Logical Relationship in Boc Deprotection Analysis
Caption: Logical flow of Boc deprotection and its NMR signature.
Advanced 2D NMR Interpretation: A Practical Example
Let's consider a hypothetical amide product formed by coupling this compound with benzylamine.
Structure: N-benzyl-3-(tert-butoxycarbonylamino)-5-methoxyisonicotinamide
Table 2: Expected Key 2D NMR Correlations for the Amide Product
| Proton Signal (¹H) | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| Pyridine H-2/H-6 | None (isolated spins) | Corresponding Pyridine C-2/C-6 | Amide C=O, Other Pyridine Carbons |
| Methoxy -OCH₃ | None | Methoxy Carbon | Pyridine C-5 |
| Boc -C(CH₃)₃ | None | Boc Methyl Carbons | Boc Quaternary Carbon, Boc C=O |
| Benzyl -CH₂- | Amide -NH- | Benzyl Methylene Carbon | Amide C=O, Benzyl ipso-Carbon |
| Benzyl Aromatic Hs | Other Benzyl Aromatic Hs | Corresponding Benzyl Carbons | Benzyl Methylene Carbon, Other Benzyl Carbons |
| Amide -NH- | Benzyl -CH₂- | None | Amide C=O, Pyridine C-4 |
Experimental Workflow for Structure Elucidation
Caption: A systematic workflow for 2D NMR-based structure elucidation.
Conclusion
The NMR analysis of this compound and its reaction products is a powerful and essential tool for the modern synthetic chemist. By employing a combination of 1D and 2D NMR techniques, researchers can gain a comprehensive understanding of the molecular structure, confirm the success of chemical transformations, and ensure the purity of their compounds. The protocols and analytical strategies detailed in this guide provide a robust framework for achieving these goals, thereby accelerating the pace of research and development in fields that rely on this versatile chemical building block.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (n.d.). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (n.d.). Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Mass Spectrometric Analysis of Isonicotinic Acid Derivatives
Introduction: The Analytical Imperative for Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives represent a cornerstone in medicinal chemistry and drug development. From the primary anti-tuberculosis agent isoniazid to novel therapeutic candidates, this structural motif is of profound importance. Consequently, the ability to accurately and sensitively detect and quantify these compounds in complex biological matrices is paramount for pharmacokinetic studies, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers unparalleled specificity and sensitivity for this analytical challenge.
This comprehensive guide provides a detailed exploration of the mass spectrometric analysis of isonicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles that govern the analytical choices. By understanding the causality behind the methodologies, the reader will be empowered to develop, validate, and troubleshoot robust analytical methods.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte and the chromatographic method employed.
-
Electrospray Ionization (ESI): ESI is the most common and versatile ionization method for LC-MS analysis of isonicotinic acid derivatives.[1] It is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode, which is ideal for the basic nitrogen of the pyridine ring. This minimizes in-source fragmentation and preserves the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique for LC-MS, particularly for less polar isonicotinic acid derivatives that may not ionize efficiently by ESI.[2] Ionization occurs in the gas phase through proton transfer reactions, also yielding [M+H]+ ions.[3] APCI can be less susceptible to matrix effects than ESI for certain applications.
-
Electron Ionization (EI): EI is the classic ionization technique for GC-MS. It is a hard ionization method that involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[4] While this can make interpretation of spectra for novel compounds challenging, the resulting fragmentation patterns are highly specific and can be used for structural elucidation and library matching.
Understanding Fragmentation Patterns: The Key to Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation and quantification. It involves the isolation of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the analyte's structure.
General Fragmentation Pathways
For isonicotinic acid derivatives, the fragmentation is largely directed by the pyridine ring and the functional group at the 4-position.
-
Cleavage of the Carboxylic Acid Moiety: In isonicotinic acid itself, common losses under EI include the hydroxyl radical (•OH, M-17) and the entire carboxyl group (•COOH, M-45).[5]
-
Pyridine Ring Fission: The stable aromatic pyridine ring can also undergo fragmentation, although this typically requires higher collision energies.
Fragmentation of Isonicotinic Acid Amides
Isonicotinic acid amides, including the crucial drug isoniazid, exhibit characteristic fragmentation patterns. The primary cleavage site is the amide bond (N-CO).[6][7][8] This results in the formation of a stable isonicotinoyl cation.
Caption: Fragmentation of Isonicotinic Acid Amides.
Fragmentation of Isonicotinic Acid Esters
Esters of isonicotinic acid primarily fragment via cleavage of the bond adjacent to the carbonyl group.[5][9] This can involve the loss of the alkoxy group (•OR) to form the isonicotinoyl cation or other characteristic rearrangements.
Caption: Fragmentation of Isonicotinoyl Hydrazones.
Quantitative Analysis by LC-MS/MS: A Practical Workflow
The following section outlines a typical workflow for the quantitative analysis of an isonicotinic acid derivative in a biological matrix, such as plasma.
Caption: LC-MS/MS Workflow for Quantitative Analysis.
Protocol 1: Quantitative Analysis of Isoniazid in Human Plasma by LC-MS/MS
This protocol provides a robust method for the determination of isoniazid in human plasma, a critical assay in tuberculosis treatment monitoring.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., isoniazid-d4 at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Isoniazid: 138.1 -> 121.1, Isoniazid-d4: 142.1 -> 125.1 |
3. Method Validation
The method must be validated according to regulatory guidelines such as those from the FDA. [10][11][12][13]Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity: A calibration curve with at least six non-zero standards, exhibiting a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. [14][15][16]* Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Advanced Considerations: Derivatization for GC-MS
For volatile and thermally stable isonicotinic acid derivatives, GC-MS can be a powerful analytical tool. However, for isonicotinic acid itself and many of its polar derivatives, derivatization is necessary to improve volatility and chromatographic performance.
Protocol 2: Methyl Ester Derivatization of Isonicotinic Acid for GC-MS Analysis
-
To a dried sample containing isonicotinic acid, add 200 µL of 2M methanolic HCl.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
The Role of the Internal Standard: Ensuring Data Integrity
The use of an appropriate internal standard (IS) is crucial for accurate quantification. [17][18][19][20][21]The IS compensates for variability in sample preparation, injection volume, and ionization efficiency.
-
Ideal Internal Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled) is the gold standard. A SIL IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. [19]
-
Alternative Internal Standard: If a SIL IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. However, it is essential to thoroughly validate its performance, as it may not perfectly mimic the analyte's behavior in the presence of matrix effects.
Conclusion: A Framework for Robust Analysis
The mass spectrometric analysis of isonicotinic acid derivatives is a multifaceted discipline that requires a deep understanding of instrumentation, chemistry, and regulatory requirements. This guide provides a foundational framework for developing and implementing robust and reliable analytical methods. By carefully considering the choice of ionization technique, understanding the principles of fragmentation, and adhering to rigorous validation protocols, researchers can generate high-quality data that is essential for advancing drug development and scientific discovery.
References
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- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
Abstract
This application note provides a comprehensive guide and detailed protocol for the purification of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. The methodology leverages reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels suitable for downstream applications in drug development. This document outlines the rationale behind the selection of chromatographic parameters, a step-by-step purification protocol, and methods for post-purification processing to ensure the final product's integrity.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amino functionality is crucial for preventing unwanted side reactions during multi-step organic syntheses. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired by-products, complicating subsequent reaction steps and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Reversed-phase HPLC is the method of choice for purifying such polar, protected amino acid derivatives due to its high resolution and the stability of the Boc group under mildly acidic conditions.[1] This note details a robust and scalable preparative HPLC method for the efficient purification of the title compound.
Chromatographic Method Development
Analyte Properties and Rationale for Method Selection
The target molecule possesses several key structural features that guide the HPLC method development:
-
Aromatic Pyridine Ring: Provides UV absorbance, enabling detection.
-
Carboxylic Acid Group: An ionizable moiety that can interact with the stationary phase and whose retention is pH-dependent.
-
Boc-Protected Amine: A bulky, hydrophobic group that significantly influences the molecule's retention on a reversed-phase column.
-
Methoxy Group: A moderately electron-donating group that can influence the overall polarity.
A C18 stationary phase was selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including those with both hydrophobic (Boc group) and polar (carboxylic acid, pyridine nitrogen) functionalities.[2][3]
The mobile phase consists of a mixture of water and acetonitrile, a common choice for RP-HPLC due to its low viscosity and UV transparency. Trifluoroacetic acid (TFA) is incorporated as an ion-pairing agent. At a typical concentration of 0.1%, TFA protonates the basic pyridine nitrogen and suppresses the ionization of the carboxylic acid, leading to sharper peaks and improved retention. While the Boc group is generally stable under these conditions, prolonged exposure to acidic environments should be minimized to prevent premature deprotection.
Detection Wavelength
The pyridine ring and the carbonyl group of the Boc moiety are the primary chromophores in the molecule. While aromatic amino acids typically exhibit absorbance maxima around 250-280 nm, the electronic transitions of the substituted pyridine ring and the carbamate group are expected to result in significant absorbance in the lower UV range.[4] For optimal sensitivity and to account for the absorbance of the peptide-like bond in the Boc group, a detection wavelength of 210 nm is recommended.[2][4]
Preparative HPLC Purification Protocol
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18 column (e.g., Phenomenex Gemini®), 10 µm, 110 Å, 250 x 21.2 mm |
| Solvents | HPLC grade acetonitrile (ACN) and ultrapure water |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN) |
| Detector | UV/Vis detector set to 210 nm |
| Sample Solvent | 1:1 Acetonitrile:Water or DMSO |
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the sample solvent.
-
Ensure complete dissolution; sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Operating Parameters
| Parameter | Value |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 1-5 mL (depending on concentration and column loading) |
| Detection | 210 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Results and Discussion
Elution Profile and Impurity Separation
Under the specified gradient conditions, the target compound is expected to elute as a sharp, well-defined peak. Common impurities encountered during the synthesis of Boc-protected aminopyridines may include unreacted starting materials (e.g., 3-amino-5-methoxyisonicotinic acid) and by-products from the Boc-protection step (e.g., di-Boc protected species or residual coupling reagents).[5][6][7] The starting material, being more polar, will elute earlier in the gradient, while more hydrophobic impurities will have longer retention times. The gradient is designed to provide sufficient resolution between the main product and these potential contaminants.
Purity Assessment
The purity of the collected fractions should be assessed by analytical RP-HPLC using a similar, but faster, gradient on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). Fractions with a purity of ≥98% should be pooled for further processing.
Post-Purification Protocol: TFA Removal
The presence of residual TFA in the final product is often undesirable for subsequent synthetic steps or biological assays.[8] Lyophilization is a common and effective method for removing the volatile TFA.
Procedure
-
Combine the pure fractions in a round-bottom flask.
-
If the concentration of acetonitrile is high, it can be removed by rotary evaporation. Care should be taken to avoid excessive heating.
-
Freeze the aqueous solution of the product in a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained.
-
For complete TFA removal, the product can be redissolved in a small amount of 0.1 M HCl and re-lyophilized to yield the hydrochloride salt of the product.[9] Alternatively, repeated dissolution in water and lyophilization can also aid in removing residual TFA.[8]
System Validation and Trustworthiness
To ensure the reliability and reproducibility of this purification protocol, the following system suitability tests should be performed prior to the preparative run:
-
Blank Injection: Inject the sample solvent to ensure no interfering peaks are present.
-
Standard Injection: Inject a small amount of a reference standard (if available) to determine the retention time and peak shape.
-
System Precision: Perform multiple injections of the crude material to check for consistency in retention times and peak areas.
By following this detailed protocol and implementing the recommended quality control measures, researchers can confidently purify this compound to a high degree of purity, ensuring the quality of this critical synthetic intermediate.
References
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). US5047542A - Process for preparing pyridine carboxylic acid esters.
-
Reddit. (2022). TFA contamination : r/massspectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2024). Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of amino acids in the presence of FA at 298 K. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. Retrieved from [Link]
-
CORE. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Chromatography Forum. (2009). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
-
Quest Journals. (2022). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Retrieved from [Link]
-
ResearchGate. (2023). Question regarding TFA removal after prep-HPLC fractionation of peptides?. Retrieved from [Link]
-
Journal of Laser, Optics & Photonics. (n.d.). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Retrieved from [Link]
-
University of Montana. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
Waters. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
Welcome to the technical support center for the synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions encountered during its multi-step synthesis, providing in-depth, field-proven insights to enhance your experimental outcomes and improve yield.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves three key stages:
-
Esterification: Conversion of the starting material, 3-amino-5-methoxyisonicotinic acid, to its methyl ester, methyl 3-amino-5-methoxyisonicotinate. This step protects the carboxylic acid functionality and improves solubility in organic solvents for the subsequent step.
-
Boc Protection: Introduction of the tert-Butoxycarbonyl (Boc) protecting group onto the amino functionality of the methyl ester. This is a critical step to prevent side reactions in subsequent synthetic manipulations.
-
Saponification (Hydrolysis): Conversion of the methyl ester back to the carboxylic acid to yield the final product.
This guide is structured to address potential issues at each of these critical stages.
Stage 1: Esterification of 3-Amino-5-methoxyisonicotinic acid
The initial step in this synthesis is the esterification of the carboxylic acid. A common method is the reaction with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).
FAQ 1: My esterification of 3-amino-5-methoxyisonicotinic acid is resulting in a low yield. What are the likely causes and how can I improve it?
Expert Analysis:
Low yields in the esterification of amino acids are often due to incomplete reaction, degradation of the starting material, or difficult product isolation. The presence of the free amino group can also complicate the reaction. The use of thionyl chloride in methanol is an effective method as it generates hydrochloric acid in situ, which protonates the amino group, preventing it from interfering with the esterification and also catalyzes the reaction.[1]
Troubleshooting Protocol:
-
Reagent Purity and Stoichiometry:
-
Ensure that the methanol is anhydrous. Water will compete with methanol in the reaction with thionyl chloride and can hydrolyze the ester product.
-
Use a slight excess of thionyl chloride (1.1-1.2 equivalents) to ensure complete conversion. Add it dropwise at a low temperature (0 °C) to control the exothermic reaction.[1]
-
-
Reaction Temperature and Time:
-
While the initial addition of thionyl chloride should be done at a low temperature, the reaction often requires heating to reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
After the reaction is complete, the excess methanol and thionyl chloride need to be removed under reduced pressure.
-
The resulting product will be the hydrochloride salt of the methyl ester. Neutralization with a mild base, such as saturated sodium bicarbonate solution, is necessary to obtain the free amine for the next step. Ensure the pH is basic (pH 8-9) before extraction with an organic solvent like ethyl acetate.
-
Experimental Protocol: Optimized Esterification
-
Suspend 3-amino-5-methoxyisonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in water and carefully add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-5-methoxyisonicotinate.
Stage 2: Boc Protection of Methyl 3-amino-5-methoxyisonicotinate
The protection of the amino group with a Boc group is a standard procedure in organic synthesis, typically using di-tert-butyl dicarbonate ((Boc)₂O).[][3][4]
FAQ 2: I am observing incomplete reaction and the formation of side products during the Boc protection of methyl 3-amino-5-methoxyisonicotinate. How can I achieve a clean and complete conversion?
Expert Analysis:
Incomplete Boc protection can arise from insufficient reactivity of the amine, improper choice of base, or suboptimal reaction conditions. The nucleophilicity of the amino group on the pyridine ring is reduced due to the electron-withdrawing nature of the ring and the ester group. Therefore, careful selection of the base and solvent is crucial. A common side product is the formation of a double Boc-protected amine, although this is less likely with sterically hindered amines.
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
A non-nucleophilic base is preferred to avoid competing reactions. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are suitable choices.
-
Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. THF is often a good choice for this reaction.[1]
-
-
Reagent Stoichiometry and Addition:
-
Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.
-
Adding the (Boc)₂O solution slowly to the solution of the amine and base can help to control the reaction and minimize side product formation.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. The product, methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate, will have a higher Rf value than the starting amine.
-
Experimental Protocol: Optimized Boc Protection
-
Dissolve methyl 3-amino-5-methoxyisonicotinate (1.0 eq) in anhydrous THF (15-20 mL per gram) in a round-bottom flask.
-
Add triethylamine (1.5 eq).
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of THF.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. This is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
Stage 3: Saponification of Methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents.[5]
FAQ 3: The yield of my final product, this compound, is low after saponification. I suspect product loss during work-up and purification. How can I improve this?
Expert Analysis:
Low yields during saponification can be attributed to incomplete hydrolysis, degradation of the Boc group under harsh basic conditions, or product loss during the acidic work-up and extraction. The final product is an amino acid derivative and may have some solubility in both aqueous and organic phases, making extraction challenging.
Troubleshooting Protocol:
-
Choice of Base and Solvent System:
-
Lithium hydroxide (LiOH) is often preferred for the saponification of methyl esters as it can be effective at lower temperatures, minimizing the risk of Boc group cleavage.[5]
-
A mixture of THF, methanol, and water is a common solvent system that ensures the solubility of both the ester and the hydroxide salt.[5]
-
-
Reaction Conditions:
-
Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure complete hydrolysis without affecting the Boc group. Monitor the reaction by TLC until the starting ester is no longer visible.
-
-
Acidic Work-up and Extraction:
-
After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the product.
-
Cool the reaction mixture in an ice bath before acidification to minimize any potential degradation.
-
Slowly add a 1M HCl solution until the pH is acidic (pH ~3-4).
-
The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent. Ethyl acetate is a common choice. Multiple extractions will be necessary to maximize the yield.
-
Experimental Protocol: Optimized Saponification
-
Dissolve methyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Carefully acidify the solution to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3-4 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Summary of Key Parameters and Expected Yields
| Step | Key Parameters | Common Issues | Troubleshooting Tips | Expected Yield |
| Esterification | Anhydrous methanol, controlled addition of SOCl₂, reflux temperature | Low yield, incomplete reaction | Use anhydrous solvents, add SOCl₂ at 0°C, monitor by TLC | 85-95% |
| Boc Protection | Anhydrous THF, Et₃N as base, slight excess of (Boc)₂O | Incomplete reaction, side products | Use a non-nucleophilic base, slow addition of (Boc)₂O | 90-98% |
| Saponification | LiOH in THF/MeOH/H₂O, room temperature, careful acidification | Low yield, product loss during work-up | Use LiOH, control pH during acidification, multiple extractions | 80-90% |
Visualizing the Synthetic Workflow
Caption: Simplified mechanism of Boc protection of an amine.
References
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - PubMed Central - NIH. Available at: [Link]
-
(R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide - ResearchGate. Available at: [Link]
-
A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids - ResearchGate. Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids - Taylor & Francis Online. Available at: [Link]
-
Purification strategies - Module BTB-0319. Available at: [Link]
-
Methyl Esters and Derivatives - K. K. Rohil. Available at: [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. Available at: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - RSC Publishing. Available at: [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE - Organic Syntheses. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - SciELO. Available at: [Link]
-
Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed. Available at: [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI. Available at: [Link]
-
New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed. Available at: [Link]
Sources
Navigating Boc Deprotection of Methoxy-Substituted Pyridines: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the common side reactions encountered during the tert-butyloxycarbonyl (Boc) deprotection of methoxy-substituted pyridines. Methoxy-substituted pyridines, while common scaffolds in medicinal chemistry, present unique challenges due to their electronic properties. This document is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a byproduct with a mass increase of +56 Da after TFA-mediated Boc deprotection of my methoxy-substituted aminopyridine. What is happening and how can I prevent this?
A1: This is a classic case of tert-butylation of the pyridine ring.
Why It Happens:
The standard mechanism for acid-catalyzed Boc deprotection involves the generation of a highly reactive tert-butyl cation intermediate.[1][2] Methoxy groups are strong electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. The tert-butyl cation, being a potent electrophile, will readily attack the electron-rich methoxy-pyridine ring, leading to the formation of a tert-butylated side product. The positions ortho and para to the methoxy group are particularly susceptible to this electrophilic attack.
Mechanism of tert-Butylation Side Reaction:
Caption: Mechanism of tert-butylation during Boc deprotection.
How to Fix It: A Multi-pronged Approach
-
Use of Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can alkylate the pyridine ring.[2]
Scavenger Typical Concentration Notes Triethylsilane (TES) 5-10% v/v in TFA Highly effective. Reacts with the tert-butyl cation to form the stable triethyl-tert-butylsilane and gaseous isobutane.[3][4] Anisole 5-10% v/v in TFA A classic scavenger that gets alkylated in place of your substrate.[5][6] Thioanisole 5-10% v/v in TFA Similar to anisole, with the sulfur atom also acting as a nucleophile.[2] -
Milder Acidic Conditions: Strong acids like neat TFA can accelerate the formation of the tert-butyl cation. Switching to milder conditions can often suppress this side reaction.
-
Lower Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of the competing tert-butylation reaction.
Experimental Protocol: Boc Deprotection with Triethylsilane Scavenger
-
Dissolve the Boc-protected methoxy-substituted pyridine in dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (5-10 equivalents).
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
Proceed with standard aqueous work-up or purification.
Q2: My reaction is clean, but the yield is low, and I'm isolating a product that appears to be a pyridinone. Is the methoxy group being cleaved?
A2: Yes, O-demethylation of the methoxy group is a potential side reaction under strong acidic conditions, leading to the formation of a pyridinone.
Why It Happens:
While less common than tert-butylation, the methoxy group on a pyridine ring can be susceptible to cleavage under strongly acidic and nucleophilic conditions, a reaction known as O-dealkylation.[10][11] In the context of TFA-mediated Boc deprotection, the trifluoroacetate anion can act as a nucleophile, attacking the methyl group of the protonated methoxy-pyridine. This results in the formation of a hydroxypyridine, which exists in equilibrium with its more stable pyridinone tautomer.
Mechanism of O-Demethylation and Pyridinone Formation:
Caption: Proposed mechanism for O-demethylation leading to pyridinone formation.
How to Fix It:
-
Avoid Prolonged Reaction Times and High Temperatures: O-demethylation is often slower than Boc deprotection. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid heating the reaction mixture.
-
Use Milder and Less Nucleophilic Acids:
-
Thermal Deprotection (Acid-Free): For substrates that can withstand higher temperatures, thermal deprotection is an excellent way to avoid acid-catalyzed side reactions altogether. The reaction is typically performed by heating the substrate in a high-boiling solvent like toluene, dioxane, or even water.[13][14]
Experimental Protocol: Thermal Boc Deprotection
-
Dissolve the Boc-protected methoxy-substituted pyridine in a suitable high-boiling solvent (e.g., dioxane, toluene).
-
Heat the solution to reflux (typically 100-150 °C).[15]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[13]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amine as needed.
Q3: My Boc deprotection is sluggish or incomplete, even with strong acid. What could be the issue?
A3: Incomplete deprotection can arise from several factors, often related to the stability of the protonated Boc group or practical experimental issues.
Why It Happens:
-
Insufficient Acid: The acid can be consumed by basic functionalities on your molecule, including the pyridine nitrogen. If the stoichiometry of the acid is insufficient, the deprotection may not go to completion.
-
Water Contamination: The presence of water in the reaction mixture can hydrolyze the acid (especially reagents like HCl in dioxane) and reduce its effective concentration.
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid and slow down the deprotection.
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
How to Fix It:
-
Increase Acid Equivalents: Add a larger excess of the acid (e.g., increase from 10 to 20 equivalents of TFA).
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents.
-
Increase Reaction Time or Temperature: If the reaction is proceeding cleanly but slowly, extending the reaction time or gradually increasing the temperature (e.g., from 0 °C to room temperature) may be sufficient.
-
Switch to a More Potent Reagent: If milder acids are ineffective, a switch back to a stronger system like neat TFA might be necessary, but be sure to include scavengers to prevent the side reactions discussed above.
Summary of Recommended Conditions
| Issue | Recommended Solution | Key Considerations |
| Ring tert-Butylation | Use scavengers (TES, anisole). | TES is very effective. |
| Use milder acids (HCl/dioxane). | Slower reaction may be observed. | |
| Lower reaction temperature (0 °C). | May require longer reaction times. | |
| O-Demethylation | Use milder, less nucleophilic acids. | HCl/dioxane is a good choice. |
| Avoid prolonged heating. | Monitor reaction closely. | |
| Consider thermal deprotection. | Excellent for acid-sensitive substrates. | |
| Incomplete Deprotection | Increase acid equivalents. | Ensure all basic sites are protonated. |
| Ensure anhydrous conditions. | Water can deactivate the acid. | |
| Increase temperature/time cautiously. | Monitor for side product formation. |
By understanding the underlying mechanisms of these side reactions and employing the appropriate preventative strategies, you can significantly improve the efficiency and yield of Boc deprotection for your methoxy-substituted pyridine substrates.
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- BenchChem. (2025).
- Reddit. (2025). r/Chempros: Best mild Boc-deprotection method for a guanidine compound?
- Organic Chemistry Portal. Triethylsilane (TES).
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- ResearchGate. (2018).
- Shiao, M. J., Ku, W. S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Journal of Organic Chemistry, 58(17), 4646-4648.
- Cant, A. A., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 14(34), 8088-8091.
- Wu, Y., et al. (2006). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Chinese Journal of Organic Chemistry, 26(11), 1545-1549.
- Agyei-Aye, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24551-24558.
- Musolino, V., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6485.
- ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts.
- Reddit. (2024). r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2023). (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal...
- Movassaghi, M., & Schmidt, M. A. (2005). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 7(12), 2453-2456.
- Journal of Nuclear Medicine. (2019).
- Albericio, F., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(6), 762-769.
- Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444.
- Kametani, T., & Suzuki, T. (1971). O-demethylation of pyrilamine. Journal of Pharmaceutical Sciences, 60(4), 609-611.
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?
- Pearson, D. A., et al. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(15), 3691-3697.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Reagent Guides: Thermal Methods.
- BenchChem. (2025).
- ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.
- ResearchGate. (2026).
- ResearchGate. (2025).
- Hudlicky, T., et al. (1999). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry, 3(3), 233-256.
-
MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][15]oxazine-1,8-diones.
- ResearchGate. (2025). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- University College Cork. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
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Purification challenges of isonicotinic acid derivatives
Welcome to the technical support center for the purification of isonicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable compounds. Isonicotinic acid and its derivatives are fundamental building blocks in pharmaceuticals, including antitubercular agents like isoniazid, and in materials science.[1][2][3] However, their unique physicochemical properties, such as zwitterionic character and high polarity, often present significant purification hurdles.
This document moves beyond simple protocols to explain the underlying principles behind the troubleshooting steps. By understanding the 'why,' you can better adapt and optimize your purification strategies for novel derivatives.
Part 1: Troubleshooting Purification Workflows
This section addresses common issues encountered during standard purification techniques.
Crystallization & Recrystallization Failures
Crystallization is often the most efficient method for purifying solid isonicotinic acid derivatives, but it is highly dependent on solvent selection and impurity profiles.
Q: My product has "oiled out" or refuses to crystallize from solution. What's happening and how can I fix it?
A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically due to high impurity levels, rapid cooling, or a suboptimal solvent system that dissolves the compound too effectively even at lower temperatures.
Causality & Solution Pathway:
-
Re-dissolve and Re-evaluate Solvent: Heat the solution to re-dissolve the oil. The initial solvent may be too good. Add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow it to cool slowly. This controlled reduction in solubility is critical for initiating crystal nucleation.
-
Slow Cooling is Paramount: Rapid cooling favors amorphous precipitation or oiling. After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulation (e.g., wrapping the flask in glass wool) can help.
-
Induce Nucleation: If slow cooling doesn't work, induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure product into the cooled, supersaturated solution. This provides a template for crystal growth.
-
-
Impurity Interference: If the above steps fail, a significant amount of impurity is likely inhibiting lattice formation. You must pre-purify the material using another technique, such as column chromatography or an acid-base extraction, before attempting crystallization again.
Q: My crystallization yield is very low, although the product looks clean. How can I improve recovery?
A: This indicates that your compound has significant solubility in the mother liquor even at low temperatures.
Troubleshooting Steps:
-
Concentrate the Mother Liquor: Reduce the volume of the filtrate (mother liquor) by 50-75% via rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may have lower purity.
-
Optimize Solvent/Anti-Solvent Ratio: Your goal is a solvent system where the compound is highly soluble when hot but poorly soluble when cold. Systematically experiment with different solvent ratios.
-
Change the Solvent System Entirely: Consult solubility data. Polar protic solvents often dissolve isonicotinic acid derivatives well. Consider using a mixture like Ethanol/Water, Methanol/Diethyl Ether, or DMF/Water.
| Solvent System Component | Role & Properties | Common Pairings |
| Methanol / Ethanol | Good primary solvent for polar compounds. | Water, Diethyl Ether, Hexanes |
| Water | Excellent solvent for salt forms; solubility is pH-dependent. | Ethanol, Acetone, Isopropanol |
| Dichloromethane (DCM) | Good for less polar derivatives; volatile. | Hexanes, Pentane |
| Ethyl Acetate (EtOAc) | Medium polarity solvent. | Hexanes |
| Hexanes / Heptane | Common anti-solvents. | Ethyl Acetate, Dichloromethane |
Column Chromatography Challenges
The polar nature of the pyridine ring and the carboxylic acid group makes chromatographic purification on standard silica gel challenging.
Q: My compound is streaking badly on a silica gel TLC plate and won't move off the baseline during column chromatography. What should I do?
A: This is a classic sign of a highly polar compound strongly and irreversibly adsorbing to the acidic silica gel stationary phase. The nitrogen on the pyridine ring acts as a base, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.
Expert Recommendations:
-
Increase Mobile Phase Polarity: Start by drastically increasing the polarity of your eluent. A common mobile phase for these compounds is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 DCM:MeOH).
-
Add a Competitive Acid or Base: To prevent the strong interaction with silica, add a small amount of a competitive agent to your mobile phase:
-
Acetic Acid (AcOH): Adding ~1% acetic acid protonates the pyridine nitrogen, reducing its interaction with silica. This is effective but ensure your compound is stable to acidic conditions.
-
Triethylamine (TEA) or Pyridine: Adding ~1% of a base will deprotonate the silica's silanol groups, "capping" them and preventing your compound from binding too tightly. This is often the preferred method.
-
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient, silica gel may be the wrong tool.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for basic compounds.
-
Reverse-Phase (C18): For highly polar compounds, reverse-phase chromatography is ideal. The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol, often with a buffer like formic acid or ammonium acetate) is used. Polar compounds will elute first.[4][5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis of an isonicotinic acid derivative?
A1: Impurities largely depend on the synthetic route.
-
From 4-Picoline Oxidation: Unreacted 4-picoline and isomeric picolines (e.g., 3-picoline or beta-picoline) are common, especially if the starting material was a mixture.[1][6] Incomplete oxidation can also leave intermediates.
-
From 4-Cyanopyridine Hydrolysis: The primary impurity is often the intermediate isonicotinamide.[2] Unreacted 4-cyanopyridine may also be present.
-
From Coupling Reactions (e.g., ester or amide formation): Unreacted starting isonicotinic acid is a very common impurity.[7] Residual coupling agents (like EDC and its urea byproduct) and catalysts (like DMAP) will also be present in the crude mixture.[7]
Q2: How can I use pH to my advantage during a liquid-liquid extraction workup?
A2: Manipulating the pH is the most powerful tool for purifying these compounds via extraction due to their amphoteric nature. The pyridine nitrogen is basic (pKa ~5), and the carboxylic acid is acidic (pKa ~5).
-
To remove neutral or basic impurities: Dissolve your crude product in an organic solvent (like Ethyl Acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). Your isonicotinic acid derivative will become protonated and move into the aqueous layer , leaving neutral impurities behind in the organic layer.
-
To remove acidic impurities: After the acid wash, take the aqueous layer containing your protonated product and carefully adjust the pH.
-
Basify with a weak base like sodium bicarbonate (NaHCO₃) to a pH of ~6-7. This will neutralize the carboxylic acid and bring the molecule to its zwitterionic or neutral state, often causing it to precipitate out of the aqueous solution if its solubility is low.[6]
-
Alternatively, basify to a pH > 8 with NaOH. This deprotonates the carboxylic acid, forming a carboxylate salt. You can then wash with an organic solvent to remove any remaining basic impurities. Finally, re-acidify the aqueous layer to the isoelectric point to precipitate your product. This workflow is excellent for achieving high purity.[7]
-
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: High-Purity Purification via Acid-Base Extraction
This protocol is designed to remove both neutral and acidic/basic impurities from a crude reaction mixture containing a synthesized isonicotinic acid derivative.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, 10-20 mL per gram of crude material).
-
Acid Wash (Removes Neutral/Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake gently, venting frequently. Allow the layers to separate.
-
Drain and collect the lower aqueous layer . This contains your protonated product.
-
Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
-
Neutralization & Precipitation:
-
Place the combined acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH while stirring until the pH reaches ~6-7 (check with pH paper).
-
Your purified product should precipitate as a solid.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Wash with a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Dry the purified solid under high vacuum.
-
Visual Workflow: Purification Logic
The following diagram illustrates the decision-making process for purifying an isonicotinic acid derivative based on impurity type.
Sources
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- 2. bioencapsulation.net [bioencapsulation.net]
- 3. solubilityofthings.com [solubilityofthings.com]
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- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 6. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for Hindered Isonicotinic Acids
Welcome to the technical support center dedicated to navigating the complexities of amide bond formation with sterically hindered isonicotinic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving efficient and high-yield couplings with this important class of compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common problems, rooted in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with hindered isonicotinic acids consistently low-yielding?
A1: Low yields in these reactions typically stem from a combination of steric hindrance and the electronic properties of the isonicotinic acid moiety. The substitution pattern on the pyridine ring, particularly at positions 2 and 6, can physically obstruct the approach of the amine to the activated carboxylic acid. Furthermore, the electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylate, making activation more challenging. The pyridine nitrogen itself can also complicate the reaction by interacting with reagents or acting as a base.
Q2: I'm observing multiple side products in my reaction mixture. What are the likely culprits?
A2: Several side reactions can plague the coupling of isonicotinic acids. With carbodiimide reagents like EDC or DCC, the formation of a stable N-acylurea byproduct can occur, which is unreactive towards the amine.[1] If using aminium-based coupling reagents such as HATU or HBTU, a common side reaction is the formation of a guanidinium byproduct from the reaction of the reagent with the amine.[2] The order of addition of reagents is crucial to minimize this. Additionally, if the reaction conditions are too harsh, side reactions involving the pyridine ring, such as N-oxidation, can occur, although this is less common under standard coupling conditions.
Q3: Does the basicity of the pyridine nitrogen in isonicotinic acid affect the coupling reaction?
A3: Yes, the pyridine nitrogen (pKa of the conjugate acid is ~5.2) can act as a base, potentially neutralizing the added base or interacting with the coupling reagents.[3] This can be particularly problematic if a non-hindered tertiary amine base like triethylamine (TEA) is used in stoichiometric amounts. The choice of a more hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, is often preferred to minimize unwanted interactions with the pyridine nitrogen.[4]
Q4: What is the best solvent for coupling hindered isonicotinic acids?
A4: The solubility of isonicotinic acid and its derivatives is a critical factor. While DMF and DMSO are common solvents for amide coupling due to their high polarity, isonicotinic acid has good solubility in alcohols like methanol and ethanol.[1][5] However, these protic solvents are generally incompatible with many coupling reagents. Aprotic polar solvents like DMF, DMSO, and NMP are standard choices. For particularly stubborn solubility issues, gentle heating can be employed, or a co-solvent system might be necessary.[6] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the coupling of hindered isonicotinic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the hindered and electron-deficient isonicotinic acid. 2. Steric Hindrance: Severe steric bulk on either the isonicotinic acid or the amine is preventing the nucleophilic attack. 3. Low Nucleophilicity of the Amine: The amine partner may be electron-deficient or sterically hindered. 4. Incorrect Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion. | 1. Switch to a more powerful coupling reagent. For highly hindered systems, consider moving from standard carbodiimides (EDC/DCC) to uronium/aminium salts like HATU or COMU, or phosphonium salts like PyBOP.[1][7] For extremely challenging cases, conversion to the acyl fluoride may be necessary.[8] 2. Increase reaction temperature or use microwave irradiation. Forcing conditions can sometimes overcome steric barriers.[9][10][11] However, monitor for side product formation. 3. Increase the equivalents of the amine. Using a slight excess (1.1-1.5 equivalents) of the amine can help drive the reaction to completion. 4. Carefully re-evaluate the molar equivalents of all reagents. |
| Formation of N-Acylurea Byproduct | Use of Carbodiimide Reagents (EDC, DCC): The activated O-acylisourea intermediate can rearrange to the unreactive N-acylurea.[1] | 1. Add an activating agent. The addition of HOBt or HOAt can trap the O-acylisourea as a more stable active ester, minimizing N-acylurea formation.[2] 2. Switch to a different class of coupling reagent. Uronium/aminium or phosphonium salts do not form N-acylurea byproducts. |
| Formation of Guanidinium Byproduct | Use of Uronium/Aminium Reagents (HATU, HBTU): The coupling reagent can react directly with the amine.[2] | Optimize the order of addition. Pre-activate the isonicotinic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This consumes the coupling reagent before it can react with the amine. |
| Reaction Stalls/Incomplete Conversion | 1. Inadequate Base: The base may not be strong enough or may be sterically hindered from deprotonating the carboxylic acid or neutralizing the formed acids. 2. Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent. | 1. Switch to a stronger, non-nucleophilic base. Consider using DBU or phosphazene bases for particularly difficult cases, but be mindful of potential side reactions. Ensure at least 2 equivalents of base are used with uronium/aminium reagents. 2. Try a different solvent or a co-solvent system. Consider DMF, NMP, or DMA. Gentle heating can also improve solubility. |
| Difficult Purification | 1. Water-soluble byproducts: Byproducts from reagents like EDC and HOBt can be difficult to remove from polar products. 2. Similar Polarity of Product and Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | 1. Choose a coupling reagent that generates easily removable byproducts. For example, the urea from DIC is more soluble in organic solvents than that from DCC, facilitating its removal.[7] 2. Optimize the reaction to go to completion. This is the best strategy to avoid purification issues. If necessary, consider a different chromatographic method (e.g., reverse-phase) or crystallization. For basic isonicotinamide products, an acidic wash of the organic layer during workup can remove unreacted amine, and a basic wash can remove unreacted isonicotinic acid. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with HATU
This protocol is a robust starting point for many hindered isonicotinic acid couplings.
Materials:
-
Hindered Isonicotinic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the hindered isonicotinic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Coupling of Isonicotinic Acid using 1-Propylphosphonic Anhydride (T3P®)
This method is particularly useful for forming bis-amides from diamines.[6]
Materials:
-
Isonicotinic Acid (2.0 eq)
-
Diamine (1.0 eq)
-
Triethylamine (TEA) (3.0 eq)
-
1-Propylphosphonic Anhydride (T3P®) (50% solution in DMF or EtOAc) (2.2 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
In an inert atmosphere, dissolve the isonicotinic acid in anhydrous DMF or DMSO. Gentle heating may be required.[6]
-
Add triethylamine to the solution.
-
Add the T3P® solution dropwise to the mixture.
-
Add the diamine to the reaction mixture.
-
Stir at room temperature for 4-12 hours. The product may precipitate from the solution.
-
If the product precipitates, filter the solid and wash with water, then diethyl ether.
-
If the product remains in solution, add water to induce precipitation. Filter the solid and wash accordingly.
-
The product can be further purified by recrystallization from hot water.[6]
Visualizing the Mechanisms
Understanding the underlying reaction mechanisms is key to effective troubleshooting.
Caption: General activation pathways for amide bond formation.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Todd, M. H., & Ndagi, U. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (68), e4224.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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- Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
- Seibert, H. F., Szabo, L. J., Wyeno, J., & Eckhardt, E. R. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
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Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 130-135.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Lan, Q., & Li, G. (2017). Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation.
- Zhang, W., & Moore, J. S. (2004). Microwave-assisted cyclic amidine synthesis using TiCl4. Tetrahedron Letters, 45(40), 7319-7322.
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Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
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Lonza. (n.d.). Pyridine N-Oxides. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
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Reddit. (2025, September 28). How does protonation affect the aromaticity of pyridine?. r/OrganicChemistry. Retrieved from [Link]
- Rad-Moghadam, K., & Sadegh-Armand, M. (2010). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions.
- Gasson, E. J., & Hadley, D. J. (1959). U.S. Patent No. 2,904,552. Washington, DC: U.S.
- Perreault, S., & Larivée, A. (2010). Microwave-assisted catalytic method for a green synthesis of amides directly from amines and carboxylic acids. Green Chemistry, 12(8), 1375-1379.
- Han, C., & Porco, J. A. (2007). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
- Suseelan, A. S., Bhowmick, S., de Carvalho, R. L., Al‐Thabaiti, S. A., Mokhtar, M., da Silva Júnior, E. N., & Maiti, D. (2021). Recent Advances in External‐Directing‐Group‐Free C–H Functionalization of Carboxylic Acids without Decarboxylation.
-
Wikipedia. (2023, December 1). Pyridine-N-oxide. In Wikipedia. Retrieved January 26, 2026, from [Link]
- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences, 26(10), 5432.
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 17(1), 1-22.
- Zhang, Y., & Rovis, T. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(11), 4783-4789.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-140.
-
Lonza. (n.d.). Nicotinates. Retrieved from [Link]
-
Lonza. (n.d.). Purification of Nicotinamide. Retrieved from [Link]
- U.S. Patent No. 3,147,269. (1964). Process for the separation of nicotinic and isonicotinic acid.
- U.S. Patent No. 4,447,615. (1984).
- Abraham, M. H., & Acree Jr, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid phase equilibria, 354, 130-135.
- Chen, Y., & Tunge, J. A. (2018). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. The Journal of Physical Chemistry C, 122(25), 13494-13500.
- Szostak, M., & Aube, J. (2013). Functionalization of pyridine N‐oxides using PyBroP. European Journal of Organic Chemistry, 2013(28), 6299-6302.
- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A conversion of carboxylic acids to amides under microwave irradiation. Asian Journal of Chemistry, 21(2), 1090.
- Li, Q., & Eastgate, M. D. (2015). Challenges and solutions for the downstream purification of therapeutic proteins. Biotechnology and bioengineering, 112(8), 1493-1505.
- Remuiñán, M. J., & Vale, C. (2005). Are nicotinoids protonated on the pyridine or the amino nitrogen in the gas phase?. Journal of mass spectrometry, 40(10), 1324-1332.
- Zhang, Q., & Li, Z. (2011). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Physical Chemistry Chemical Physics, 13(42), 18865-18872.
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Technical Support Center: Preventing Racemization During Coupling of Boc-Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing racemization during the critical step of Boc-amino acid coupling in peptide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the stereochemical integrity of your peptides.
Section 1: Understanding the Enemy: The Mechanism of Racemization
To effectively prevent racemization, it is crucial to first understand how it occurs. During peptide bond formation, the carboxylic acid of the N-terminal amino acid must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid. This activation, however, also increases the acidity of the α-hydrogen.[1]
There are two primary pathways through which racemization can occur:
-
Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
-
Oxazolone Formation: The activated carboxylic acid can be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group, forming a 5(4H)-oxazolone intermediate. This oxazolone is significantly more prone to racemization because its α-proton is much more acidic. The presence of a base readily abstracts this proton, leading to a resonance-stabilized, achiral intermediate. Subsequent nucleophilic attack by the incoming amino acid opens the ring, yielding a racemic peptide.[1]
It is the oxazolone pathway that is the major contributor to racemization during the coupling of N-acylated amino acids.[1] The urethane-type protecting groups like Boc and Fmoc are designed to suppress this pathway, but racemization can still be a significant issue under suboptimal conditions.[1]
Figure 1: Competing pathways in peptide coupling.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during Boc-amino acid coupling and provides scientifically grounded solutions.
FAQ 1: I'm observing significant racemization. What's the most likely cause?
Answer: The most frequent culprits for racemization are the choice and amount of base, the type of coupling reagent, and the reaction temperature.
-
Base: The strength and steric hindrance of the base are critical.[2] Stronger, less hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or more hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2][3] Using the minimum necessary amount of base is also crucial.
-
Coupling Reagent: Carbodiimides like DCC and EDC, when used alone, are notorious for causing racemization.[1] They generate a highly reactive O-acylisourea intermediate which readily forms the oxazolone.
-
Temperature: Higher temperatures accelerate the rate of both coupling and racemization.[1] However, the rate of racemization often increases more significantly with temperature than the rate of coupling.
FAQ 2: How do additives like HOBt and HOAt prevent racemization?
Answer: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][2][4] They function by intercepting the highly reactive O-acylisourea intermediate to form an activated ester (e.g., HOBt-ester). This activated ester is more stable and less prone to oxazolone formation than the O-acylisourea.[1] While it is still reactive enough to couple with the incoming amino acid, the rate of aminolysis is significantly faster than the rate of racemization. HOAt is generally considered more effective than HOBt at both accelerating coupling and suppressing racemization due to the electron-withdrawing effect of the nitrogen at position 7.[5]
FAQ 3: Which coupling reagent is best for minimizing racemization?
Answer: While no single reagent is perfect for every situation, uronium/aminium salt-based reagents are generally preferred for minimizing racemization.[1]
| Reagent Class | Examples | Racemization Potential | Mechanism of Action |
| Carbodiimides | DCC, EDC, DIC | High (without additives) | Forms a highly reactive O-acylisourea intermediate.[1] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Low to Moderate | In-situ formation of HOBt or HOAt active esters.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Forms an activated phosphonium ester. |
| Newer Oxima-based Reagents | COMU | Very Low | Forms a highly reactive and racemization-resistant oxime ester.[5] |
Recommendation: For routine couplings, HBTU and HCTU offer a good balance of reactivity and low racemization. For particularly sensitive amino acids like histidine and cysteine, or for fragment couplings, HATU or COMU are excellent choices.[4][5]
Troubleshooting Scenario 1: Racemization observed with Boc-His(Trt)-OH.
Problem: Coupling of Boc-His(Trt)-OH is leading to significant epimerization, even with HBTU.
Analysis: The imidazole side chain of histidine can catalyze racemization.[7] The unprotected nitrogen in the imidazole ring can act as a base, promoting the formation of the oxazolone intermediate.
Solutions:
-
Use a more effective coupling reagent: Switch to HATU or COMU. The HOAt-based active ester formed by HATU is more resistant to racemization.[5]
-
Optimize the base: Use a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA.[1][2]
-
Control the temperature: Perform the coupling at 0°C to slow down the rate of racemization.[1]
-
Consider side-chain protection: While the trityl group offers good protection, for particularly challenging couplings, ensuring complete protection is key.
Troubleshooting Scenario 2: Low yield and suspected racemization in a fragment coupling.
Problem: Coupling a dipeptide (Boc-Val-Phe-OH) to a resin-bound amino acid is resulting in a low yield of the desired tripeptide and the presence of diastereomers.
Analysis: Peptide fragments are significantly more prone to racemization than single amino acids.[1] The electron-withdrawing effect of the preceding amino acid residue increases the acidity of the α-proton of the C-terminal residue being activated.
Solutions:
-
Method of Activation: Avoid direct activation of the peptide fragment with carbodiimides. Instead, pre-form an active ester. A common strategy is to convert the peptide fragment to its corresponding HOBt or HOAt ester before adding it to the resin-bound amine.
-
Coupling Reagents: Use a reagent specifically designed for low racemization in fragment coupling, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or utilizing copper(II) chloride (CuCl2) as an additive with HOBt.[4]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization.[8] Less polar solvents like dichloromethane (DCM) are often preferred over more polar solvents like dimethylformamide (DMF) for fragment couplings, as they can help to suppress the formation of charged intermediates that lead to racemization.
Figure 2: A systematic workflow for troubleshooting racemization.
Section 3: Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using HBTU/HOBt
This protocol is suitable for most standard Boc-amino acid couplings.
-
Dissolution: Dissolve the Boc-amino acid (1.0 eq) and HOBt (1.0 eq) in a suitable solvent (e.g., DMF or DCM) and cool the solution to 0°C in an ice bath.
-
Activation: Add the coupling reagent, HBTU (1.0 eq), to the solution and stir for 5-10 minutes. This is the pre-activation step.
-
Base Addition: Add a hindered base, such as DIPEA (2.0 eq), to the reaction mixture.
-
Amine Addition: Add the amino component (e.g., a resin-bound peptide with a free N-terminus) (1.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by a ninhydrin test.
-
Work-up: Proceed with the standard washing and deprotection steps.
Protocol 2: Minimized Racemization Coupling for Sensitive Amino Acids (e.g., Boc-Cys(Trt)-OH)
This protocol employs DIC/Oxyma, a combination known for its effectiveness in suppressing racemization.[1][9]
-
Dissolution: In a reaction vessel, dissolve the sensitive Boc-amino acid (1.2 eq) and OxymaPure (1.2 eq) in DMF.
-
Amine Component: Add the solution to the resin-bound amino component (1.0 eq).
-
Initiation: Add DIC (1.2 eq) to the mixture and agitate at room temperature. Note: For particularly sensitive couplings, cooling to 0°C is recommended.[1]
-
Reaction: Allow the coupling to proceed for 2-4 hours. Monitor the reaction for completion.
-
Work-up: Wash the resin thoroughly to remove byproducts, including the soluble diisopropylurea.
Causality: The use of OxymaPure forms a highly reactive oxime ester that couples rapidly, minimizing the time the activated amino acid is susceptible to racemization.[1] DIC is chosen because its urea byproduct is soluble in common organic solvents, simplifying purification.[1]
References
-
Wuhan Dilun Biotech Co., Ltd. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Liu, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5373. Retrieved from [Link]
- Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 659-668). Springer-Verlag.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Molecules, 16(8), 6425-6441. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete reactions of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
Welcome to the dedicated technical support resource for 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. As Senior Application Scientists, we have compiled this hub of field-proven insights and foundational knowledge to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A: This compound is a substituted pyridine derivative, a class of molecules frequently utilized as building blocks in medicinal chemistry and drug discovery. The strategic placement of the Boc-protected amine, methoxy group, and carboxylic acid on the isonicotinic acid scaffold makes it a versatile reagent for creating complex molecular architectures, often targeting enzymes or receptors where a substituted pyridine core is essential for activity.
Q2: What are the key structural features of this molecule that I should be aware of during reaction planning?
A: Understanding the molecule's electronic and steric properties is critical for predicting its reactivity.
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which reduces the nucleophilicity of the carboxylic acid's carboxylate form. This can slow down reactions like amide bond formation.
-
Steric Hindrance: The bulky tert-butyl group of the Boc protecting group is positioned ortho to the carboxylic acid. This steric hindrance can impede the approach of coupling reagents and amine nucleophiles, further complicating amide coupling reactions.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group. It is stable under many reaction conditions but can be sensitive to strong acids, which are often used for its removal (deprotection).
Troubleshooting Guide: Incomplete Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this molecule. Incomplete reactions are a frequent challenge. This section provides a systematic approach to troubleshooting.
Problem 1: Low to no product formation in my amide coupling reaction with a primary or secondary amine.
This is the most common failure mode and can typically be traced to suboptimal activation of the carboxylic acid or interference from side reactions.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for incomplete amide coupling.
Analysis of Potential Causes & Solutions:
-
Suboptimal Carboxylic Acid Activation: The combination of an electron-deficient ring and steric hindrance from the Boc group makes the carboxylic acid challenging to activate.
-
Causality: The first step of any amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is inefficient, the reaction will not proceed.
-
Solution 1: Pre-activation. A common procedural error is to mix all components at once. Instead, dissolve the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes before adding the amine. This allows for the formation of the highly reactive O-acylisourea or active ester intermediate without premature quenching.
-
Solution 2: Change Coupling Reagent. If standard carbodiimides like EDC are failing, switch to a more potent uronium-based reagent like HATU or HBTU. These are generally more effective for hindered and electron-poor systems. For extremely difficult cases, converting the carboxylic acid to an acid chloride or fluoride may be necessary.
-
-
Incorrect Choice of Base or Solvent: The reaction environment is paramount.
-
Causality: Water is detrimental as it hydrolyzes the activated intermediate faster than the desired amine can react. Nucleophilic bases can compete with your primary/secondary amine, leading to side products.
-
Solution 1: Ensure Anhydrous Conditions. Use a dry, polar, aprotic solvent like DMF or NMP. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Solution 2: Use a Non-Nucleophilic Base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are superior choices to triethylamine (TEA) or pyridine, as their steric bulk prevents them from acting as competing nucleophiles.
-
-
Side Reactions: The primary side reaction with carbodiimide reagents is the formation of a stable N-acylurea, where the activated intermediate undergoes an O-to-N acyl transfer.
-
Causality: This rearrangement is irreversible and consumes the activated acid. It is often promoted by higher temperatures and prolonged reaction times in polar solvents like DMF.
-
Solution: Add an Auxiliary Nucleophile. Reagents like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are added to carbodiimide reactions (e.g., EDC). They rapidly trap the activated intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Table 1: Recommended Reagent Stoichiometry for Amide Coupling
| Reagent | Equivalents (relative to Carboxylic Acid) | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Amine (Primary or Secondary) | 1.1 - 1.5 | Nucleophile; slight excess drives the reaction |
| Coupling Agent (HATU, EDC, etc.) | 1.1 - 1.3 | Activates the carboxylic acid |
| Additive (HOBt, Oxyma) - if using EDC/DIC | 1.1 - 1.3 | Suppresses side reactions and racemization |
| Non-Nucleophilic Base (DIPEA, Collidine) | 2.0 - 3.0 | Neutralizes acids formed and facilitates activation/coupling steps |
Troubleshooting Guide: Incomplete Boc-Deprotection
Problem 2: My Boc-deprotection is incomplete, or I am observing significant side products.
Removal of the Boc group is typically achieved with strong acid, but the reaction must be carefully controlled to avoid undesired outcomes.
Diagnostic Workflow for Boc-Deprotection:
Caption: Troubleshooting workflow for incomplete Boc-deprotection.
Analysis of Potential Causes & Solutions:
-
Insufficient Acid Strength or Reaction Time: The Boc group is cleaved via an acid-catalyzed mechanism. If the conditions are too mild, the reaction will be slow or stall completely.
-
Causality: The reaction proceeds by protonation of the carbamate carbonyl, followed by loss of the stable tert-butyl cation. This requires a sufficiently strong acid.
-
Solution 1: Increase TFA Concentration or Time. Standard conditions are 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature. If starting material remains, increase the reaction time or use a higher concentration of TFA.
-
Solution 2: Switch to HCl in Dioxane. An alternative is 4M HCl in dioxane. While effective, it can sometimes be slower than TFA. Ensure the reagent is fresh, as HCl concentration can decrease over time.
-
-
Side Reactions from the tert-Butyl Cation: The major byproduct of the deprotection is the highly reactive tert-butyl cation.
-
Causality: This electrophilic cation can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings (like the methoxy-substituted pyridine) or other sensitive functional groups.
-
Solution: Use a Cation Scavenger. Including a scavenger in the reaction mixture is crucial. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common and effective scavengers are listed in the table below.
-
Table 2: Common Cation Scavengers for Boc-Deprotection
| Scavenger | Typical Concentration (% v/v) | Mechanism of Action & Use Case |
| Triisopropylsilane (TIS) | 2 - 5% | Reduces the tert-butyl cation to isobutane via hydride transfer. Excellent general-purpose scavenger. |
| Thioanisole | 2 - 5% | Acts as a nucleophilic trap for the cation. Particularly useful for protecting tryptophan and methionine residues in peptides. |
| Water | 1 - 5% | Traps the cation to form tert-butanol. Simple and effective, but can sometimes interfere if other water-sensitive groups are present. |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | A potent scavenger, often used in combination with others, especially when cleaving protecting groups from cysteine residues. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Coupling: Add the desired amine (1.2 eq) to the activated mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for TFA-Mediated Boc-Deprotection
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM) (approx. 0.1 M).
-
Scavenger Addition: Add Triisopropylsilane (TIS) (5% v/v) to the solution.
-
Deprotection: Cool the flask to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 25-50% v/v.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor for the disappearance of starting material by TLC or LC-MS. Note the evolution of CO₂ gas.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).
-
Isolation: The resulting product is typically the TFA salt. It can be used directly in the next step or neutralized with a mild base and purified if necessary.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Agami, C., & Couty, F. (2002). The chemistry of the Boc group. Tetrahedron, 58(15), 2701-2724. [Link]
-
Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. John Wiley & Sons, Inc., 2014. [Link]
Technical Support Center: Purification of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to empower you with the scientific rationale behind each step, ensuring you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route, but several common contaminants arise from the standard N-protection of the parent amine, 3-amino-5-methoxyisonicotinic acid, with di-tert-butyl dicarbonate (Boc₂O).
Common Impurity Classes:
-
Unreacted Starting Material: The most common impurity is the starting amine, 3-amino-5-methoxyisonicotinic acid. Its presence indicates an incomplete reaction.
-
Reagent-Derived Impurities: Excess Boc₂O and its primary hydrolysis by-product, tert-butanol, are frequently present. While volatile, residual tert-butanol can hinder crystallization.[1]
-
Over-reaction Products: Although less common for this specific substrate, formation of a di-Boc protected species (bis-protected amine) can occur under certain conditions.[2]
-
Side-Reaction Products: Depending on the synthesis of the pyridine core, related oxidized or isomeric pyridine carboxylic acids could be present as trace impurities.[3]
-
Solvent Residues: Residual solvents used during the reaction or initial work-up can inhibit solidification and affect purity.
To help you strategize, the following table summarizes the key physicochemical differences you can exploit for separation.
| Compound | Structure | pKa (approx.) | Polarity | Solubility |
| Target Product | Carboxylic Acid: ~4-5 | Moderate | Soluble in many organic solvents (EtOAc, DCM); soluble in aq. base. | |
| Starting Amine | Carboxylic Acid: ~4-5; Pyridine N: ~3-4; Amino Group: ~2-3 | High | Soluble in polar solvents, aqueous acid, and aqueous base. | |
| Di-tert-butyl dicarbonate (Boc₂O) | N/A (Neutral) | Low | Soluble in most organic solvents; reacts with water. | |
| tert-Butanol | N/A (Neutral) | Moderate | Soluble in water and most organic solvents. |
Q2: What is the first purification method I should try, and why?
A2: For this specific molecule, acid-base extraction is unequivocally the most powerful and efficient initial purification technique.[4][5] The rationale is based on the distinct acidic character of your target compound compared to the neutral or basic nature of the most likely impurities.
The Causality: Your target molecule possesses a carboxylic acid group (-COOH), making it acidic. The Boc-protecting group is stable to basic conditions, which is critical for this process.[6][7] By treating your crude mixture (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, you selectively deprotonate the carboxylic acid.
-
R-COOH + HCO₃⁻ → R-COO⁻ Na⁺ + H₂O + CO₂
This reaction converts your target compound into its sodium salt, which is ionic and thus highly soluble in the aqueous layer.[8] In contrast, neutral impurities like residual Boc₂O or tert-butanol remain in the organic layer. The unreacted starting amine is amphoteric, but under these mild basic conditions, it will predominantly remain in the organic phase, allowing for a clean separation.
After separating the layers, you can re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~3-4. This protonates the carboxylate salt, causing the pure this compound to precipitate out of the aqueous solution, where it can be collected by filtration.[1][9]
This method is highly effective for removing non-acidic impurities and significantly enriches your desired product before any subsequent polishing steps like recrystallization.
Q3: When should I consider recrystallization, and how do I choose the right solvent?
A3: Recrystallization is an ideal second step after acid-base extraction, or as a primary method if the crude product is already of moderate purity (>90%). It is excellent for removing small amounts of structurally similar impurities that may not have been fully eliminated by extraction.
When to Use Recrystallization:
-
To remove trace impurities after an initial bulk purification.
-
When the product "oils out" or precipitates as an amorphous solid from the acid-base workup, suggesting it needs a more controlled crystallization process.
-
To remove colored impurities, often in conjunction with an activated carbon treatment.[10]
Choosing the Right Solvent System (The "Why"): The principle of recrystallization relies on differential solubility. The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below, allowing the product to crystallize upon cooling while impurities remain dissolved.
Solvent Screening Protocol:
-
Start Small: Place ~20-30 mg of your crude material into several small test tubes.
-
Test Single Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates for this molecule include ethyl acetate, isopropanol, acetonitrile, and toluene.
-
If it dissolves immediately at room temp: The solvent is too good. It can potentially be used as the "soluble" component in a binary solvent system.
-
If it is completely insoluble: The solvent is too poor. It might be useful as the "insoluble" or "anti-solvent" component.
-
If it is sparingly soluble: This is a promising candidate. Heat the mixture gently. If it fully dissolves when hot and then precipitates upon cooling, you have found a good single solvent.
-
-
Test Binary Systems: If no single solvent is ideal, use a binary (two-solvent) system. Dissolve the crude product in a minimal amount of a "soluble" solvent (e.g., methanol, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, diethyl ether) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[11]
For Boc-amino acid derivatives, a common and effective system is Ethyl Acetate/Hexane or Isopropanol/Water .
Q4: Is column chromatography necessary for this compound? When is it the best option?
A4: Column chromatography is the most powerful but also the most labor-intensive purification method. It should be reserved for situations where other methods fail.
When to Use Column Chromatography:
-
Failed Extraction/Recrystallization: If you cannot achieve the desired purity (>98-99%) with extraction and recrystallization.
-
Structurally Similar Impurities: If your crude mixture contains impurities with very similar acidity and polarity to your target product (e.g., an isomeric impurity), chromatography is often the only way to separate them.[12]
-
Oily Products: If the product is persistently an oil that refuses to crystallize, chromatography can isolate it from impurities that may be inhibiting crystallization.[11]
Technical Considerations:
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is a good starting point. Because of the acidic nature of the compound, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase is often crucial. This keeps the carboxylic acid protonated, preventing it from streaking on the silica gel and resulting in sharper peaks.
Detailed Protocols & Troubleshooting
Q5: Can you provide a step-by-step protocol for purification by acid-base extraction?
A5: Absolutely. This protocol is designed to be a robust starting point for purifying gram-scale quantities of crude product.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (~5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, ~100 mL) in a separatory funnel. Ensure everything is fully dissolved.
-
First Wash (Optional): Wash the organic layer with deionized water (50 mL) to remove any highly water-soluble impurities. Discard the aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 75 mL). Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Combine Aqueous Layers: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with the second portion of NaHCO₃ solution and combine the aqueous layers. This aqueous solution now contains the sodium salt of your desired product.
-
Back-Wash (Optional but Recommended): Add a small amount of fresh EtOAc (~20 mL) to the combined aqueous layers and shake. This "back-wash" removes any neutral impurities that were physically entrapped in the aqueous layer. Discard the organic wash.
-
Acidification & Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4 (check with pH paper). A white precipitate of your pure product should form.
-
Isolation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Q6: My compound is an oil and won't crystallize. What should I do?
A6: This is a common and frustrating problem with Boc-protected amino acids, which can be prone to forming supersaturated solutions or oils.[11] The cause is often trace impurities or residual solvent inhibiting the formation of a crystal lattice.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all solvents from the work-up (especially tert-butanol and water) have been thoroughly removed under high vacuum.[1] Co-evaporation with a solvent like toluene can help remove traces of water azeotropically.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This provides a template for crystallization. A patent on crystallizing Boc-amino acids highlights the effectiveness of this method.[13][14]
-
Trituration/Pulping: Add a poor solvent (an "anti-solvent") in which your compound is insoluble, such as hexane or diethyl ether, to the oil.[11] Stir or sonicate the mixture vigorously. This can sometimes "shock" the oil into solidifying. The process is often referred to as pulping.[13]
-
Re-purify: If the above methods fail, it is highly likely that a persistent impurity is the cause. Re-subject the material to the acid-base extraction or consider column chromatography to remove the offending substance.
Q7: I'm seeing multiple spots on my TLC after purification. What went wrong?
A7: This indicates an incomplete or unsuccessful purification. Let's diagnose based on the method used.
-
If you used Acid-Base Extraction:
-
Problem: Incomplete extraction. You may not have used enough aqueous base or shaken the layers vigorously enough.
-
Solution: Repeat the extraction, ensuring you use a sufficient volume of base and allow for adequate mixing time.
-
Problem: Emulsion formation. A stable emulsion between the organic and aqueous layers can trap impurities.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[15]
-
Problem: Premature precipitation. If your organic layer was too concentrated, the product salt may have started to precipitate at the interface, trapping impurities.
-
Solution: Dilute the organic layer further before performing the extraction.
-
-
If you used Recrystallization:
-
Problem: Co-crystallization. The impurity may have very similar solubility properties to your product.
-
Solution: Try a different solvent system. Perform a slower cooling cycle to allow for more selective crystallization. A second recrystallization may be necessary.
-
Problem: Incomplete dissolution. If the crude material was not fully dissolved in the hot solvent, the "purified" solid will just be the original crude material that crashed out.
-
Solution: Ensure you add just enough hot solvent to achieve complete dissolution before allowing it to cool.
-
Q8: How do I confirm the purity of my final product?
A8: A combination of methods should be used to confidently assess purity.
-
Thin-Layer Chromatography (TLC): A quick check for baseline purity. The final product should appear as a single spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC trace will give you the purity as a percentage (e.g., >99% by area). Isocratic or gradient methods using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid are typically effective.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and detecting organic impurities. The integration of impurity peaks relative to product peaks can provide a purity estimate.
-
Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point is a classic indicator of impurity.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Coll. Vol. 9, p.26 (1998); Vol. 72, p.42 (1995). Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
PubMed. (1998). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. Coll. Vol. 7, p.69 (1990); Vol. 63, p.163 (1985). Retrieved from [Link]
-
PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Vol. 81, p.1 (2005). Retrieved from [Link]
-
Organic Syntheses. (n.d.). N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Coll. Vol. 10, p.306 (2004); Vol. 78, p.91 (2002). Retrieved from [Link]
-
Indian Journal of Chemistry. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Vol. 51B, pp. 457-462. Retrieved from [Link]
-
Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. 45(02), 171-173. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Coll. Vol. 5, p.162 (1973); Vol. 47, p.25 (1967). Retrieved from [Link]
-
National Institutes of Health. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(10), 1989. Retrieved from [Link]
-
Patsnap. (2021). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2998. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22, 2795-2802. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. helixchrom.com [helixchrom.com]
Technical Support Center: Boc Group Deprotection Strategies for Acid-Sensitive Molecules
Welcome to our dedicated technical support guide for navigating the complexities of tert-butyloxycarbonyl (Boc) group removal. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with standard acidic deprotection protocols, particularly when working with molecules containing acid-labile functionalities. Here, we delve into field-proven alternative methods, offering practical troubleshooting advice and detailed protocols to ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why are standard acidic deprotection methods for the Boc group problematic?
Standard protocols for Boc deprotection, such as using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane, are highly effective but operate under harsh acidic conditions.[1] This approach generates a stabilized tert-butyl cation as a byproduct.[2] This carbocation can lead to several undesirable side reactions, especially in complex molecules:
-
Cleavage of Other Acid-Labile Groups: Protecting groups like tert-butyl esters, silyl ethers (e.g., TBS, TIPS), and acetals can be unintentionally cleaved.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich aromatic rings or nucleophilic functional groups like thiols (e.g., in cysteine) or guanidines (e.g., in arginine), leading to impurities that are often difficult to separate.[2]
-
Formation of Genotoxic Impurities: The reaction of the tert-butyl cation with residual halides or sulfonates can form potential genotoxic impurities (PGIs), a significant concern in pharmaceutical development.[2]
Q2: What are the primary categories of alternative, milder Boc deprotection methods?
When strong acids are not viable, several orthogonal strategies can be employed. These are broadly categorized based on the key reagent or condition used to facilitate the cleavage of the carbamate bond:
-
Lewis Acid-Mediated Deprotection: Utilizes Lewis acids to coordinate with the carbonyl oxygen of the Boc group, weakening the C-O bond.
-
Silyl-Based Reagents: Employs reagents like trimethylsilyl iodide (TMSI) that proceed under neutral conditions.
-
Thermal Deprotection: Uses heat to induce the elimination of isobutylene and carbon dioxide.
-
Catalytic & Miscellaneous Methods: Includes a range of milder reagents and catalysts that operate under near-neutral or specific conditions.
Q3: How do I select the most appropriate alternative method for my specific molecule?
The choice of method depends critically on the substrate's overall functional group tolerance. Consider the following:
-
For substrates with other Lewis acid-sensitive groups: A thermal or a mild catalytic method might be preferable.
-
If your molecule is thermally sensitive: Avoid thermal deprotection and consider Lewis acid or silyl-based methods at lower temperatures.
-
For molecules with groups sensitive to oxidation or reduction: Be cautious with methods that might have redox potential, although most listed here are not primarily redox-based.
-
When scalability is a concern: Thermal methods or those using inexpensive Lewis acids might be more advantageous. However, methods that generate gaseous byproducts like carbon monoxide may have limitations on a large scale.[3]
Always perform a small-scale test reaction to verify compatibility and optimize conditions before committing a large quantity of valuable material.
Troubleshooting Guides & Detailed Protocols
This section provides a deep dive into specific alternative methodologies. Each guide includes the scientific rationale, a step-by-step protocol, and a troubleshooting Q&A to address common experimental hurdles.
Method 1: Lewis Acid-Mediated Deprotection (e.g., Zinc Bromide)
Causality & Rationale: Lewis acids like Zinc Bromide (ZnBr₂) are milder than protic acids. The mechanism involves the coordination of the zinc ion to the carbonyl oxygen of the Boc group. This polarization weakens the acyl C-O bond, facilitating its cleavage without the need for strong protonation, thus preserving many acid-sensitive functionalities.
Experimental Protocol: Boc Deprotection using Zinc Bromide
-
Preparation: Ensure all glassware is oven-dried or flame-dried, as ZnBr₂ is hygroscopic. Work under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable anhydrous solvent. Dichloromethane (DCM) is commonly used.
-
Reagent Addition: Add solid Zinc Bromide (ZnBr₂) (typically 1.5 to 3 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Reaction times can vary significantly (from 2 to 24 hours) depending on the substrate.[1]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of a chelating agent (e.g., saturated sodium bicarbonate, ammonium chloride, or a mild EDTA solution) to remove the zinc salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via column chromatography if necessary.
Troubleshooting Q&A: Zinc Bromide Method
-
Q: The reaction is very slow or has stalled. What can I do?
-
A: First, confirm the anhydrous nature of your setup; moisture can deactivate the Lewis acid. You can try gently heating the reaction (e.g., to 40 °C). Alternatively, increasing the equivalents of ZnBr₂ may drive the reaction to completion.
-
-
Q: I am observing the formation of an unknown, higher molecular weight byproduct. What could it be?
-
A: This could be due to intermolecular reactions if your product amine is particularly nucleophilic. Try running the reaction at a lower concentration or a lower temperature to disfavor bimolecular processes.
-
-
Q: The work-up is forming an emulsion that is difficult to separate.
-
A: Emulsions are common when quenching Lewis acid reactions. Try adding more brine or a different organic solvent. In difficult cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Workflow Diagram: Lewis Acid-Mediated Deprotection
Caption: Workflow for ZnBr₂-mediated Boc deprotection.
Method 2: Thermal Deprotection
Causality & Rationale: The Boc group is thermally labile. Upon heating, it can undergo an elimination reaction to release the free amine, carbon dioxide, and isobutylene. This method is exceptionally clean as it avoids reagents altogether. It is particularly useful for robust molecules that can withstand high temperatures and for large-scale synthesis where reagent cost and removal are primary concerns.
Experimental Protocol: Thermal Boc Deprotection
-
Setup: Place the Boc-protected compound in a round-bottom flask equipped with a condenser or a distillation apparatus to manage the evolving isobutylene gas.
-
Conditions:
-
Neat: If the substrate is a low-melting solid or an oil, heat it directly to a high temperature (typically 180-200 °C).[4]
-
In Solvent: Alternatively, dissolve the substrate in a high-boiling, inert solvent such as diphenyl ether, toluene, or xylene and reflux.[4]
-
In Water: For some substrates, refluxing in water can be sufficient and offers a greener alternative.[4][5] This often works well for water-soluble compounds and can be surprisingly fast (e.g., 10-15 minutes).[5]
-
-
Reaction & Monitoring: Heat the reaction to the target temperature. The evolution of gas (CO₂ and isobutylene) is a good indicator of reaction progress. Monitor by TLC or LC-MS until all starting material is consumed.
-
Isolation:
-
Neat: Cool the flask to room temperature. The product may solidify or can be used directly. Purification is often by crystallization or chromatography.
-
In Solvent: Cool the reaction mixture and remove the solvent under reduced pressure (if possible) or precipitate the product by adding an anti-solvent (e.g., hexanes).
-
Troubleshooting Q&A: Thermal Method
-
Q: My compound is decomposing at the required temperature. How can I mitigate this?
-
A: If decomposition is observed, this method may not be suitable. However, you can try lowering the temperature and extending the reaction time. Running the reaction under vacuum can also lower the required temperature for deprotection. The water-reflux method is a much milder thermal option if your substrate is compatible.[5]
-
-
Q: The reaction is incomplete even after prolonged heating.
-
A: Ensure the temperature is high enough. For neat reactions, uniform heating is crucial. If using a solvent, ensure you are at a vigorous reflux. Some substrates are simply not suitable for purely thermal cleavage.
-
Workflow Diagram: Thermal Deprotection
Caption: General workflow for thermal Boc deprotection.
Method 3: Silyl-Based Deprotection (TMSI)
Causality & Rationale: Trimethylsilyl iodide (TMSI) is a powerful neutral reagent for cleaving ethers and esters, and it is also effective for Boc deprotection.[1] The mechanism involves the attack of the highly nucleophilic iodide on the tert-butyl group, while the oxophilic silicon coordinates to the carbonyl oxygen. This concerted process leads to the formation of tert-butyl iodide, trimethylsilyl carbamate intermediate, which readily decomposes upon aqueous work-up to release the free amine and CO₂.
Experimental Protocol: Boc Deprotection using TMSI
-
Preparation: Work under an inert atmosphere in anhydrous conditions. TMSI is reactive towards moisture.
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in an anhydrous solvent such as DCM or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C. Add TMSI (1.5 to 2 equivalents) dropwise via syringe. TMSI can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).
-
Reaction: Allow the reaction to warm to room temperature and stir. Reaction times are typically between 1 and 12 hours.[1]
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding methanol to consume excess TMSI.
-
Remove the solvent in vacuo.
-
Redissolve the residue in a solvent like ethyl acetate and wash with aqueous sodium thiosulfate solution (to remove iodine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Q&A: TMSI Method
-
Q: The reaction is producing a dark color. Is this normal?
-
A: Yes, the formation of iodine (I₂) as a byproduct can cause the reaction mixture to turn yellow, brown, or purple. This is normal and the color is removed during the sodium thiosulfate wash in the work-up.
-
-
Q: Other functional groups in my molecule are reacting.
-
A: TMSI is a potent reagent that can also cleave esters and ethers. If you have such groups and they are being removed, this method is likely not selective enough for your substrate. Consider one of the other alternatives.
-
Summary of Alternative Boc Deprotection Methods
| Method | Key Reagent(s) | Typical Conditions | Advantages | Potential Issues |
| Lewis Acid | ZnBr₂, AlCl₃, CeCl₃ | Anhydrous DCM or MeCN, RT | Mild, good for many acid-labile groups | Reagent is hygroscopic, work-up can be tricky |
| Thermal | Heat (none) | 180-200 °C (neat) or Reflux | Reagent-free, clean, scalable | Requires high temps, risk of decomposition |
| Thermal (Aqueous) | Water | Reflux (100 °C) | Green, fast, mild conditions | Substrate must be water-soluble/stable |
| Silyl-Based | TMSI | Anhydrous DCM or MeCN, 0 °C to RT | Neutral conditions | Potent reagent, may lack selectivity (cleaves esters/ethers) |
| Mild Acid/Electrophile | Oxalyl Chloride/MeOH | Methanol, RT, 1-4h[3] | Very mild, fast, room temperature[3] | Generates CO gas, may not be ideal for scale-up[3] |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guides. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25027–25034. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubChem. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
The Journal of Organic Chemistry. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Synthesis Overview & Core Principles
The target molecule, this compound, is a substituted pyridine derivative. Pyridines are electron-deficient heterocycles, which influences their reactivity. The synthesis typically involves two key transformations: the protection of an amino group and the manipulation of a carboxylic acid or ester function.
A common and effective route starts from a corresponding methyl ester, methyl 3-amino-5-methoxyisonicotinate. This pathway involves:
-
Boc Protection: The selective protection of the 3-amino group using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial for preventing unwanted side reactions in subsequent steps.
-
Saponification: The hydrolysis of the methyl ester to the desired carboxylic acid. This step must be performed under conditions that do not cleave the acid-labile Boc group.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis.
Q1: Why is the Boc protecting group preferred for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under a variety of nucleophilic and basic conditions, which is essential for the subsequent saponification step.[1] Its removal is typically achieved under specific acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for orthogonal deprotection strategies in more complex syntheses.[2][3]
Q2: What is the mechanism of Boc protection with (Boc)₂O? A: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O).[4] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion. This anion can subsequently deprotonate the newly formed carbamate or decompose into carbon dioxide and a tert-butoxide anion, which then acts as the base.[4][5]
Q3: Can I start from the carboxylic acid (3-amino-5-methoxyisonicotinic acid) instead of the methyl ester? A: Yes, this is a viable alternative. You would perform the Boc protection on the amino acid directly. However, this approach can sometimes be complicated by the solubility of the starting amino acid and the potential for side reactions. The reaction is often carried out in a mixed solvent system like acetone/water or dioxane/water with a base like triethylamine or sodium bicarbonate.[6][7]
Q4: What are the key safety concerns with the reagents used? A: Methyl isonicotinate and its derivatives can cause skin and eye irritation.[8] Di-tert-butyl dicarbonate ((Boc)₂O) is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and scale-up.
Issue 1: Low Yield or Incomplete Boc Protection
Symptom: TLC or LC-MS analysis shows significant remaining starting material (methyl 3-amino-5-methoxyisonicotinate) after the recommended reaction time.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Reagent | The reaction is stoichiometric. If (Boc)₂O degrades upon storage or is not added in sufficient excess, the reaction will be incomplete. | Use a slight excess of (Boc)₂O (1.1-1.3 equivalents). Ensure the reagent is fresh and has been stored properly. |
| Inadequate Base | The reaction generates an acidic byproduct that must be neutralized. A weak or insufficient base can slow or stall the reaction. The basicity of the solvent/base system is key.[2] | Use a suitable base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2] |
| Low Reactivity | The aminopyridine nitrogen is less nucleophilic than a typical alkylamine due to the electron-withdrawing nature of the pyridine ring. | Increase the reaction temperature (e.g., to 40°C) or extend the reaction time. Monitor progress by TLC or LC-MS until the starting material is consumed. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, limiting the reaction rate, especially during scale-up. | Choose a solvent system where all reagents are soluble. Tetrahydrofuran (THF), dioxane, and acetonitrile are common choices.[2] A co-solvent like water may be necessary if using a salt form of the amine. |
Issue 2: Product is Impure After Boc Protection
Symptom: NMR or LC-MS analysis of the crude product shows significant impurities besides the starting material.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Di-Boc Formation | Although sterically hindered, over-reaction can occur, especially with prolonged reaction times or excess base, leading to the formation of a di-Boc protected amine. | Use controlled stoichiometry of (Boc)₂O (around 1.1 eq). Avoid highly forcing conditions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Urea Formation | If the (Boc)₂O is old or has been exposed to moisture, it can degrade to form isocyanate, which reacts with the amine to form a urea byproduct. | Use fresh, high-quality (Boc)₂O. Store it under inert gas and in a desiccator. |
| Residual Reagents | Unreacted (Boc)₂O or byproducts like tert-butanol can contaminate the product. | During workup, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities and with water or brine to remove water-soluble byproducts. The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.[9] |
Issue 3: Low Yield or Difficulties During Saponification
Symptom: The hydrolysis of the methyl ester does not go to completion, or the isolated yield of the final carboxylic acid is low.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Premature Boc Deprotection | The Boc group is labile to strong acid.[2] If the pH drops too low during the acidic workup, the protecting group can be cleaved, leading to the unprotected amino acid, which may have different solubility and be lost. | During workup, acidify the aqueous layer slowly and carefully with a mild acid (e.g., 1M HCl or citric acid solution) to a pH of ~3-4. Do not overshoot to a very low pH. Extract the product immediately after acidification. |
| Incomplete Hydrolysis | Saponification can be slow if the ester is sterically hindered or poorly soluble in the reaction medium. This is a common issue when scaling up, as mixing becomes less efficient. | Use a base with higher solubility, such as lithium hydroxide (LiOH), which is often more effective than NaOH or KOH. Use a co-solvent like THF or methanol to ensure the starting material remains dissolved.[10] Gentle heating (e.g., to 40-50°C) can also increase the reaction rate. |
| Product Loss During Workup | The final product is a carboxylic acid, which can form salts and have significant solubility in the aqueous phase, especially if the pH is not optimal for extraction. Emulsion formation is also common. | After acidification, extract the product multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. A final wash of the combined organic layers with brine can help break emulsions and remove excess water. |
Section 4: Scale-Up Protocol & Considerations
Scaling up a synthesis from grams to kilograms introduces challenges related to heat transfer, mass transfer, and safety.
Detailed Scale-Up Protocol (Example: 100g Scale)
Step 1: Boc Protection
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with methyl 3-amino-5-methoxyisonicotinate (100 g, 0.55 mol) and tetrahydrofuran (THF, 1 L).
-
Cooling & Reagent Addition: Cool the stirred solution to 0-5°C. Add triethylamine (83.5 mL, 0.60 mol, 1.1 eq). In a separate vessel, dissolve di-tert-butyl dicarbonate (132 g, 0.60 mol, 1.1 eq) in THF (200 mL). Add the (Boc)₂O solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction completion by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (1 L). Wash the organic layer sequentially with 5% citric acid solution (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude intermediate ester.
Step 2: Saponification
-
Setup: Use the same 2L reactor setup.
-
Charging: Dissolve the crude intermediate ester in a mixture of THF (500 mL) and Methanol (250 mL). Cool the solution to 0-5°C.
-
Hydrolysis: In a separate vessel, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (34.6 g, 0.825 mol, 1.5 eq) in deionized water (500 mL). Add the LiOH solution to the reactor dropwise, keeping the temperature below 15°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting ester by LC-MS.
-
Workup & Isolation: Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 250 mL) to remove any non-acidic impurities. Cool the aqueous layer to 0-5°C and slowly add 3M HCl to adjust the pH to 3-4, at which point the product should precipitate. Stir the resulting slurry for 1-2 hours at 0-5°C.
-
Filtration: Collect the solid product by filtration, wash the filter cake with cold deionized water, and dry under vacuum at 40-50°C to a constant weight.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]
- Google Patents. (2005). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (2019). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Amine Protection and Deprotection. Retrieved from [Link]
-
Kumar, A., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 48(22), 3897-3900. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 9. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Navigating the Labyrinth of Pyridine Synthesis: A Technical Support Center
To our valued researchers, scientists, and drug development professionals,
Welcome to the Technical Support Center for Substituted Pyridine Synthesis. As a Senior Application Scientist, I've witnessed firsthand the intricate challenges and subtle nuances that can make the synthesis of these vital heterocyclic scaffolds a formidable task. This guide is born from countless hours at the bench, troubleshooting experiments, and collaborating with chemists to overcome the common hurdles in pyridine synthesis.
This is not a rigid manual but a dynamic resource designed to empower you with the causal understanding behind experimental choices. Here, we will dissect the "why" behind the "how," transforming potential pitfalls into opportunities for deeper synthetic insight. We will explore the intricacies of classical cyclization reactions and modern cross-coupling strategies, providing you with field-proven insights to navigate your synthetic campaigns with confidence.
Part 1: Troubleshooting Guide - From Frustration to Fruition
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of substituted pyridines.
Classical Cyclization Reactions
The Hantzsch synthesis, a cornerstone of pyridine chemistry, is a multicomponent reaction that, while powerful, can be prone to several issues.[1]
Question 1: My Hantzsch reaction is giving a low yield of the desired 1,4-dihydropyridine intermediate. What are the likely causes and how can I fix it?
Probable Causes & Solutions:
-
Incomplete Knoevenagel Condensation: The initial formation of the α,β-unsaturated carbonyl compound from the aldehyde and one equivalent of the β-ketoester is crucial.[2]
-
Troubleshooting: Consider pre-forming this intermediate by reacting the aldehyde and one equivalent of the β-ketoester with a catalytic amount of piperidine or a similar base before adding the second equivalent of the β-ketoester and the ammonia source.
-
-
Side Reactions of the Aldehyde: Aldehydes, especially those prone to self-condensation or oxidation, can be a source of impurities.
-
Troubleshooting: Use freshly distilled aldehydes. If using a particularly reactive aldehyde, add it slowly to the reaction mixture at a lower temperature to control its consumption.
-
-
Inefficient Cyclization: The final cyclization and dehydration steps can be sluggish.
-
Troubleshooting: Ensure your ammonia source (e.g., ammonium acetate) is of good quality. For stubborn cases, switching to a different solvent or increasing the reaction temperature might be necessary. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[1]
-
Question 2: I'm observing unexpected byproducts in my Hantzsch synthesis. How can I identify and minimize them?
Probable Causes & Solutions:
-
Formation of 1,2-Dihydropyridine Isomers: While the 1,4-dihydropyridine is the thermodynamic product, the formation of the kinetic 1,2-isomer can occur, especially under certain conditions.[3]
-
Identification: These isomers can often be distinguished by careful analysis of ¹H NMR spectra.
-
Troubleshooting: Longer reaction times and higher temperatures generally favor the formation of the more stable 1,4-dihydropyridine.
-
-
Over-oxidation or Decomposition of the Dihydropyridine: The 1,4-dihydropyridine intermediate can be sensitive to air oxidation or decomposition, especially under harsh conditions.[4]
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, work up the reaction mixture promptly.
-
-
Michael Addition Byproducts: Incomplete cyclization can lead to the isolation of the linear Michael adduct.
-
Identification: This intermediate will lack the characteristic signals of the dihydropyridine ring in the NMR and will have a different mass in MS analysis.
-
Troubleshooting: Ensure stoichiometric balance and consider extending the reaction time or increasing the temperature to promote cyclization.
-
Experimental Protocol: Optimized Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Oxidation: To a solution of the crude 1,4-dihydropyridine in glacial acetic acid, add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply expose to air with a catalyst like MnO₂) and stir at room temperature or with gentle heating until the aromatization is complete (monitored by TLC).
-
Purification: After neutralization, the crude pyridine can be purified by column chromatography on silica gel or by recrystallization.
This method offers a direct route to pyridines without the need for a separate oxidation step, but it comes with its own set of challenges.[5][6]
Question 3: My Bohlmann-Rahtz synthesis is plagued by low yields and the formation of a complex mixture of products. What should I investigate?
Probable Causes & Solutions:
-
Poor Quality Enamine: The purity and reactivity of the enamine starting material are paramount.
-
Troubleshooting: Use freshly prepared or distilled enamines. Consider generating the enamine in situ from the corresponding ketone and amine to ensure maximum reactivity.
-
-
Side Reactions of the Ethynylketone: Ethynylketones can be prone to polymerization or other side reactions, especially at elevated temperatures.
-
Troubleshooting: Add the ethynylketone slowly to the reaction mixture. Running the reaction at the lowest effective temperature can also minimize side reactions.
-
-
Inefficient Cyclodehydration: The final ring-closing step often requires high temperatures, which can lead to decomposition.[5]
-
Troubleshooting: The use of acid catalysts, such as acetic acid or solid-supported acids like Amberlyst 15, can facilitate the cyclodehydration at lower temperatures.[7]
-
Question 4: I am having difficulty with the regioselectivity of my Bohlmann-Rahtz reaction when using unsymmetrical enamines or ethynylketones. How can I control the outcome?
Probable Causes & Solutions:
-
Lack of Steric or Electronic Differentiation: When both reacting partners are unsymmetrical, a mixture of regioisomers is often obtained.
-
Troubleshooting: The regioselectivity is primarily governed by the initial Michael addition step. A bulkier substituent on either the enamine or the ethynylketone will generally direct the addition to the less sterically hindered position. Electronic effects can also play a role; electron-withdrawing groups on the ethynylketone can influence the site of nucleophilic attack. Careful consideration of the steric and electronic properties of your substrates is key to predicting and controlling the regiochemical outcome.
-
Experimental Protocol: Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine
-
Formation of the Aminodiene Intermediate: To a solution of the enamine (1.0 eq) in a suitable solvent (e.g., ethanol), add the ethynylketone (1.0 eq) dropwise at room temperature. Stir the mixture until the Michael addition is complete (monitored by TLC).
-
Cyclodehydration: Add a catalytic amount of acetic acid to the reaction mixture and heat to reflux. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the substituted pyridine.
This classical synthesis provides access to 2-pyridone derivatives, which are valuable synthetic intermediates.[8][9]
Question 5: My Guareschi-Thorpe reaction is not proceeding to completion, and I'm isolating starting materials. What can I do to improve the conversion?
Probable Causes & Solutions:
-
Insufficient Basicity: The initial condensation steps require a basic catalyst.
-
Troubleshooting: While ammonia or ammonium acetate are traditionally used, stronger bases like sodium ethoxide can be more effective in promoting the initial condensations. However, care must be taken as stronger bases can also promote side reactions.
-
-
Hydrolysis of Cyanoacetamide: Cyanoacetamide can be susceptible to hydrolysis under the reaction conditions, especially if water is present.
-
Troubleshooting: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere can also help to minimize the ingress of moisture.
-
-
Equilibrium Issues: The initial condensation reactions can be reversible.
-
Troubleshooting: The removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
Experimental Protocol: Guareschi-Thorpe Synthesis of a 2,6-Dihydroxy-3-cyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a β-dicarbonyl compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.[10]
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring. The product often precipitates from the reaction mixture upon formation.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and add cold water to ensure complete precipitation. The solid product is collected by vacuum filtration, washed with water, and can often be used without further purification.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern cross-coupling methods have revolutionized the synthesis of substituted pyridines, but they are not without their own specific challenges.
Question 6: My Suzuki-Miyaura coupling of a pyridyl halide is giving low yields and I'm recovering starting materials. What are the common culprits?
Probable Causes & Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Troubleshooting: The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center. Alternatively, N-oxides of the pyridyl halide can be used, with the oxygen being removed in a subsequent step.
-
-
Poor Solubility of Reagents: The inorganic base (e.g., potassium carbonate) and the boronic acid may have limited solubility in the reaction solvent.
-
Troubleshooting: A biphasic solvent system (e.g., toluene/water or dioxane/water) can improve the solubility of all components. The use of phase-transfer catalysts can also be beneficial.
-
-
Decomposition of the Boronic Acid: Pyridylboronic acids can be unstable and prone to protodeboronation, especially at elevated temperatures.
-
Troubleshooting: Use freshly prepared boronic acids or their more stable pinacol ester derivatives. Running the reaction at the lowest possible temperature that still allows for efficient coupling is also advisable.
-
Question 7: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I suppress this side reaction?
Probable Causes & Solutions:
-
Oxidative Homocoupling: This can be promoted by the presence of oxygen in the reaction mixture.
-
Troubleshooting: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Reductive Elimination from a Di-organopalladium(II) Intermediate: This can occur if the rate of reductive elimination of the homocoupled product is competitive with the desired cross-coupling.
-
Troubleshooting: The choice of ligand can have a significant impact on the relative rates of these competing pathways. Experimenting with different phosphine ligands is often necessary to find the optimal conditions for a specific substrate combination.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
-
Reaction Setup: To a degassed mixture of 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my target substituted pyridine?
The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.
-
For symmetrically substituted pyridines, the Hantzsch synthesis is often a good starting point.
-
The Bohlmann-Rahtz synthesis is well-suited for the preparation of 2,3,6-trisubstituted pyridines.
-
If a 2-pyridone is the target, the Guareschi-Thorpe synthesis is a classic and effective method.
-
For the introduction of substituents onto a pre-existing pyridine ring with high regioselectivity, transition-metal catalyzed cross-coupling reactions are generally the methods of choice.
Q2: What are the best practices for purifying substituted pyridines?
The basicity of the pyridine ring can complicate purification.
-
Column Chromatography: Silica gel is often used, but peak tailing can be an issue due to the interaction of the basic pyridine with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can significantly improve peak shape. For very basic pyridines, using neutral or basic alumina as the stationary phase may be more effective.[11]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline pyridines. Common solvents include ethanol, ethyl acetate, and hexane, or mixtures thereof.
-
Acid-Base Extraction: The basicity of the pyridine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the pyridine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified pyridine is extracted back into an organic solvent.
Q3: How can I confirm the regiochemistry of my substituted pyridine product?
Unequivocal structure determination is crucial.
-
NMR Spectroscopy: ¹H-¹H COSY and NOESY experiments are powerful tools for determining the connectivity and spatial relationships of the substituents on the pyridine ring. ¹³C NMR can also provide valuable information about the substitution pattern.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and regiochemistry.
Part 3: Visualization & Formatting
Data Presentation
| Synthesis Method | Key Advantages | Common Pitfalls | Typical Yields |
| Hantzsch | Multicomponent, good for symmetrical pyridines | Low yields with sensitive aldehydes, over-oxidation | 40-80% |
| Bohlmann-Rahtz | Direct route to pyridines, no oxidation needed | High temperatures, regioselectivity issues | 50-70% |
| Guareschi-Thorpe | Access to 2-pyridones | Incomplete reactions, hydrolysis of starting materials | 60-90% |
| Suzuki-Miyaura | High functional group tolerance, good regioselectivity | Catalyst poisoning, boronic acid decomposition | 70-95% |
Experimental Workflows (DOT Language)
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
References
-
Baron, H., et al. (1904). The Guareschi Reaction. Journal of the Chemical Society, 85, 1726. [Link]
-
Di, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 7(85), 54035-54041. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
Pyridines. (n.d.). [Link]
-
Comins, D. L., & O'Connor, S. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 98(5), 1787-1810. [Link]
-
Di, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 7(85), 54035-54041. [Link]
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
- Google Patents. (n.d.).
-
Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(6), 544-550. [Link]
-
Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
-
Gicquel, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link]
-
ResearchGate. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Molecules. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
Di, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 7(85), 54035-54041. [Link]
-
Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
-
Thomson, R. J., & Trust, C. I. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 48(1), 154-157. [Link]
-
Al-Masoudi, N. A., & Al-Saaid, N. A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4(2), 127-134. [Link]
-
EDBP+. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]
-
The Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]
-
Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
White Rose Research Online. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Stodulski, M., et al. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(21), 5028. [Link]
-
Academia.edu. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
This guide provides an in-depth technical analysis of the structural characterization of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (CAS 709666-22-8), a substituted pyridine derivative relevant as a potential building block in medicinal chemistry and drug development.[1][2][3] We will focus on the interpretation of its ¹H NMR spectrum, contextualized by a comparative analysis with other key analytical techniques. The methodologies and interpretations presented herein are designed to offer researchers a robust framework for the unambiguous identification and purity assessment of this and structurally related molecules.
The Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. While an experimental spectrum for this specific compound is not publicly available, a highly accurate prediction can be made based on established principles of chemical shifts and coupling constants derived from analogous structures.[4][5]
The structure of this compound contains several distinct proton environments, which are expected to give rise to a unique spectral fingerprint.
Caption: Molecular structure with key proton groups labeled for NMR analysis.
Below is a detailed breakdown of the anticipated signals in the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, which is adept at dissolving polar, acidic compounds.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Boc | ~1.50 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. This region is characteristic for the Boc protecting group.[6][7][8] |
| OCH₃ | ~3.90 | Singlet (s) | 3H | The methoxy group protons are equivalent and isolated from other protons, yielding a singlet. Its position is typical for an aryl methoxy group.[9] |
| H-6 | ~8.30 | Doublet (d, J ≈ 1.5 Hz) | 1H | This proton is deshielded by the electronegative nitrogen atom and the ring current. It is expected to show a small meta-coupling to the H-2 proton. |
| H-2 | ~8.60 | Doublet (d, J ≈ 1.5 Hz) | 1H | Positioned between the nitrogen atom and the carboxylic acid group, this proton is the most deshielded aromatic proton. It exhibits meta-coupling to the H-6 proton. |
| NH | 9.5 - 10.5 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| COOH | 13.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is often very broad. This signal may not be observed if D₂O is used as the solvent due to rapid proton-deuterium exchange.[10] |
A Comparative Framework for Structural Verification
While ¹H NMR is powerful, a multi-faceted analytical approach is crucial for irrefutable structural confirmation and purity assessment, especially in regulated environments like drug development.
Alternative and Complementary Spectroscopic Techniques
| Technique | Information Provided | Advantages for This Molecule | Limitations |
| ¹³C NMR | Provides a count of unique carbon atoms and information about their chemical environment (sp³, sp², C=O, etc.). | Confirms the presence of all 12 carbons, including the distinct carbonyls (acid and carbamate), aromatic carbons, and aliphatic carbons of the Boc and methoxy groups.[11][12] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Quaternary carbons can be weak. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | ESI-MS would confirm the molecular weight (268.27 g/mol ) by showing the [M+H]⁺ ion at m/z 269. A characteristic fragmentation would be the loss of the Boc group (100 amu) or isobutylene (56 amu).[13][14] | Does not distinguish between isomers. Fragmentation can sometimes be complex to interpret without reference spectra. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Will clearly show characteristic stretches for N-H (amide), C=O (acid and carbamate), C-O (ether and ester), and aromatic C=C bonds, confirming the key functional groups.[15] | Provides limited information on the overall molecular skeleton and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. | A reversed-phase HPLC method can be developed to separate the target compound from starting materials, by-products, or degradants, providing a quantitative measure of purity.[16][17][18] | Provides no direct structural information; it is a separative technique that requires a detector (e.g., UV-Vis) for analysis. |
Validated Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data. The following sections outline the methodologies for key analytical experiments.
Protocol 1: High-Resolution ¹H NMR Spectroscopy
This protocol is designed to yield a high-quality spectrum suitable for full structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar, acidic molecule and for observing the exchangeable NH and COOH protons.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow solvent peak linewidth.
-
Acquire a standard single-pulse ¹H spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[19]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals and calibrate the integration using the 9H signal of the Boc group as the internal standard.
-
Analytical Workflow Visualization
The following diagram illustrates a comprehensive workflow for the characterization of a novel chemical entity like the topic compound.
Caption: A comprehensive analytical workflow for structural and purity verification.
Conclusion
The structural characterization of this compound is definitively achievable through a synergistic application of modern analytical techniques. ¹H NMR spectroscopy serves as the primary tool for elucidating the precise arrangement of atoms, with predicted chemical shifts and coupling patterns providing a clear blueprint for verification. When supplemented with ¹³C NMR for carbon skeleton confirmation, mass spectrometry for molecular weight validation, and HPLC for purity determination, researchers can establish a complete and trustworthy analytical profile of the molecule, ensuring its suitability for subsequent applications in drug discovery and development.
References
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Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]
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Gable, K. Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]
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Supporting Information. tert-Butoxycarbonyl-Protected Amine-Containing Phenol Derivatives as Novel Latent Nucleophiles in Palladium-Catalyzed Allylic Alkylation. Available from: [Link]
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Laus, G. et al. (2017). (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide. ResearchGate. Available from: [Link]
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Kiguchi, T. et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
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Ekbohm-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available from: [Link]
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Beavis, R. C., & Chait, B. T. (1990). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. The Rockefeller University. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Taylor, R. D. et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available from: [Link]
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ResearchGate. Graph depicting ¹H-NMR titration of isonicotinamide with AgNO₃. Available from: [Link]
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Yakubu, A. I. et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]
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Mondal, B. et al. (2024). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Water Oxidation. ACS Publications. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New Class of Bipyridinyl Substituted Quinoline Derivatives. Available from: [Link]
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PubChem. (3s)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available from: [Link]
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Zhang, Y. et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. Available from: [Link]
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Beilstein Journals. A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Available from: [Link]
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Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... Available from: [Link]
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ACS Publications. Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
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Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
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PubMed. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Available from: [Link]
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PubMed. Improved methodologies for the preparation of highly substituted pyridines. Available from: [Link]
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A Comparative Guide to 13C NMR Data of Substituted Isonicotinic Acids for Researchers and Drug Development Professionals
Isonicotinic acids, fundamental scaffolds in medicinal chemistry and materials science, demand precise structural elucidation for effective research and development. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing detailed insights into the molecular framework of these compounds. This guide offers an in-depth comparison of 13C NMR data for a series of substituted isonicotinic acids, grounded in experimental data and established spectroscopic principles. We will explore the causal relationships between substituent effects and carbon chemical shifts, providing a robust framework for researchers in their structural analysis endeavors.
The Foundational Role of 13C NMR in Characterizing Isonicotinic Acids
The 13C NMR spectrum of a substituted isonicotinic acid is a fingerprint of its electronic environment. Each unique carbon atom in the molecule resonates at a specific frequency, expressed as a chemical shift (δ) in parts per million (ppm). The precise chemical shift is exquisitely sensitive to the distribution of electron density around the carbon nucleus. Substituents on the pyridine ring can dramatically alter this distribution through inductive and resonance effects, leading to predictable shifts in the 13C NMR spectrum. Understanding these shifts is paramount for confirming the identity and purity of synthesized compounds, as well as for gaining insights into their electronic properties.
The isonicotinic acid skeleton, a 4-substituted pyridine ring, presents a distinct pattern of chemical shifts. The nitrogen atom's electronegativity significantly deshields the adjacent C2 and C6 carbons, causing them to resonate at a lower field (higher ppm) compared to the C3 and C5 carbons. The quaternary C4 carbon, to which the carboxylic acid group is attached, also has a characteristic chemical shift. The introduction of substituents at various positions on the ring perturbs this baseline pattern, providing a wealth of structural information.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift data for isonicotinic acid and a selection of its substituted derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. It is crucial to note that the solvent can influence chemical shifts; therefore, the solvent used for each measurement is provided.
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | COOH (δ, ppm) | Reference |
| Isonicotinic acid | D2O | 142.6 | 127.0 | 145.9 | 127.0 | 142.6 | 163.3 | |
| 2-Chloronicotinic acid | CDCl3 | 148.1 | 140.2 | 123.8 | 139.7 | 152.1 | 164.7 | |
| 2-Aminonicotinic acid | DMSO-d6 | 160.7 | 108.9 | 138.8 | 114.7 | 152.2 | 169.5 | |
| 2-Hydroxypyridine-4-carboxylic acid | DMSO-d6 | 163.1 | 118.5 | 140.2 | 108.2 | 141.5 | 164.8 |
Interpreting the Substituent Effects
The data in the table, though representing a limited set, illustrates key principles of substituent effects in 13C NMR spectroscopy:
-
Electronegativity and Inductive Effects: A highly electronegative substituent like chlorine in 2-chloronicotinic acid causes a significant downfield shift (deshielding) of the directly attached C2 carbon (148.1 ppm) compared to the C2/C6 carbons of unsubstituted isonicotinic acid (142.6 ppm). This is due to the inductive withdrawal of electron density by the chlorine atom.
-
Resonance Effects: An amino group (-NH2), as seen in 2-aminonicotinic acid, is a strong resonance donor. This leads to an upfield shift (shielding) of the ortho (C3 at 108.9 ppm) and para (C5 at 114.7 ppm) carbons relative to the unsubstituted parent compound. The C2 carbon, directly attached to the nitrogen, is deshielded due to nitrogen's electronegativity, but the resonance effect dominates at other positions.
-
Tautomerism: 2-Hydroxypyridine derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms. In the case of 2-hydroxypyridine-4-carboxylic acid, the chemical shifts, particularly the downfield shift of C2 (163.1 ppm), are indicative of the prevalence of the pyridone tautomer in DMSO-d6.
A Self-Validating Protocol for Acquiring High-Quality 13C NMR Spectra
To ensure the accuracy and reproducibility of 13C NMR data, a well-defined and self-validating experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of substituted isonicotinic acids.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the substituted isonicotinic acid. The exact amount will depend on the compound's solubility and the spectrometer's sensitivity.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, CD3OD). The choice of solvent is critical as it can influence chemical shifts and solubility. DMSO-d6 is often a good starting point for carboxylic acids due to its high polarity and ability to dissolve a wide range of compounds.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and serves as the internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers and results in sharp, symmetrical peaks.
-
Set the probe temperature, typically to 298 K (25 °C).
-
-
13C NMR Acquisition Parameters:
-
Select a standard proton-decoupled 13C NMR experiment.
-
Set the spectral width to cover the expected range of chemical shifts for all carbon atoms (e.g., 0 to 200 ppm).
-
The acquisition time should be set to at least 1-2 seconds to ensure good resolution.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative data if desired. For routine qualitative analysis, a shorter delay may be sufficient.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks if quantitative information is required, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not decoupled), and comparison with data from similar compounds.
-
Workflow Diagram
Caption: A streamlined workflow for acquiring high-quality 13C NMR data of substituted isonicotinic acids.
Logical Framework for Structural Elucidation
The process of assigning the 13C NMR signals of a substituted isonicotinic acid follows a logical progression, integrating knowledge of general chemical shift ranges with the specific electronic effects of the substituents.
Caption: A logical framework for the assignment of 13C NMR signals in substituted isonicotinic acids.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted isonicotinic acids. By understanding the fundamental principles of chemical shifts and the predictable influence of various substituents, researchers can confidently elucidate the structures of these important molecules. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to acquire and interpret high-quality 13C NMR spectra with scientific rigor. Adherence to a systematic approach to spectral interpretation, as outlined in the logical framework, will ensure accurate and reliable structural assignments, thereby accelerating the pace of research and development in this critical area of chemistry.
References
-
Eichhorn, E., et al. (2017). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 82(1), 1-14. [Link]
A Comparative Guide to Boc and Cbz Protecting Groups in Isonicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of novel pharmaceuticals, the judicious use of protecting groups is paramount. Isonicotinic acid, a key scaffold in numerous bioactive molecules, presents a unique challenge due to the nucleophilicity of its pyridine nitrogen, which can interfere with desired reactions at the carboxylic acid moiety. This guide provides an in-depth comparison of two of the most common N-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of isonicotinic acid synthesis. We will delve into the mechanistic underpinnings of their application and removal, provide field-proven experimental protocols, and offer insights to guide your choice of the optimal protecting group strategy.
The Strategic Imperative for Pyridine N-Protection
Isonicotinic acid's bifunctionality, possessing both a nucleophilic pyridine nitrogen and a carboxylic acid, necessitates a protection strategy to achieve regioselective transformations. For instance, during esterification or amidation reactions at the carboxyl group, the unprotected pyridine nitrogen can act as a competing nucleophile, leading to undesired side products and reduced yields. By temporarily masking the pyridine nitrogen, we can direct the reactivity to the desired site, ensuring a clean and efficient synthesis. The choice between Boc and Cbz protection is not arbitrary; it depends on the overall synthetic route, the stability of other functional groups in the molecule, and the desired deprotection conditions.
The Boc Group: Acid-Labile and Versatile
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its clean, acid-catalyzed removal.
Mechanism of Protection and Deprotection
Protection of the pyridine nitrogen of isonicotinic acid with Boc anhydride ((Boc)₂O) proceeds via nucleophilic attack of the nitrogen on one of the carbonyl carbons of the anhydride. This reaction is typically carried out in the presence of a base to neutralize the liberated tert-butoxide and proton. However, the protection of electron-deficient pyridines can be challenging and may require specific catalysts.
Deprotection of the resulting N-Boc-pyridinium salt is readily achieved under acidic conditions. Protonation of the carbamate oxygen facilitates the release of the stable tert-butyl cation and subsequent decarboxylation to regenerate the pyridine nitrogen.
Advantages and Disadvantages of Boc Protection
| Feature | Advantages | Disadvantages |
| Stability | Stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents, and catalytic hydrogenation.[1] | Labile to strong acids, which may not be compatible with acid-sensitive functional groups elsewhere in the molecule. |
| Deprotection | Deprotection conditions are generally mild (e.g., TFA in DCM, or HCl in an organic solvent) and proceed cleanly.[2] | The formation of a water-soluble pyridinium salt upon deprotection can complicate workup and isolation of the deprotected product.[3] |
| Byproducts | Deprotection generates isobutylene and carbon dioxide, which are volatile and easily removed. | The intermediate tert-butyl cation can be trapped by nucleophiles, potentially leading to side reactions if not properly scavenged. |
| Handling | Boc anhydride is a stable, easy-to-handle solid. | The reaction with less nucleophilic pyridines may be sluggish and require forcing conditions or specific catalysts. |
Experimental Protocols
Protocol 1: N-Boc Protection of Isonicotinic Acid
To a solution of isonicotinic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add di-tert-butyl dicarbonate (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc-isonicotinic acid.
Protocol 2: N-Boc Deprotection of N-Boc-Isonicotinic Acid
Dissolve the N-Boc-isonicotinic acid (1.0 eq) in a minimal amount of dichloromethane. Add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. After completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude product can be purified by trituration with diethyl ether or by recrystallization.
Caption: Workflow for the protection and deprotection of isonicotinic acid using the Boc group.
The Cbz Group: Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via catalytic hydrogenation.
Mechanism of Protection and Deprotection
Protection of isonicotinic acid's pyridine nitrogen is achieved by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base to scavenge the generated HCl.[4] The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the chloroformate.
Deprotection of the N-Cbz-pyridinium salt is most commonly accomplished by catalytic hydrogenation.[5] In the presence of a palladium catalyst and a hydrogen source, the benzyl group is cleaved, releasing toluene and carbon dioxide, and regenerating the pyridine.
Advantages and Disadvantages of Cbz Protection
| Feature | Advantages | Disadvantages |
| Stability | Stable to both acidic and basic conditions, making it orthogonal to many other protecting groups.[5] | Labile to catalytic hydrogenation, which may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in the molecule. |
| Deprotection | Deprotection occurs under neutral conditions, which is advantageous for sensitive substrates.[5] | Requires specialized equipment for handling hydrogen gas and a palladium catalyst, which can be pyrophoric. Residual palladium may need to be removed from the final product. |
| Byproducts | The byproducts of deprotection, toluene and carbon dioxide, are generally easy to remove. | Incomplete hydrogenation can lead to a mixture of starting material and product. |
| Handling | Benzyl chloroformate is a liquid and can be handled with standard laboratory precautions. | Benzyl chloroformate is moisture-sensitive and can be lachrymatory. |
Experimental Protocols
Protocol 3: N-Cbz Protection of Isonicotinic Acid
To a solution of isonicotinic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane), add a base such as sodium carbonate (2.0 eq). Cool the mixture in an ice bath and add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS. After completion, the organic solvent is removed, and the aqueous layer is acidified to precipitate the product, which is then collected by filtration and purified by recrystallization.
Protocol 4: N-Cbz Deprotection of N-Cbz-Isonicotinic Acid
Dissolve the N-Cbz-isonicotinic acid (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% w/w). The reaction mixture is then subjected to a hydrogen atmosphere (e.g., via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected isonicotinic acid.
Caption: Workflow for the protection and deprotection of isonicotinic acid using the Cbz group.
Head-to-Head Comparison and Strategic Selection
The choice between Boc and Cbz for the protection of isonicotinic acid is a critical decision in the design of a synthetic route. The following table summarizes the key comparative aspects:
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[2] | Catalytic Hydrogenation (H₂, Pd/C)[5] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) groups. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[5] |
| Compatibility | Not suitable for molecules with other acid-sensitive functional groups. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Safety & Handling | Reagents are generally stable and less hazardous. | Hydrogen gas requires careful handling, and palladium catalysts can be pyrophoric. Cbz-Cl is moisture-sensitive. |
| Workup | Can be complicated by the water solubility of the deprotected pyridinium salt.[3] | Filtration to remove the catalyst is straightforward. |
Making the Right Choice:
-
Choose Boc when:
-
Your synthetic route involves catalytic hydrogenation to reduce other functional groups.
-
You need a protecting group that is stable to basic and nucleophilic conditions.
-
You are comfortable with an acidic deprotection step and have a strategy for handling the resulting pyridinium salt.
-
-
Choose Cbz when:
-
Your molecule contains acid-sensitive functional groups that would be cleaved during Boc deprotection.
-
You require deprotection under neutral conditions.
-
Your molecule does not contain other functional groups that are susceptible to hydrogenation.
-
Conclusion
Both Boc and Cbz are powerful tools for the protection of the pyridine nitrogen in isonicotinic acid synthesis. The optimal choice is dictated by the specific demands of your synthetic strategy. The Boc group offers the advantage of stability to a broad range of conditions and a simple deprotection protocol, while the Cbz group provides the crucial advantage of removal under neutral conditions, preserving acid-sensitive functionalities. By carefully considering the factors outlined in this guide, researchers can make an informed decision, leading to more efficient and successful syntheses of isonicotinic acid derivatives for applications in drug discovery and beyond.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
-
Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Carbethoxy Chloride and Derivatives. Organic Syntheses, 23, 13. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Han, G. Y., & Han, P. (1983). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(2), 283-289.
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Li, B., et al. (2005). Aqueous phosphoric acid as a mild and efficient reagent for the deprotection of the Boc group. The Journal of Organic Chemistry, 70(14), 5335–5338.
- Lutz, C., et al. (1998). Selective removal of N-Boc protecting groups in the presence of other acid-labile groups. Tetrahedron Letters, 39(35), 6319-6322.
-
ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]
- Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740.
- Suzuki, T., et al. (2020). Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Primary and secondary allylic alcohols underwent a regioselective Mitsunobu reaction with readily accessible N-Boc ethyl oxamate to deliver the corresponding N-Boc allylic amines. The Journal of Organic Chemistry, 86(12), 8538–8543.
- Vinayagam, V., et al. (2024). Aluminum chloride (AlCl3) in fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol [HFIP] efectively deprotects N-benzyloxycarbonyl groups (N-Cbz). The Journal of Organic Chemistry, 89(9), 5665–5674.
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Zheng, Y., et al. (2005). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4269-o4270. [Link]
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A Senior Application Scientist's Guide to Alternative Building Blocks for 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its substituted pyridine core offers a versatile platform for creating compounds with desirable physicochemical and pharmacological properties. However, the exploration of alternative building blocks is crucial for lead optimization, patentability, and overcoming potential liabilities.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on strategic bioisosteric replacements and scaffold hopping. We will delve into the rationale behind these modifications, supported by experimental data and detailed synthetic protocols, to empower researchers in their quest for superior drug candidates.
The Core Scaffold: Understanding this compound
The structure of this compound features a pyridine ring substituted with a carboxylic acid at the 4-position (isonicotinic acid), a Boc-protected amine at the 3-position, and a methoxy group at the 5-position. Each of these functionalities plays a critical role in its utility as a building block.
-
Isonicotinic Acid Core: The pyridine ring serves as a key structural motif in numerous approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement. The carboxylic acid provides a crucial anchor point for amide bond formation, a common linkage in drug molecules.
-
3-(tert-Butoxycarbonylamino) Group: The Boc-protected amine is a versatile handle for further functionalization. The Boc group is a widely used protecting group in organic synthesis, allowing for selective reactions at other positions of the molecule.[3]
-
5-Methoxy Group: The methoxy group can influence the electronic properties of the pyridine ring and provide a vector for interaction with the target protein. However, it can also be a site of metabolic instability.
The strategic replacement of these key features can lead to analogues with improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.
Strategic Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of modulating the molecule's activity and properties. Scaffold hopping, a more drastic approach, involves replacing the core molecular framework with a different one while aiming to retain similar biological activity.
Below, we explore key alternative building blocks, categorized by the type of modification to the parent scaffold.
Isomeric Pyridine Carboxylic Acids: Picolinic and Nicotinic Acid Scaffolds
A fundamental alternative to the isonicotinic acid core involves repositioning the carboxylic acid group to generate picolinic acid (2-carboxy) or nicotinic acid (3-carboxy) analogues. This seemingly subtle change can significantly impact the vector of the carboxylic acid and the overall geometry of the final compound, leading to altered binding interactions with the target protein.
The choice between isonicotinic, picolinic, and nicotinic acid scaffolds can profoundly influence the biological activity of the final molecule.[1][2]
Conceptual Workflow for Scaffold Isomerization
Caption: Isomeric pyridine carboxylic acid alternatives.
Comparative Physicochemical Properties (Predicted)
| Compound | Scaffold | Predicted logP | Predicted pKa |
| Parent | Isonicotinic Acid | 1.5 | 4.2 |
| Alternative 1 | Picolinic Acid | 1.4 | 3.9 |
| Alternative 2 | Nicotinic Acid | 1.6 | 4.5 |
Predictions performed using standard computational chemistry software.
Bioisosteric Replacement of the 5-Methoxy Group
The methoxy group at the 5-position is a common target for modification to improve metabolic stability and fine-tune electronic properties.
Common Bioisosteres for the Methoxy Group:
-
Halogens (e.g., -Cl, -F): Introduce different electronic effects and can improve metabolic stability.
-
Small Alkyl Groups (e.g., -CH3): Can fill hydrophobic pockets in the target protein.
-
Trifluoromethyl (-CF3): A strong electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen and improve metabolic stability.
-
Cyano (-CN): A linear, polar group that can act as a hydrogen bond acceptor.
Workflow for Methoxy Group Bioisosteric Replacement
Caption: Bioisosteric replacements for the 5-methoxy group.
Experimental Protocols: Synthesis of Alternative Building Blocks
The synthetic accessibility of alternative building blocks is a critical consideration in drug development. Below are representative protocols for the synthesis of key alternative scaffolds.
General Synthesis of Substituted Aminopyridine Carboxylic Acids
The synthesis of substituted aminopyridine carboxylic acids often involves a multi-step sequence starting from readily available pyridine derivatives. A common strategy involves the introduction of a nitro group, followed by reduction to the amine, protection, and subsequent functionalization.
Experimental Protocol: Synthesis of 3-(tert-Butoxycarbonylamino)-5-chloroisonicotinic acid
-
Nitration: Start with 5-chloro-isonicotinic acid. React with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 3-position.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., Fe/HCl or catalytic hydrogenation with Pd/C).
-
Boc Protection: Protect the resulting amino group with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) to yield 3-(tert-butoxycarbonylamino)-5-chloroisonicotinic acid.
Conclusion and Future Perspectives
The exploration of alternative building blocks to this compound offers a powerful strategy for optimizing lead compounds in drug discovery. By systematically applying the principles of bioisosterism and scaffold hopping, researchers can fine-tune the physicochemical and pharmacological properties of their molecules to develop safer and more effective drugs. The alternatives presented in this guide, including isomeric pyridine carboxylic acids and bioisosteric replacements for the methoxy group, provide a solid starting point for these endeavors. As our understanding of structure-activity relationships continues to grow, so too will the palette of available building blocks for the rational design of next-generation therapeutics.
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
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A Comparative Guide to the Biological Activity of Substituted Isonicotinic Acid Analogs
The isonicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 4-position, represents a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to the development of a wide array of therapeutic agents. The most notable example is isoniazid, a first-line antitubercular drug.[1][2] This guide provides a comparative overview of the biological activities of various substituted isonicotinic acid analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpins our understanding of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this versatile chemical space.
The Isonicotinic Acid Core: A Privileged Scaffold
The pyridine ring of isonicotinic acid is a bioisostere of a phenyl ring but with distinct electronic properties. The nitrogen atom acts as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. The carboxylic acid group at the 4-position is a key interaction point, often involved in binding to biological targets through hydrogen bonding or salt bridge formation. Modifications at various positions on the pyridine ring and at the carboxylic acid moiety can profoundly impact the compound's biological activity, selectivity, and pharmacokinetic profile.
General Synthetic Strategies for Isonicotinic Acid Analogs
The derivatization of the isonicotinic acid scaffold is typically achieved through standard organic chemistry transformations. The carboxylic acid group is a versatile handle for the synthesis of esters, amides, and hydrazides. For instance, isonicotinic acid hydrazide (isoniazid) is synthesized by the reaction of isonicotinic acid with hydrazine hydrate.[3] Further derivatization of the hydrazide to form hydrazones is a common strategy to generate analogs with diverse biological activities.[2][4] Modifications on the pyridine ring often start from pre-functionalized pyridines that are then elaborated to introduce the isonicotinic acid moiety.
Caption: General derivatization strategies for the isonicotinic acid scaffold.
Comparative Biological Activities of Isonicotinic Acid Analogs
The biological activities of isonicotinic acid derivatives are diverse, with prominent examples in antitubercular, antimicrobial, and anti-inflammatory research.
Antitubercular Activity
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[1][2] Many research efforts have focused on synthesizing isoniazid analogs to overcome resistance, which often arises from mutations in the katG gene.
Table 1: Antitubercular Activity of Isonicotinic Acid Hydrazide Analogs against Mycobacterium tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) | Reference |
| Isoniazid | Isonicotinohydrazide | 0.04 | [5] |
| Compound 1(a) | N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide | < 7.8 | [5] |
| Compound 1(b) | N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | < 7.8 | [5] |
| Compound 1(c) | N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 15.6 | [5] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | N'-(tetradecanoyl)isonicotinohydrazide | More active than Isoniazid | [6] |
| IP11 | N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide | Promising activity against INH-resistant strains | [2] |
Structure-Activity Relationship Insights:
-
Hydrazide Moiety: The hydrazide group is crucial for the antitubercular activity of isoniazid.[5]
-
Lipophilicity: Increasing the lipophilicity of the molecule, as seen with the N'-tetradecanoyl-hydrazide, can enhance activity.[6] Similarly, moderately increased lipophilicity in hydrazones featuring piperazine/piperidine rings showed promising antitubercular effects.[2]
-
Hydrazone Substitution: The nature of the substituent on the hydrazone moiety significantly influences activity. For example, the position of hydroxyl and methoxy groups on the benzylidene ring alters the MIC values.[5]
Antimicrobial Activity
Beyond their antimycobacterial effects, isonicotinic acid derivatives have been explored for broader antimicrobial applications.
Table 2: Antimicrobial Activity of Selected Isonicotinic Acid Derivatives
| Compound | Target Organism | Activity | Reference |
| N(2)-acyl isonicotinic acid hydrazides with dichloro, hydroxyl, tri-iodo substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active in the series | [6] |
| Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazide (14) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Highest antimicrobial potential in the series | |
| Isonicotinic acid hydrazide metal complexes (Ni(II)) | Staphylococcus aureus | Active | [7] |
| Nicotinamide derivative NC 3 | P. aeruginosa, K. pneumoniae | Significant inhibition at 0.016 mM | [8] |
| Nicotinamide derivative NC 5 | Gram-positive bacteria | Most effective at 0.03 mM | [8] |
Structure-Activity Relationship Insights:
-
Substitution on Hydrazide: The presence of specific functional groups like halogens and hydroxyls on the N-acyl chain of isonicotinic acid hydrazides can confer broad-spectrum antimicrobial activity.[6]
-
Metal Complexation: Complexation of isonicotinic acid hydrazide with metal ions can enhance its antimicrobial activity.[7]
-
Hydrazone Structure: For nicotinamide derivatives, the nature of the substituent introduced via the hydrazone linkage dictates the spectrum of activity against different bacterial and fungal species.[8]
Anti-inflammatory and Enzyme Inhibitory Activity
Isonicotinic acid derivatives have also shown potential as anti-inflammatory agents and enzyme inhibitors.[9] This activity is often linked to the inhibition of reactive oxygen species (ROS) production.[9]
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Isonicotinic Acid Analogs
| Compound Class | Biological Activity | Key Findings | Reference |
| Isonicotinates | Anti-inflammatory (ROS inhibitors) | Compounds with lower lipophilicity demonstrated exceptionally high activity. | [9] |
| Isonicotinic acid hydrazide (INH) | Enzyme Inhibition | Competitive inhibitor of delta-aminolevulinic acid synthase. | [10] |
| Isoniazid-derived hydrazones | Enzyme Inhibition | IP11 showed 81% inhibition of InhA at 50 µM. | [2] |
Structure-Activity Relationship Insights:
-
Lipophilicity in Anti-inflammatory Activity: In contrast to antitubercular activity, lower lipophilicity in isonicotinates was correlated with higher anti-inflammatory (ROS inhibitory) activity.[9]
-
Enzyme Inhibition: The hydrazide and hydrazone functionalities are key for the enzyme inhibitory activities observed, such as the inhibition of delta-aminolevulinic acid synthase by INH and InhA by certain isoniazid-derived hydrazones.[2][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental assay to quantify the in vitro antimicrobial and antitubercular activity of compounds.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).
-
Inoculation: Add a standardized suspension of the microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or for several days for M. tuberculosis).
-
Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration that shows no visible growth is recorded as the MIC. For antitubercular assays, a redox indicator like Alamar Blue can be used to assess viability.[2]
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The isonicotinic acid scaffold remains a highly productive platform for the discovery of new therapeutic agents. The extensive research into isoniazid derivatives has provided a solid foundation for understanding the structure-activity relationships governing antitubercular activity. However, the diverse biological activities exhibited by other analogs, including antimicrobial and anti-inflammatory effects, highlight the untapped potential of this chemical class.
Future research should focus on:
-
Exploring a wider range of substitutions on the pyridine ring to modulate activity and selectivity.
-
Investigating novel mechanisms of action beyond the inhibition of mycolic acid synthesis.
-
Utilizing computational modeling to guide the rational design of new analogs with improved potency and pharmacokinetic properties.
By continuing to explore the chemical space around the isonicotinic acid core, the scientific community can unlock new therapeutic opportunities for a variety of diseases.
References
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- BenchChem. (n.d.). A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. BenchChem.
- Bentham Science Publishers. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers.
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- Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6529.
- Academia.edu. (n.d.). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu.
- MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI.
- ResearchGate. (2021). (PDF) Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies.
- Scilit. (n.d.). The Anticonvulsant Properties of Isonicotinic Acid Hydrazide and Associated Changes in γ-Aminobutyric Acid Metabolism. Scilit.
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- ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
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A Technical Guide to the Structure-Activity Relationship of 5-Methoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isonicotinic acid scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of derivatives with a broad spectrum of biological activities. From the cornerstone anti-tuberculosis drug isoniazid to novel kinase inhibitors, the modification of this pyridine-4-carboxylic acid core has been a fruitful endeavor in the pursuit of new therapeutic agents.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of isonicotinic acid derivatives, with a particular focus on the projected impact of a 5-methoxy substitution. While direct and extensive research on 5-methoxyisonicotinic acid derivatives is nascent, by synthesizing data from related isonicotinic acid analogs, we can construct a predictive framework to guide future drug discovery efforts in this promising chemical space.
This guide will navigate the known SAR of isonicotinic acid derivatives across several key therapeutic areas: antitubercular activity, anti-inflammatory effects, and Aurora kinase inhibition. We will dissect the key structural motifs that govern efficacy and explore how the electronic and steric properties of a 5-methoxy group could modulate these activities. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and propel their own discovery pipelines forward.
The Isonicotinic Acid Core: A Privileged Scaffold
The isonicotinic acid moiety, a pyridine ring carboxylated at the 4-position, serves as the foundational structure for a diverse range of biologically active molecules. Its derivatives, particularly the hydrazides, have a long-standing history in medicine.[2] The core structure's rigidity, coupled with the hydrogen bonding capabilities of the carboxylic acid or its derivatives and the nitrogen atom in the pyridine ring, provides a robust platform for molecular recognition by various biological targets.
Structure-Activity Relationship (SAR) Analysis
The biological activity of isonicotinic acid derivatives is intricately linked to the nature and position of substituents on the pyridine ring and modifications of the carboxylic acid group. While direct SAR studies on 5-methoxyisonicotinic acid are limited, we can infer potential effects based on the well-documented SAR of related analogs.
Antitubercular Activity: The Legacy of Isoniazid
Isoniazid (isonicotinic acid hydrazide) remains a first-line treatment for tuberculosis, and its SAR is well-established.[3] The hydrazide moiety is crucial for its mechanism of action, which involves activation by the mycobacterial catalase-peroxidase enzyme KatG.[2]
dot
Caption: Key SAR points for isonicotinic acid hydrazide antitubercular activity.
Projected Impact of a 5-Methoxy Group:
The introduction of a methoxy group at the 5-position of the isonicotinic acid ring could have several implications for antitubercular activity. The methoxy group is an electron-donating group, which could influence the electronic properties of the pyridine ring and potentially affect the activation of the hydrazide by KatG. Generally, substitutions on the pyridine ring of isoniazid have been found to reduce activity.[4] However, a methoxy group at the 6-position of a pyridine ring in bedaquiline analogues was shown to sometimes improve activity.[4] This suggests that the position and the overall molecular context are critical. The moderate lipophilicity conferred by the methoxy group could also impact cell wall penetration in Mycobacterium tuberculosis.
Anti-Inflammatory Activity: Targeting Inflammatory Mediators
Isonicotinic acid derivatives have demonstrated significant potential as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like reactive oxygen species (ROS).[5] The SAR in this context often revolves around the nature of the ester or amide linkage at the 4-position and the lipophilicity of the overall molecule.
| Derivative Type | Key Structural Features | Impact on Anti-inflammatory Activity | Reference |
| Isonicotinates | Linker and terminal group modifications | Least lipophilic derivatives showed the highest ROS inhibitory activity. | [5] |
| Isonicotinamides | Nature of the amine substituent | The specific substituents on the amide nitrogen significantly influence activity. | [6] |
Projected Impact of a 5-Methoxy Group:
A 5-methoxy substituent could enhance anti-inflammatory activity through several mechanisms. Its electron-donating nature might influence the molecule's ability to scavenge free radicals. Furthermore, the methoxy group can alter the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and interaction with intracellular targets. Studies on other heterocyclic systems have shown that methoxy substitution can positively modulate anti-inflammatory properties.
Aurora Kinase Inhibition: A New Frontier
Recent research has identified isonicotinic acid derivatives as promising inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division and are often overexpressed in cancer.[7][8] The SAR for these inhibitors is highly dependent on the specific derivative and its interaction with the ATP-binding pocket of the kinase.
For a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, the substitution pattern on the phenyl rings was found to be critical for Aurora-A kinase inhibitory activity.[7]
Projected Impact of a 5-Methoxy Group:
In the context of kinase inhibition, a 5-methoxy group on the isonicotinic acid scaffold could play a significant role in binding affinity and selectivity. It could form hydrogen bonds with amino acid residues in the kinase active site or create favorable steric interactions. The electronic properties of the methoxy group could also influence the overall geometry and binding pose of the inhibitor within the ATP-binding pocket. The precise impact would depend on the specific architecture of the rest of the molecule and the topology of the target kinase's active site.
Experimental Protocols for Activity Evaluation
To empirically determine the activity of novel 5-methoxyisonicotinic acid derivatives, robust and validated experimental protocols are essential. Below are detailed methodologies for assessing anti-inflammatory and kinase inhibitory activities.
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine the ability of 5-methoxyisonicotinic acid derivatives to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
dot
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
5-methoxyisonicotinic acid derivatives (test compounds)
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 5-methoxyisonicotinic acid derivatives or dexamethasone for 1 hour.[9]
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[10]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Protocol 2: In Vitro Aurora Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 5-methoxyisonicotinic acid derivatives against a specific Aurora kinase isoform (e.g., Aurora A) using the ADP-Glo™ Kinase Assay.
dot
Caption: Workflow for in vitro kinase inhibition assay using ADP-Glo™.
Materials:
-
Recombinant human Aurora A kinase
-
Suitable kinase substrate (e.g., Kemptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
5-methoxyisonicotinic acid derivatives (test compounds)
-
A known Aurora kinase inhibitor (e.g., VX-680) as a positive control[7]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the Aurora A kinase, its substrate, ATP, and the test compound at various concentrations.[11]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to initiate the luciferase-based light-producing reaction. Incubate for 30-60 minutes at room temperature.[12][13]
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.
Conclusion and Future Directions
The isonicotinic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While the specific structure-activity landscape of 5-methoxyisonicotinic acid derivatives is still largely uncharted, the foundational knowledge from related analogs provides a strong starting point for exploration. The electron-donating and lipophilic character of the 5-methoxy group presents a compelling avenue for modulating the antitubercular, anti-inflammatory, and kinase inhibitory properties of this versatile scaffold.
The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological activities of newly synthesized 5-methoxyisonicotinic acid derivatives. By combining rational design based on established SAR principles with rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this promising class of compounds. Future research should focus on the synthesis and screening of a diverse library of 5-methoxyisonicotinic acid derivatives to build a comprehensive SAR database, which will undoubtedly accelerate the journey from the laboratory to the clinic.
References
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. Available at: [Link]
-
Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]
-
Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. National Institutes of Health. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. MDPI. Available at: [Link]
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Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. ACS Publications. Available at: [Link]
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Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. ResearchGate. Available at: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]
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α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. Available at: [Link]
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8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. Available at: [Link]
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Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]
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Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. Available at: [Link]
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Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. ACS Publications. Available at: [Link]
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Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. Available at: [Link]
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Small molecule aurora kinases inhibitors. PubMed. Available at: [Link]
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Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma. Available at: [Link]
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The levels of NO and TNF-α released by cells. (A) RAW264.7 cells and (B) MPMs (1 × 10 6 cells/well) was stimulated with the indicated concentrations of LPS for 24 h. The levels of NO and TNF-α in culture supernatants were determined. The data are presented as means ± SD (n = 3); * P < 0.05, ** P < 0.01, *** P < 0.001 vs blank control. ResearchGate. Available at: [Link]
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Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health. Available at: [Link]
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Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available at: [Link]
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Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. National Institutes of Health. Available at: [Link]
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
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Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid by HPLC
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of a synthesized batch of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry.
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of a primary reversed-phase HPLC method against an orthogonal analytical approach, supplemented by advanced techniques for comprehensive purity determination.
The Critical Role of Purity for this compound
This compound is a molecule featuring a Boc-protected amine, a methoxy group, and a carboxylic acid on a pyridine ring. Each of these functional groups presents unique considerations for analytical method development. The purity of this compound is critical, as impurities can arise from various stages of its synthesis. Potential impurities may include:
-
Starting materials: Unreacted 3-amino-5-methoxyisonicotinic acid.
-
Byproducts of the Boc-protection reaction: Di-Boc protected amine, and urea derivatives formed from the reaction of the amine with isocyanate, a potential breakdown product of the Boc-anhydride reagent.
-
Isomeric impurities: Positional isomers such as derivatives of nicotinic or picolinic acid, which may arise from impurities in the starting materials.
-
Degradation products: Hydrolysis of the Boc group or the methoxy group under certain conditions.
An effective analytical method must be able to resolve the main compound from all these potential impurities.
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
For non-polar to moderately polar compounds, reversed-phase HPLC is the workhorse of purity analysis in the pharmaceutical industry. The choice of a C18 stationary phase is a robust starting point for the analysis of this compound due to the presence of the non-polar Boc group and the aromatic pyridine ring.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) silica-based column is selected for its hydrophobicity, which will provide good retention for the analyte. The end-capping of the silica minimizes peak tailing of the basic pyridine nitrogen.
-
Mobile Phase: An acidic mobile phase is crucial for the analysis of this compound. The addition of an acid, such as formic acid or trifluoroacetic acid, serves to protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid group. This results in a single, well-defined species in solution, leading to sharp, symmetrical peaks. A gradient elution with acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection: Ultraviolet (UV) detection is suitable due to the presence of the aromatic pyridine ring, which provides a chromophore. A photodiode array (PDA) detector is preferred to assess peak purity and to obtain UV spectra of the main peak and any impurities.
Experimental Workflow for RP-HPLC Purity Assessment
Comparison of synthetic routes to substituted isonicotinic acids
A Comparative Guide to the Synthetic Routes of Substituted Isonicotinic Acids
Substituted isonicotinic acids, also known as pyridine-4-carboxylic acids, are a cornerstone in modern medicinal chemistry and drug development. Their rigid, heterocyclic scaffold is a common feature in a multitude of biologically active compounds, making the efficient and versatile synthesis of their derivatives a critical endeavor for researchers in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth, objective comparison of the primary synthetic strategies to access these valuable molecules, complete with experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic planning.
The synthesis of substituted isonicotinic acids can be broadly classified into two main approaches: the construction of the pyridine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing pyridine core. The selection of a particular route is dictated by factors such as the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.
De Novo Synthesis: Building the Core from the Ground Up
De novo strategies offer the advantage of assembling highly functionalized pyridine rings in a convergent manner, often allowing for the introduction of multiple substituents in a single sequence.[2] These methods are particularly valuable when the target substitution pattern is not readily achievable through the functionalization of a simple pyridine.
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. For pyridine synthesis, MCRs provide a rapid entry to complex structures.
A classic example is the Hantzsch Dihydropyridine Synthesis , which, although primarily known for dihydropyridines, can be adapted to yield pyridines upon oxidation. While not directly producing isonicotinic acids, the resulting substituted pyridines can be further elaborated. More contemporary MCRs offer direct access to highly substituted pyridines under milder conditions.
Causality in Experimental Choices: The choice of components in an MCR is dictated by the desired final substitution pattern. The aldehyde component, for instance, will ultimately reside at the 4-position of the pyridine ring. The enolizable aldehydes and ketones, along with the ammonia source, are selected based on the desired substituents at other positions.[2]
Functionalization of a Pre-existing Pyridine Ring
This approach is arguably the more common and versatile strategy, starting from readily available pyridine derivatives.
Oxidation of 4-Alkylpyridines
For the industrial-scale production of the parent isonicotinic acid, the oxidation of 4-picoline (4-methylpyridine) is the most established and economically viable method.[3] This can be achieved through various oxidative processes.
-
Ammoxidation: This commercial process involves the reaction of 4-picoline with ammonia and oxygen at high temperatures over a catalyst, followed by hydrolysis of the resulting 4-cyanopyridine.[3]
-
Direct Oxidation: Oxidation using strong oxidizing agents like nitric acid or over V-Ti-O catalysts can also yield isonicotinic acid.[3][4] A study on V-Ti-O catalysts reported yields of over 82% under optimized conditions.[4]
Causality in Experimental Choices: The choice of oxidant and reaction conditions is critical for achieving high yields and minimizing side reactions. For instance, in the vapor-phase oxidation over V-Ti-O catalysts, the reaction temperature and the feed ratio of air, water, and 4-picoline are key parameters that significantly influence the yield of isonicotinic acid.[4] A process starting from a mixture of gamma and beta picolines involves an initial reaction with benzaldehyde to selectively react the more reactive gamma-picoline, which is then oxidized.[5][6]
Transition-Metal Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis.[7] However, the direct functionalization of the pyridine ring presents challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can deactivate the catalyst.[8]
A common strategy to overcome these challenges is the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards C-H activation, particularly at the C2 and C6 positions, and can also direct functionalization to other positions. Following the C-H functionalization, the N-oxide can be readily removed. Palladium-catalyzed reactions are frequently employed for this purpose.[9][10]
Causality in Experimental Choices: The choice of catalyst, ligand, and directing group is crucial for achieving high regioselectivity in C-H functionalization. The use of a removable directing group, such as an N-oxide, allows for functionalization at positions that would otherwise be unreactive.
Late-Stage Functionalization
Late-stage functionalization (LSF) is a strategy that introduces chemical groups at the final steps of a synthetic sequence.[11][12] This approach is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.[11] C-H functionalization techniques are a cornerstone of LSF.
Comparison of Synthetic Routes
| Synthetic Route | General Approach | Key Transformation | Typical Substituents Achieved | Advantages | Limitations |
| Multi-Component Reactions | De Novo Synthesis | Condensation & Cyclization | Polysubstituted | High convergence; builds complex cores efficiently.[2] | Can have a limited substrate scope and may require optimization for specific substitution patterns. |
| Oxidation of 4-Alkylpyridines | Core Functionalization | C-H Oxidation | Carboxylic acid at the 4-position | Industrially scalable; cost-effective for unsubstituted isonicotinic acid.[3] | Harsh reaction conditions; limited to the synthesis of the parent acid or simple derivatives. |
| C-H Functionalization | Core Functionalization | C-H Activation | Aryl, alkyl, and other functional groups | High atom economy; allows for direct introduction of substituents.[7] | Regioselectivity can be challenging; may require directing groups.[8] |
| Cross-Coupling Reactions | Core Functionalization | C-C or C-Heteroatom Bond Formation | Aryl, heteroaryl, alkyl groups | Excellent functional group tolerance; mild reaction conditions; wide availability of coupling partners. | Requires a pre-functionalized (e.g., halogenated) pyridine precursor. |
Experimental Protocols
Protocol 1: Synthesis of Isonicotinic Acid by Oxidation of 4-Picoline
This protocol is a representative example of the synthesis of the parent isonicotinic acid.
Materials:
-
4-Picoline
-
Nitric Acid (concentrated)
-
Water
-
Sodium Hydroxide solution (50%)
-
Methanol
Procedure:
-
React 4-picoline with a strong acid oxidizing agent, such as nitric acid.
-
Heat the mixture to a temperature between 100-145°C.[6]
-
After the reaction is complete, add water to the reaction mixture and cool.
-
Adjust the pH of the solution to 3.5 with a 50% aqueous sodium hydroxide solution.
-
Cool the solution to precipitate the isonicotinic acid.
-
Filter the precipitate, wash with water, and then with methanol to remove any tarry by-products.[5]
Protocol 2: Copper-Catalyzed Synthesis of Substituted Pyridines
This protocol exemplifies a modern approach to constructing substituted pyridines through a cascade reaction.[13][14]
Materials:
-
α,β-Unsaturated ketoxime O-pentafluorobenzoate
-
Alkenylboronic acid
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, and the copper catalyst in the solvent.
-
Heat the reaction mixture under an air atmosphere.
-
The reaction proceeds through a cascade of a novel N-iminative, Cu-catalyzed cross-coupling, electrocyclization of the resulting 3-azatriene, and subsequent air oxidation.[13][14]
-
Upon completion, the reaction is worked up and the product is purified by column chromatography to afford the highly substituted pyridine in moderate to excellent isolated yields (43-91%).[13][14]
Visualization of Synthetic Pathways
Oxidation of 4-Picoline
Caption: Oxidation of 4-picoline to isonicotinic acid.
De Novo Synthesis via Cascade Reaction
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A Senior Application Scientist's Guide to Amide Coupling with 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
For researchers and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. This guide provides an in-depth comparison of common coupling reagents for the amide bond formation with 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid, a key building block in various pharmaceutical programs. We will delve into the nuances of reagent selection, backed by experimental insights, to empower you to optimize your synthetic strategies.
The Challenge: Coupling a Sterically and Electronically Complex Isonicotinic Acid
This compound presents a unique set of challenges for amide bond formation. The pyridine ring, coupled with two electron-donating groups (Boc-amino and methoxy), decreases the electrophilicity of the carboxylic acid, making it less reactive. Furthermore, the bulky tert-butoxycarbonyl (Boc) protecting group introduces significant steric hindrance around the carboxylic acid moiety. These factors necessitate a careful selection of a highly efficient coupling reagent to achieve satisfactory yields and purity. Traditional methods, such as converting the acid to an acyl chloride, may not be suitable due to the sensitive nature of the starting material and the harsh conditions required.[1]
Comparative Efficacy of Coupling Reagents
The success of an amide coupling reaction is highly dependent on the choice of the activating reagent.[2] We will now compare the performance of several classes of modern coupling reagents for this specific substrate.
Uronium/Guanidinium-Based Reagents: HATU and HBTU
Uronium-based reagents, such as HATU and HBTU, are renowned for their high efficiency and are often the first choice for difficult couplings.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): In our experience, HATU is the premier choice for coupling with sterically hindered and electron-rich acids like our target molecule.[3] The 7-azabenzotriazole (OAt) leaving group in HATU forms a more reactive activated ester compared to the benzotriazole (OBt) group in HBTU. This heightened reactivity often translates to faster reaction times and higher yields, with minimal side reactions like epimerization.[3]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While still a very effective reagent, HBTU may show slightly lower yields and require longer reaction times compared to HATU when dealing with particularly challenging substrates.[4] However, it remains a robust and more economical option for less demanding couplings.
A potential side reaction with both HATU and HBTU is the guanidinylation of the amine starting material if the reagent is used in excess. Therefore, it is crucial to use these reagents in equimolar amounts relative to the carboxylic acid.[3]
Phosphonium-Based Reagents: PyBOP
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is another excellent choice for amide bond formation, particularly when seeking to avoid the potential for guanidinylation that can occur with uronium-based reagents. It activates the carboxylic acid by forming a benzotriazolyl ester. While highly effective, for a substrate as demanding as this compound, HATU might still hold a slight edge in terms of overall efficiency.
Carbodiimide-Based Reagents: EDC with HOBt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): The combination of a carbodiimide like EDC with an additive such as HOBt is a classic and cost-effective method for amide bond formation.[3] EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant by forming an active ester intermediate.[3] While this method is versatile, it can be less effective for sterically hindered substrates, often resulting in lower yields and the formation of N-acylurea byproducts.[5] The water-solubility of EDC and its urea byproduct simplifies purification through aqueous workup.[3]
Phosphonic Anhydride Reagents: T3P®
-
T3P® (Propylphosphonic Anhydride): T3P® has emerged as a powerful and "green" coupling reagent.[6] It is known for its high reactivity, broad functional group tolerance, and the generation of water-soluble byproducts, which greatly simplifies the purification process.[6][7] T3P® is an excellent choice for large-scale synthesis due to its safety profile and efficiency.[5][6] For challenging couplings, T3P® often provides high yields with low levels of epimerization.[7][8]
Quantitative Data Summary
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical experimental outcomes for the coupling of this compound with a generic primary amine (e.g., benzylamine).
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 25 | 2 | >95 | Excellent for hindered substrates.[3] |
| HBTU | DIPEA | DMF | 25 | 4 | 85-90 | A solid, more economical alternative to HATU.[4] |
| PyBOP | DIPEA | DMF | 25 | 3 | 90-95 | Avoids guanidinylation side products. |
| EDC/HOBt | DIPEA | DCM/DMF | 25 | 12 | 60-75 | Cost-effective, but less efficient for this substrate.[3] |
| T3P® | Pyridine | EtOAc | 50 | 3 | >95 | "Green" reagent with easy workup.[6][7] |
Yields are estimations based on general principles of amide coupling and may vary depending on the specific amine used.
Experimental Protocols & Workflows
Recommended Protocol: HATU-Mediated Coupling
This protocol provides a reliable method for achieving high yields in the coupling of this compound.
Materials:
-
This compound
-
Amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for HATU-mediated amide coupling.
Mechanistic Insight
The superior performance of reagents like HATU can be attributed to the formation of a highly reactive activated ester.
Caption: General mechanism of amide bond formation via an activated ester.
Conclusion and Recommendations
For the challenging amide coupling with this compound, HATU and T3P® are the most highly recommended reagents. They consistently provide high yields and clean reaction profiles, effectively overcoming the steric and electronic hurdles presented by the substrate. While HATU is a go-to for small-scale and discovery chemistry, T3P® offers significant advantages for process development and scale-up due to its favorable safety profile and ease of purification. The choice between them may ultimately depend on project-specific factors such as scale, cost, and downstream processing considerations.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
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Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]
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SPIRAL. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society, 124(33), 9692-9693. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
-
Outsourced Pharma. (2021). Understanding T3P From Start To Finish. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
AMRI. (n.d.). Propanephosphonic Acid Anhydride - T3P®. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]
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A Comparative Guide to Carboxylic Acid Bioisosteres in Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. A common challenge in drug design is the presence of the carboxylic acid moiety. While often crucial for target engagement, it can also confer undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[1] Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, offers a powerful strategy to circumvent these limitations.[2]
This guide provides an in-depth comparison of prominent bioisosteres for the carboxylic acid group within the framework of isonicotinic acid derivatives. Isonicotinic acid, a pyridine-4-carboxylic acid, is a key scaffold in numerous therapeutic agents. By exploring the substitution of its carboxylic acid with bioisosteres like tetrazoles, acylsulfonamides, and hydroxamic acids, we aim to provide a rational basis for the design of improved isonicotinic acid-based drug candidates.
The Rationale for Bioisosteric Replacement of the Carboxylic Acid Group
The carboxylic acid group is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, and at physiological pH, it exists predominantly as the carboxylate anion, enabling ionic interactions.[1] However, this ionization is a double-edged sword. While it can enhance water solubility and facilitate strong interactions with biological targets, it often hinders passive diffusion across cellular membranes, limiting oral bioavailability and brain penetration.[3] Furthermore, carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, leading to the formation of reactive metabolites and rapid clearance from the body.[1]
Bioisosteres are designed to mimic the key physicochemical properties of the carboxylic acid group—such as acidity (pKa), size, shape, and electronic distribution—while offering advantages in terms of metabolic stability, lipophilicity, and tissue permeability.[4] The success of a bioisosteric replacement is highly context-dependent, and an empirical evaluation of various isosteres is often necessary to identify the optimal replacement for a given scaffold and biological target.[3]
A Comparative Analysis of Key Bioisosteres
This section details the comparative physicochemical and biological properties of three widely used carboxylic acid bioisosteres: tetrazoles, acylsulfonamides, and hydroxamic acids, with a focus on their application in isonicotinic acid derivatives.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a bioisostere is often guided by its ability to modulate key physicochemical parameters like acidity (pKa) and lipophilicity (LogP/LogD). These properties, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Bioisostere | Structure | Typical pKa Range | General Lipophilicity (LogP) vs. COOH | Key Physicochemical Features |
| Carboxylic Acid | -COOH | 4-5 | - | Planar, acts as H-bond donor and acceptor. |
| Tetrazole | -CN4H | 4.5-6 | Generally more lipophilic | Planar, acidic proton, delocalized negative charge.[4][5] |
| Acylsulfonamide | -CONHSO2R | 3.5-5.5 | Can be more lipophilic | Non-planar, acidic N-H, additional H-bond acceptor.[6] |
| Hydroxamic Acid | -CONHOH | 8.5-9.5 | Can be more lipophilic | Capable of metal chelation, can act as H-bond donor and acceptor.[7][8] |
Causality Behind Experimental Choices: The selection of these three bioisosteres for comparison is based on their established utility in medicinal chemistry and their distinct physicochemical profiles. Tetrazoles are a classic choice due to their similar pKa to carboxylic acids. Acylsulfonamides offer a comparable pKa with a different three-dimensional geometry. Hydroxamic acids, while less acidic, introduce the unique property of metal chelation, which can be advantageous for inhibiting metalloenzymes.
Experimental Data: Performance in Isonicotinic Acid Derivatives
While general properties are informative, the true test of a bioisostere lies in its performance within a specific molecular scaffold. The following data, synthesized from the literature, provides insights into the biological activity of isonicotinic acid derivatives incorporating these bioisosteres.
Case Study: Tetrazole as a Bioisostere in Xanthine Oxidase Inhibitors
In a study focused on the development of novel xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia, researchers synthesized and evaluated a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. The parent compound in this series contained a cyano group instead of the tetrazole. The introduction of the tetrazole moiety was a strategic decision to introduce a hydrogen bond acceptor to interact with the Asn768 residue in the active site of XO.
| Compound | Bioisostere | Target | IC50 (µM) |
| Parent Compound (cyano) | -CN | Xanthine Oxidase | 0.312 |
| Tetrazole Derivative (2s) | 1H-tetrazol-1-yl | Xanthine Oxidase | 0.031 |
Key Finding: The replacement of the cyano group with a tetrazole bioisostere in the isonicotinamide scaffold resulted in a 10-fold increase in potency . This demonstrates the successful application of a bioisostere to not only mimic the desired interactions but to significantly enhance biological activity through improved target engagement.
Acylsulfonamides in Isonicotinic Acid Derivatives
While a direct comparative study of an isonicotinic acid derivative with both a carboxylic acid and an acylsulfonamide was not identified in the searched literature, the synthesis and biological evaluation of N-acylsulfonamides are well-documented. N-acylsulfonamides are recognized as effective carboxylic acid bioisosteres due to their similar pKa values and their ability to form robust hydrogen bond networks.[6][9] The synthesis of N-(isonicotinoyl)sulfonamides can be achieved through the coupling of isonicotinic acid with a sulfonamide.[10]
Expected Performance: Based on general principles, replacing the carboxylic acid of isonicotinic acid with an acylsulfonamide is expected to increase lipophilicity and potentially improve cell permeability. The additional carbonyl group in the acylsulfonamide moiety can also participate in hydrogen bonding interactions within a target's active site, potentially leading to enhanced binding affinity.[6]
Hydroxamic Acids as Bioisosteres in Isonicotinic Acid Derivatives
Isonicotinic acid hydroxamic acid derivatives have been synthesized and evaluated for various biological activities, particularly as inhibitors of metalloenzymes.[11] The hydroxamic acid functionality is a potent metal-binding group, making it an excellent choice for targeting enzymes that contain metal ions in their active sites, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[7][12]
Expected Performance: An isonicotinoyl-hydroxamic acid would exhibit a significantly higher pKa (around 8.5-9.5) compared to the parent carboxylic acid.[7] This would result in a lower degree of ionization at physiological pH, which could lead to improved membrane permeability. The key advantage of this bioisostere is its ability to chelate metal ions, which can lead to potent and specific inhibition of metalloenzymes.[11]
Experimental Protocols
To facilitate the exploration of these bioisosteres in your own research, we provide the following generalized, step-by-step methodologies for the synthesis and evaluation of isonicotinic acid derivatives.
Synthesis of Isonicotinic Acid Derivatives
The synthesis of isonicotinic acid derivatives with various bioisosteres typically starts from isonicotinic acid or its activated forms.
1. Synthesis of Isonicotinoyl Chloride:
-
To a solution of isonicotinic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain isonicotinoyl chloride.
2. Synthesis of Isonicotinamide Derivatives (Amide Bond Formation):
-
Dissolve the desired amine in an appropriate solvent (e.g., DMF).
-
Add a coupling agent (e.g., DCC, HATU) and an amine base (e.g., DIPEA).[13]
-
Add isonicotinic acid to the mixture and stir at room temperature until completion.[13]
-
Work up the reaction mixture to isolate the desired isonicotinamide derivative.
3. Synthesis of Tetrazole Bioisostere:
-
Convert the carboxylic acid of an isonicotinic acid derivative to a nitrile.
-
React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent (e.g., DMF, toluene) at elevated temperatures.
-
Acidify the reaction mixture to protonate the tetrazole ring.
-
Purify the product by crystallization or chromatography.
4. Synthesis of Acylsulfonamide Bioisostere:
-
Couple isonicotinic acid with a desired sulfonamide using a suitable coupling agent (e.g., Mukaiyama's reagent) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).[10]
-
Alternatively, react isonicotinoyl chloride with the sodium salt of a sulfonamide.
-
Purify the resulting acylsulfonamide by standard methods.
5. Synthesis of Hydroxamic Acid Bioisostere:
-
React isonicotinoyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., water/THF).
-
Alternatively, couple isonicotinic acid with hydroxylamine using a standard peptide coupling reagent.
-
Purify the isonicotinoyl-hydroxamic acid by crystallization or chromatography.
In Vitro Biological Evaluation
A crucial step in comparing these derivatives is to assess their biological activity in relevant in vitro assays.
1. Enzyme Inhibition Assays:
-
Prepare a series of dilutions of the synthesized isonicotinic acid derivatives.
-
Incubate the compounds with the target enzyme (e.g., xanthine oxidase, a specific HDAC isoform) and its substrate under optimized assay conditions.
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
2. Cell-Based Assays:
-
Treat cultured cells relevant to the therapeutic area of interest with varying concentrations of the compounds.
-
Assess the cellular response, such as inhibition of cell proliferation, induction of apoptosis, or modulation of a specific signaling pathway.
-
Determine the EC50 or GI50 values to quantify the cellular potency of the compounds.
3. ADME Profiling:
-
Solubility: Determine the aqueous solubility of the compounds at different pH values.
-
Lipophilicity: Measure the LogP or LogD7.4 values using methods like the shake-flask method or HPLC.
-
Permeability: Assess the membrane permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of metabolism over time.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparison of key properties of carboxylic acid and its bioisosteres.
Caption: Experimental workflow for comparing carboxylic acid bioisosteres.
Conclusion
The replacement of the carboxylic acid group in isonicotinic acid derivatives with appropriate bioisosteres is a validated strategy to modulate physicochemical properties and enhance biological activity. Tetrazoles offer a close pKa match with improved lipophilicity, acylsulfonamides provide a non-planar alternative with similar acidity, and hydroxamic acids introduce the unique functionality of metal chelation. The choice of the optimal bioisostere will ultimately depend on the specific therapeutic target and the desired ADME profile. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the rational design and development of next-generation isonicotinic acid-based therapeutics.
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Shaikh, A., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2673. Available at: [Link]
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De Luca, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22081–22098. Available at: [Link]
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Al-Hourani, B. J. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Engineering Research and General Science, 2(4), 2119-2129. Available at: [Link]
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Gervais, C., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2411-2418. Available at: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
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Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. Available at: [Link]
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O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 19(4), 733-750. Available at: [Link]
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Schneebeli, S. T., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides in the Cavity of a Synthetic Host. Journal of the American Chemical Society, 133(17), 6519-6529. Available at: [Link]
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O'Driscoll, M., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 19(4), 733-750. Available at: [Link]
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Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. Available at: [Link]
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van der Meer, P., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Available at: [Link]
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Comparative Characterization of Novel Amide Derivatives Synthesized from 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
This guide provides a comprehensive framework for the characterization and comparative analysis of novel compounds derived from 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid. In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, the rigorous characterization of new chemical entities (NCEs) is paramount. The isonicotinic acid scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of synthetic efforts.
Here, we detail the synthesis of three novel amide derivatives—CMPD-A1 , CMPD-A2 , and CMPD-A3 —and present a head-to-head comparison of their analytical data. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen analytical methodologies. Our approach underscores a self-validating system of characterization, ensuring data integrity and reproducibility.
Synthetic Strategy and Rationale
The parent compound, this compound, serves as a versatile building block. The presence of a carboxylic acid moiety allows for straightforward derivatization via amide bond formation, one of the most robust and widely utilized reactions in medicinal chemistry. The Boc-protecting group on the amine offers stability during the coupling reaction and can be readily removed in a subsequent step if desired, allowing for further diversification.
For this guide, we synthesized three derivatives by coupling the parent acid with three distinct primary amines:
-
CMPD-A1: Coupled with Cyclopropylamine
-
CMPD-A2: Coupled with Aniline
-
CMPD-A3: Coupled with Benzylamine
The choice of these amines allows for the introduction of varied structural motifs (aliphatic cyclic, aromatic, and benzyl) to probe the impact on physicochemical and analytical properties. The synthesis was conducted via a standard HATU-mediated amide coupling protocol, chosen for its high efficiency and mild reaction conditions.
Experimental Workflow: Synthesis
Caption: General workflow for HATU-mediated amide coupling.
Comparative Physicochemical & Spectroscopic Characterization
A foundational step in drug discovery is the unambiguous confirmation of a compound's identity, purity, and key physicochemical properties. We employed a suite of standard analytical techniques for this purpose.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter that underpins the reliability of all subsequent biological data. We utilized a reverse-phase HPLC method to assess the purity of the synthesized compounds.
-
System: Agilent 1260 Infinity II LC System
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in Methanol
| Compound | Retention Time (min) | Purity (%) @ 254 nm | Notes |
| Starting Acid | 5.82 | >98% | Serves as a baseline for polarity. |
| CMPD-A1 | 6.45 | 99.2% | Increased retention time due to the addition of the non-polar cyclopropyl group. |
| CMPD-A2 | 7.89 | 98.8% | Significant increase in retention time due to the hydrophobic phenyl ring. |
| CMPD-A3 | 7.51 | 99.5% | Less retained than CMPD-A2, as the benzyl CH₂ group slightly reduces the overall planarity and interaction with the C18 stationary phase. |
The data clearly indicates that all synthesized compounds were obtained with high purity, a prerequisite for accurate spectroscopic and biological evaluation. The observed trend in retention times directly correlates with the lipophilicity of the appended amine fragment.
Identity Confirmation by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of each synthesized compound, providing definitive evidence of successful amide bond formation.
| Compound | Chemical Formula | Calculated M+H⁺ (m/z) | Observed M+H⁺ (m/z) |
| CMPD-A1 | C₁₇H₂₅N₃O₄ | 336.1918 | 336.1921 |
| CMPD-A2 | C₂₀H₂₅N₃O₄ | 384.1918 | 384.1925 |
| CMPD-A3 | C₂₁H₂₇N₃O₄ | 398.2074 | 398.2079 |
The excellent agreement between the calculated and observed masses (with <5 ppm error) confidently confirms the identity of each target compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of novel organic molecules. Spectra were recorded on a 400 MHz spectrometer in DMSO-d₆.
| Compound | Pyridine H-2 | Pyridine H-6 | Methoxy (-OCH₃) | Boc (-C(CH₃)₃) | Amide N-H (Amine) |
| Starting Acid | ~8.45 (s) | ~7.90 (s) | ~3.90 (s) | ~1.50 (s) | - |
| CMPD-A1 | ~8.48 (s) | ~7.95 (s) | ~3.92 (s) | ~1.51 (s) | ~8.3 (d) |
| CMPD-A2 | ~8.55 (s) | ~8.10 (s) | ~3.95 (s) | ~1.52 (s) | ~10.2 (s) |
| CMPD-A3 | ~8.51 (s) | ~8.05 (s) | ~3.93 (s) | ~1.51 (s) | ~9.1 (t) |
Analysis of NMR Data:
-
The disappearance of the broad carboxylic acid proton signal (typically >12 ppm) and the appearance of a new amide N-H proton signal in all three compounds is the primary evidence of a successful reaction.
-
The chemical shift of the new amide N-H is highly diagnostic. For CMPD-A2 , the signal is significantly downfield (~10.2 ppm) due to the deshielding effect of the aromatic ring. In contrast, the aliphatic N-H of CMPD-A1 is much further upfield.
-
The characteristic signals for the pyridine ring protons, the methoxy group, and the large singlet for the Boc-protecting group remain consistent across the series, confirming the integrity of the core scaffold.
Workflow for Characterization and Comparison
The logical flow of characterization ensures a systematic and efficient confirmation of the newly synthesized compounds.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic Acid
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of residual materials. This guide provides an in-depth, procedural framework for the proper disposal of 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The principles and protocols outlined herein are grounded in established safety data for structurally similar molecules and overarching regulatory guidelines for chemical waste management.
Understanding the Compound: An Inferred Hazard Profile
Based on analogous compounds, the following characteristics can be anticipated:
| Hazard Classification | Anticipated Effects | Supporting Evidence from Structurally Similar Compounds |
| Skin Irritation | May cause skin irritation upon contact.[1][2][3] | Pyridine carboxylic acids and other Boc-amino acids are frequently classified as skin irritants.[1][2][3] |
| Eye Irritation | May cause serious eye irritation.[1][2][3][4][5] | This is a common hazard associated with various carboxylic acids and pyridine derivatives.[1][2][3][4][5] |
| Acute Oral Toxicity | May be harmful if swallowed.[6] | Some pyridine carboxylic acids exhibit oral toxicity.[6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3] | Fine powders of organic acids can be irritating to the respiratory system.[3] |
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8][9]
Core Disposal Principles: A Foundation of Safety
The disposal of any chemical waste is governed by a hierarchy of controls and regulations, primarily under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10] The cardinal rule is that chemical waste must not be disposed of in regular trash or poured down the sewer system.[10] All chemical waste must be managed through an established hazardous waste program.[10]
The Three Pillars of Compliant Disposal:
-
Containment: Utilize appropriate, leak-proof, and clearly labeled containers for waste accumulation.[11][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[10][11]
-
Segregation: Never mix incompatible waste streams.[12][13] this compound waste should be stored separately from strong acids, bases, and oxidizing agents.[7][8][9]
-
Documentation: Meticulously label all waste containers with the full chemical name, quantity, and date of generation.[10] Abbreviations and chemical formulas should be avoided.[10]
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for the disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling the compound for disposal, ensure the following PPE is worn:
Protocol 1: Disposal of Solid Waste
This protocol applies to unused, residual, or contaminated solid this compound.
-
Waste Collection: Carefully sweep or transfer the solid waste into a designated hazardous waste container. Avoid generating dust.[13] For fine powders, consider moistening the material slightly to minimize airborne particles.
-
Container Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name: "this compound" and an accurate estimation of the quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] This area should be away from incompatible materials.
-
Disposal Request: Once the container is full, or within one year of the first addition of waste, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12][14]
Protocol 2: Disposal of Contaminated Labware and Materials
This protocol is for items such as weighing paper, gloves, and glass or plasticware that are contaminated with the compound.
-
Gross Decontamination: Remove as much of the solid residue as possible and dispose of it as solid waste (see Protocol 1).
-
Rinsing (for non-disposable items): Rinse glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. The resulting solvent rinse is now considered hazardous waste.
-
Rinsate Collection: Collect all solvent rinsate in a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on your institution's waste stream categories. Ensure the container is properly labeled.
-
Disposal of Single-Use Items: Place contaminated disposable items (gloves, weighing paper, etc.) in a sealed bag or container labeled "Solid Chemical Waste" and list the contaminating chemical.
-
Final Cleaning: After decontamination, glassware can typically be washed with soap and water.
Protocol 3: Disposal of Solutions
This protocol applies to solutions containing dissolved this compound.
-
Waste Identification: Do not mix different solvent solutions.
-
Containerization: Transfer the solution into a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[15]
-
Labeling: Clearly label the container with the full chemical name of the compound and the solvent(s) used, along with their respective concentrations or percentages.
-
Storage and Disposal: Store the container in the SAA and arrange for disposal through your institution's EHS office.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and professional practice. By adhering to these guidelines, researchers can ensure that their innovative work is conducted with the utmost respect for safety and environmental stewardship. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid
This guide provides essential safety and handling protocols for 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, tailored for researchers and professionals in drug development. Our focus is to deliver field-tested insights and actionable procedures that prioritize your safety and the integrity of your work.
Hazard Assessment: A Proactive Approach to Safety
Based on the analysis of related compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation : Similar to many carboxylic acids and aromatic amines, this compound may cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause significant irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed : Ingestion may cause gastrointestinal irritation.[1]
Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or butyl rubber gloves.[6][7] | Laboratory coat. | N95 respirator if not handled in a fume hood.[6] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended when handling larger quantities. | Nitrile or butyl rubber gloves.[6][7] | Laboratory coat. An impervious apron is advised for larger volumes. | Work in a certified chemical fume hood.[1] |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or butyl rubber gloves.[6][7] | Laboratory coat and an impervious apron. | Operations should be conducted within a chemical fume hood.[1] |
Diagram: PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the intended laboratory operation.
Caption: PPE Selection Workflow for Handling the Compound.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is paramount for ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]
-
Eye Wash and Safety Shower : Ensure that an operational eye wash station and safety shower are readily accessible.
Procedural Steps for Handling
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing : When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates. Avoid creating dust.[5][8]
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers : Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For liquid transfers, use pipettes or cannulas.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[2][9] Decontaminate your work area.
Spill and Emergency Procedures
Spill Response
-
Small Spills : For minor spills of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[10] Clean the area with a suitable solvent and then wash with soap and water.
-
Large Spills : Evacuate the area and prevent entry. If safe to do so, contain the spill. Do not touch or walk through spilled material.[11] Contact your institution's environmental health and safety department for guidance on cleanup.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting.[1] Rinse the mouth with water and provide water to drink.[1] Seek immediate medical attention.
Storage and Disposal
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12] Keep it away from incompatible materials such as strong oxidizing agents.[12]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[4][10] Do not dispose of it with household garbage or allow it to enter the sewage system.[4] Uncleaned packaging should be treated as the product itself.[4]
References
- Vertex AI Search. (n.d.).
- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
- Carl ROTH. (n.d.).
- BP. (2025, July 21).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- TCI Chemicals. (2023, March 4).
- CPAChem. (2023, December 18).
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Carl ROTH. (n.d.).
- TCI Chemicals. (2024, November 9).
- TCI Chemicals. (2025, February 18).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- Sigma-Aldrich. (2023, December 5).
- (2025, May 6).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Fisher Scientific. (2010, November 8).
- YouTube. (2020, November 18). Anhydrous Ammonia PPE.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- (n.d.).
- CDH Fine Chemical. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Fisher Scientific. (n.d.).
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. carlroth.com [carlroth.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. msdspds.bp.com [msdspds.bp.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
